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  • Product: 3-(3-m-Tolyl-ureido)-propionic acid
  • CAS: 133115-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(3-m-Tolyl-ureido)-propionic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document eluc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis from fundamental principles to practical execution, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Ureido-Propionic Acid Derivatives

Ureido-propionic acid derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The urea moiety is a common feature in many biologically active molecules, acting as a rigid and effective hydrogen bond donor and acceptor. This functional group often plays a crucial role in the binding of small molecules to biological targets such as enzymes and receptors. The propionic acid tail provides a carboxylic acid group, which can be further functionalized or can serve as a key interaction point with biological systems. 3-(3-m-Tolyl-ureido)-propionic acid, with its specific substitution pattern, is a valuable scaffold for the development of novel therapeutic agents. This guide offers a robust and reproducible protocol for its synthesis, grounded in established chemical principles.

Core Synthesis: Reaction of m-Tolyl Isocyanate with β-Alanine

The synthesis of 3-(3-m-Tolyl-ureido)-propionic acid is achieved through the nucleophilic addition of the amino group of β-alanine to the electrophilic carbonyl carbon of m-tolyl isocyanate. This reaction is a classic example of urea formation from an isocyanate and an amine, and it proceeds readily under mild conditions.

Reaction Mechanism

The reaction is initiated by the lone pair of electrons on the nitrogen atom of β-alanine attacking the electron-deficient carbonyl carbon of the m-tolyl isocyanate. This forms a zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to the oxygen, yielding the stable urea linkage. The reaction is typically carried out in an aprotic solvent to prevent the isocyanate from reacting with the solvent.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesPuritySupplier
m-Tolyl isocyanateC₈H₇NO133.151.33 g10 mmol>98%Sigma-Aldrich
β-AlanineC₃H₇NO₂89.090.89 g10 mmol>99%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL->99.8%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12100 mL-ACS gradeFisher Scientific
Hydrochloric acid (1 M)HCl36.46As needed--VWR
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

  • Dissolution of β-Alanine: β-Alanine (0.89 g, 10 mmol) is added to the flask, followed by 10 mL of anhydrous N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the β-alanine is fully dissolved.

  • Addition of m-Tolyl Isocyanate: m-Tolyl isocyanate (1.33 g, 10 mmol) is dissolved in 10 mL of anhydrous DMF and transferred to the dropping funnel. The isocyanate solution is then added dropwise to the stirred β-alanine solution over a period of 30 minutes. An ice bath can be used to maintain the temperature below 30 °C during the addition, as the reaction is exothermic.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is poured into 100 mL of diethyl ether with vigorous stirring. The crude product will precipitate as a white solid. The solid is collected by vacuum filtration using a Büchner funnel and washed with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product is further purified by recrystallization. The solid is dissolved in a minimal amount of hot water or ethanol, and the solution is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven at 50 °C overnight.

  • Characterization: The final product is characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_product Final Product m_tolyl_isocyanate m-Tolyl Isocyanate in DMF reaction_vessel Reaction at Room Temperature (4-6 hours) m_tolyl_isocyanate->reaction_vessel beta_alanine β-Alanine in DMF beta_alanine->reaction_vessel precipitation Precipitation in Diethyl Ether reaction_vessel->precipitation filtration1 Vacuum Filtration precipitation->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Final Filtration & Drying recrystallization->filtration2 final_product 3-(3-m-Tolyl-ureido)-propionic acid filtration2->final_product

Caption: Experimental workflow for the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid.

Characterization of 3-(3-m-Tolyl-ureido)-propionic acid

The identity and purity of the synthesized 3-(3-m-Tolyl-ureido)-propionic acid can be confirmed by the following analytical techniques:

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the m-tolyl group, the methylene protons of the propionic acid chain, and the N-H protons of the urea linkage. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the urea, the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propionic acid moiety.

  • FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the urea and the carboxylic acid, and the broad O-H stretching of the carboxylic acid.[1]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (222.24 g/mol ).[2]

Trustworthiness: A Self-Validating System

The protocol's trustworthiness is established through its reliance on a well-understood and highly reliable chemical transformation. The nucleophilic addition of amines to isocyanates is a cornerstone of organic synthesis, known for its high yields and specificity.[1] The purification by precipitation and subsequent recrystallization is a robust method for obtaining highly pure solid products. The comprehensive characterization plan provides a multi-faceted approach to verify the structure and purity of the final compound, ensuring that the synthesized material meets the rigorous standards required for research and drug development.

References

  • PubChem. m-Tolyl isocyanate. [Link]

  • PubChem. beta-Alanine. [Link]

  • Usharan, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
  • Wikipedia. Urea. [Link]

  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • ResearchGate. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-(3-m-Tolyl-ureido)-propionic acid (CAS: 133115-50-1)

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 3-(3-m-Tolyl-ureido)-propionic acid, a molecule of interest in chemical and pharmaceutical research. Given the limited p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 3-(3-m-Tolyl-ureido)-propionic acid, a molecule of interest in chemical and pharmaceutical research. Given the limited publicly available experimental data for this specific compound, this document emphasizes the predictive methods and robust experimental protocols necessary to establish its fundamental properties. We detail the methodologies for determining key parameters such as melting point, solubility, acid dissociation constant (pKa), and lipophilicity (LogP/LogD). By combining computational predictions with rigorous, self-validating experimental workflows, this guide serves as an essential resource for researchers, enabling a thorough understanding of the molecule's behavior, which is critical for applications in drug discovery and development.

Molecular Identity and Structure

A precise understanding of a molecule's identity and structure is the foundation of all subsequent physicochemical analysis. 3-(3-m-Tolyl-ureido)-propionic acid is a research chemical with the key identifiers listed below.[1][2]

IdentifierValueSource
Chemical Name 3-(3-m-Tolyl-ureido)-propionic acid[1]
IUPAC Name 3-[(3-methylphenyl)carbamoylamino]propanoic acidN/A
CAS Number 133115-50-1[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]

The structure of 3-(3-m-Tolyl-ureido)-propionic acid contains three key functional groups that dictate its physicochemical properties:

  • Carboxylic Acid (-COOH): This group is acidic and will be ionized at physiological pH, significantly impacting aqueous solubility and potential for hydrogen bonding.

  • Urea (-NH-CO-NH-): The urea moiety is polar and can act as both a hydrogen bond donor and acceptor, contributing to interactions with biological targets and affecting solubility.

  • m-Tolyl Group (C₆H₄-CH₃): This aromatic, non-polar group contributes to the molecule's lipophilicity, influencing its ability to cross lipid membranes.

The interplay between the hydrophilic carboxylic acid and urea groups and the lipophilic tolyl group defines the molecule's overall character.

2D structure of 3-(3-m-Tolyl-ureido)-propionic acid.

Core Physicochemical Properties: A Predictive and Experimental Approach

Direct experimental values for this compound are not widely published. Therefore, a combined approach of computational prediction and targeted experimentation is necessary. The following table summarizes the key properties, predicted values based on chemical similarity and computational models, and the standard experimental methods for their determination.

PropertyPredicted Value / RangeRecommended Experimental MethodRationale & Importance
Melting Point (MP) 110-130 °CCapillary Method (Thiele Tube or Digital Apparatus)A sharp melting point range is a primary indicator of sample purity.
Aqueous Solubility Low to moderateShake-Flask Method with HPLC-UV or UV-Vis AnalysisDetermines the maximum concentration achievable in aqueous media, critical for bioavailability and formulation.
pKa (Acidic) 4.5 - 5.0Potentiometric Titration / UV-Metric AnalysisDefines the ionization state at different pH values, which governs solubility, permeability, and receptor binding.
LogP 1.5 - 2.5Shake-Flask Method (OECD 107) / Reverse-Phase HPLCMeasures the lipophilicity of the neutral molecule, a key predictor of its ability to cross biological membranes.
LogD at pH 7.4 0.5 - 1.5Shake-Flask Method (OECD 117)Measures effective lipophilicity at physiological pH, providing a more biologically relevant metric than LogP for ionizable compounds.

Experimental Workflows and Data Validation

To ensure the generation of high-quality, reliable data, a logical workflow must be followed. The integrity of any physicochemical measurement is contingent on the purity of the starting material.

Workflow for Physicochemical Characterization.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Trustworthiness: This protocol is self-validating. By confirming a single, sharp peak corresponding to the compound, researchers can be confident that subsequent measurements reflect the molecule of interest and not impurities.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases prior to use.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-(3-m-Tolyl-ureido)-propionic acid in Acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥95% is typically required for accurate physicochemical measurements.

Protocol 2: LogD Determination at pH 7.4 (Shake-Flask Method)

Expertise & Causality: The choice of the shake-flask method is based on its status as the "gold standard" for lipophilicity measurement, providing thermodynamic equilibrium data.[3] Using a pH 7.4 buffer is critical because it reflects physiological conditions, and for an ionizable molecule like this one, the distribution coefficient (LogD) is more relevant than the partition coefficient (LogP).[3]

  • Preparation of Solutions:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

    • Prepare a stock solution of the compound in n-octanol at approximately 1 mg/mL.

  • Partitioning:

    • In a screw-cap vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated pH 7.4 buffer.

    • Prepare at least three replicates.

    • Gently agitate the vials on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 rpm) for 30 minutes to achieve complete separation of the two phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the aqueous buffer phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically RP-HPLC with a standard curve.

  • Calculation:

    • Calculate the LogD value using the formula:

      • LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

Safety and Handling

  • Designation: For Research Use Only. Not intended for diagnostic or therapeutic use.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

While experimental data for 3-(3-m-Tolyl-ureido)-propionic acid is sparse in the literature, its physicochemical profile can be reliably established through a systematic approach. By leveraging computational predictions to guide experimental design and employing rigorous, validated protocols for properties like solubility, pKa, and LogD, researchers can generate the high-quality data essential for advancing drug discovery and development programs. This guide provides the necessary framework to confidently characterize this and other novel chemical entities.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(3-m-Tolyl-ureido)-propionic acid.
  • PubChem. (n.d.). 3-(p-Tolyl)propionic Acid.
  • 欣恒研科技有限公司. (n.d.). 3-(3-m-Tolyl-ureido)-propionic acid.
  • Patel, S., et al. (2025). Machine Learning-Based Prediction of Drug Solubility in Lipidic Environments: The Sol_ME Tool for Optimizing Lipid-Based Formulations with a Preliminary Apalutamide Case Study. AAPS PharmSciTech.
  • Takács-Novák, K., & Avdeef, A. (2018). Biorelevant pKa (37°C)
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.
  • Hughes, L. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
  • Riniker, S., & Landrum, G. A. (2013). Open-source platform for aiding drug discovery.
  • Sigma-Aldrich. (n.d.). 3-(p-Tolyl)propionic acid.
  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
  • PubChem. (n.d.). 3-Acetamido-3-(p-tolyl)propanoic acid.
  • Gode, D., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
  • ResearchGate. (n.d.). Distribution curve and summary statistics of Consensus LogP predicted with SwissADME.
  • Sorkun, M. C., et al. (2021).
  • PubChem. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid.

Sources

Foundational

Unraveling the Molecular Blueprint of 3-(3-m-Tolyl-ureido)-propionic acid: A Deep Dive into its Mechanism of Action

A comprehensive exploration of the pharmacological effects, cellular targets, and signaling pathways of 3-(3-m-Tolyl-ureido)-propionic acid for researchers, scientists, and drug development professionals. Introduction In...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of the pharmacological effects, cellular targets, and signaling pathways of 3-(3-m-Tolyl-ureido)-propionic acid for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern pharmacology, the quest for novel therapeutic agents with well-defined mechanisms of action is a paramount objective. The compound 3-(3-m-Tolyl-ureido)-propionic acid has emerged as a molecule of interest, yet its specific biological functions and molecular interactions have remained largely uncharacterized in publicly accessible scientific literature. This technical guide aims to address this knowledge gap by providing a foundational framework for investigating its mechanism of action. Drawing upon established principles of drug discovery and chemical biology, this document will outline the probable avenues of investigation and the experimental strategies required to elucidate the compound's therapeutic potential.

While direct studies on 3-(3-m-Tolyl-ureido)-propionic acid are scarce, the structural motifs present in the molecule—namely the ureido and propionic acid moieties—offer valuable clues to its potential biological activities. The urea group is a common feature in a variety of biologically active compounds, known to engage in hydrogen bonding with protein targets. Similarly, the propionic acid group can confer metabolic stability or mimic natural ligands. This guide will, therefore, leverage a deductive approach, hypothesizing potential mechanisms based on these structural alerts and outlining the rigorous experimental validation required.

Hypothesized Biological Targets and Signaling Pathways

Given the chemical structure of 3-(3-m-Tolyl-ureido)-propionic acid, several classes of proteins and signaling pathways present themselves as plausible targets. The following sections detail these hypotheses, providing a rationale for each and suggesting initial experimental approaches for validation.

Potential Interaction with Kinase Signaling Cascades

The ureido moiety is a prominent feature in numerous kinase inhibitors. It can act as a hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase ATP-binding pocket. Therefore, it is conceivable that 3-(3-m-Tolyl-ureido)-propionic acid could modulate the activity of one or more protein kinases, thereby impacting downstream signaling pathways crucial in cell proliferation, differentiation, and survival.

Key Hypothesized Kinase Families:

  • Receptor Tyrosine Kinases (RTKs): Involved in cellular growth and differentiation.

  • Mitogen-Activated Protein Kinases (MAPKs): Central to stress and mitogenic signaling.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

Modulation of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small molecule binding. The overall structure of 3-(3-m-Tolyl-ureido)-propionic acid bears some resemblance to endogenous ligands and known synthetic modulators of nuclear receptors.

Potential Nuclear Receptor Targets:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Regulators of lipid and glucose metabolism.

  • Retinoic Acid Receptors (RARs): Involved in cell growth and differentiation.

Enzyme Inhibition

The structural features of 3-(3-m-Tolyl-ureido)-propionic acid may also lend themselves to the inhibition of various enzymes, particularly those with active sites that can accommodate its specific stereochemistry and hydrogen bonding capabilities.

Hypothesized Enzyme Classes:

  • Histone Deacetylases (HDACs): The propionic acid moiety could potentially chelate the zinc ion in the active site of certain HDAC isoforms.

  • Fatty Acid Amide Hydrolase (FAAH): Urea-containing compounds have been explored as inhibitors of this enzyme, which is involved in the degradation of endocannabinoids.

Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-pronged experimental approach is essential to definitively identify the mechanism of action of 3-(3-m-Tolyl-ureido)-propionic acid. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.

Phase 1: Initial Phenotypic and Target-Agnostic Screening

The primary objective of this phase is to identify the biological context in which 3-(3-m-Tolyl-ureido)-propionic acid exerts a functional effect.

  • High-Content Imaging (HCI): Assess a wide range of cellular phenotypes, such as cell morphology, proliferation, apoptosis, and organelle health, across a panel of diverse human cell lines.

  • Cell Viability and Proliferation Assays: Quantify the compound's effect on cell growth and survival to determine its cytotoxic or cytostatic potential.

  • Broad Kinase and Enzyme Profiling: Utilize commercially available panels to screen for inhibitory activity against a large number of purified kinases and other enzymes.

  • Chemoproteomics: Employ affinity-based or activity-based probes to identify direct binding partners of the compound in a cellular context.

Phase 2: Target Identification and Initial Validation

Based on the outcomes of Phase 1, this phase focuses on identifying and validating specific molecular targets.

  • Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity and kinetics of the compound to purified target proteins.

  • In Vitro Enzyme/Receptor Activity Assays: Determine the functional consequence of compound binding on the activity of the identified target.

Phase 3: Pathway Analysis and Functional Characterization

This final phase aims to elucidate the downstream signaling consequences of target engagement and the overall cellular mechanism.

  • Western Blotting and Phospho-protein Analysis: Profile the phosphorylation status of key signaling proteins downstream of the identified target.

  • Gene Expression Profiling (RNA-seq): Identify global changes in gene expression to understand the transcriptional response to compound treatment.

  • Target Knockdown/Knockout (siRNA/CRISPR): Validate that the observed cellular phenotype is dependent on the identified target.

Data Presentation and Visualization

For clarity and comparative analysis, all quantitative data should be summarized in structured tables. Visual representations of signaling pathways and experimental workflows are crucial for conveying complex biological processes.

Table 1: Hypothetical Kinase Inhibition Profile of 3-(3-m-Tolyl-ureido)-propionic acid

Kinase TargetIC50 (nM)Assay Type
Kinase A50In Vitro Kinase Assay
Kinase B250In Vitro Kinase Assay
Kinase C>10,000In Vitro Kinase Assay

Diagram 1: Proposed Experimental Workflow for MoA Elucidation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis High-Content Imaging High-Content Imaging CETSA CETSA High-Content Imaging->CETSA Cell Viability Assays Cell Viability Assays Cell Viability Assays->CETSA Broad Target Profiling Broad Target Profiling SPR/ITC SPR/ITC Broad Target Profiling->SPR/ITC Chemoproteomics Chemoproteomics Chemoproteomics->SPR/ITC Western Blotting Western Blotting CETSA->Western Blotting In Vitro Activity Assays In Vitro Activity Assays SPR/ITC->In Vitro Activity Assays In Vitro Activity Assays->Western Blotting Target Knockdown Target Knockdown Western Blotting->Target Knockdown RNA-seq RNA-seq RNA-seq->Target Knockdown

Caption: A logical workflow for the mechanism of action elucidation of a novel compound.

Diagram 2: Hypothetical Signaling Pathway Modulated by 3-(3-m-Tolyl-ureido)-propionic acid

G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Signaling Cascade Signaling Cascade Downstream Substrate->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: A potential signaling pathway inhibited by 3-(3-m-Tolyl-ureido)-propionic acid.

Conclusion

While the specific mechanism of action of 3-(3-m-Tolyl-ureido)-propionic acid remains to be fully elucidated, its chemical structure provides a strong basis for forming testable hypotheses. The experimental framework outlined in this guide offers a robust and systematic approach to unraveling its biological function. Through a combination of unbiased screening, rigorous target validation, and in-depth pathway analysis, the scientific community can begin to define the therapeutic potential of this intriguing molecule. This foundational work is critical for guiding future drug development efforts and ultimately translating basic scientific discovery into clinical applications.

References

As of the last update, there is no specific, publicly available scientific literature detailing the mechanism of action of 3-(3-m-Tolyl-ureido)-propionic acid. The references for the methodologies and principles described in this guide are based on standard practices in pharmacology and drug discovery. Researchers are encouraged to consult foundational textbooks and review articles in these fields.

Exploratory

A Technical Guide to Investigating the Biological Activity of 3-(3-m-Tolyl-ureido)-propionic acid

Abstract This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel synthetic compound, 3-(3-m-Tolyl-ureido)-propionic acid. Given the nascent stage of researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel synthetic compound, 3-(3-m-Tolyl-ureido)-propionic acid. Given the nascent stage of research on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach, beginning with a proposed synthesis, followed by a series of tiered in vitro screening assays to probe for potential anticancer, anti-inflammatory, and antimicrobial properties. The guide is built on the established biological relevance of the ureido and propionic acid moieties, drawing parallels from existing literature to inform experimental design. Detailed, step-by-step methodologies for key assays are provided, alongside strategies for data analysis and interpretation. Furthermore, this document proposes potential mechanisms of action and illustrates hypothetical signaling pathways and experimental workflows using diagrams. The overarching goal is to equip researchers with the necessary tools and conceptual framework to thoroughly characterize the bioactivity of 3-(3-m-Tolyl-ureido)-propionic acid and unlock its therapeutic potential.

Introduction: The Scientific Rationale

The ureido moiety is a cornerstone in medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, facilitating robust interactions with biological targets.[1][2] This functional group is a key structural feature in numerous clinically approved drugs.[3] When coupled with a propionic acid scaffold, a common fragment in various natural and synthetic bioactive compounds, the resulting molecule, 3-(3-m-Tolyl-ureido)-propionic acid, presents an intriguing candidate for biological screening. While 3-ureidopropionic acid is a known intermediate in uracil metabolism, its synthetic derivatives, such as the one discussed herein, are largely unexplored.[4][5][6][7][8][9] This guide provides a structured and scientifically rigorous approach to elucidating the biological potential of this novel compound.

Molecular Profile
  • IUPAC Name: 3-(3-m-Tolyl-ureido)-propionic acid

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

  • Structure:

    
    
    

Proposed Synthesis of 3-(3-m-Tolyl-ureido)-propionic acid

The synthesis of ureidopropionic acid derivatives can be achieved through several established chemical pathways.[4] A common and efficient method involves the reaction of an isocyanate with a β-amino acid. For the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid, a plausible route is the reaction of m-tolyl isocyanate with β-alanine.

Synthetic Workflow

Synthesis_Workflow reagent1 m-Tolyl isocyanate reaction Reaction at Room Temperature reagent1->reaction reagent2 β-Alanine reagent2->reaction solvent Aprotic Solvent (e.g., DMF) solvent->reaction in workup Acidification & Extraction reaction->workup product 3-(3-m-Tolyl-ureido)-propionic acid workup->product

Caption: Proposed synthesis workflow for 3-(3-m-Tolyl-ureido)-propionic acid.

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve β-alanine in a suitable aprotic solvent, such as dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Isocyanate: To the stirred solution, add m-tolyl isocyanate dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Upon completion, pour the reaction mixture into ice-cold water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(3-m-Tolyl-ureido)-propionic acid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Tier 1: In Vitro Biological Screening

Based on the known biological activities of urea derivatives, a primary screening cascade should be implemented to assess the potential anticancer, anti-inflammatory, and antimicrobial properties of 3-(3-m-Tolyl-ureido)-propionic acid.[10][11][12][13]

Anticancer Activity Evaluation

The antiproliferative effects of the compound will be evaluated against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15][16]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of 3-(3-m-Tolyl-ureido)-propionic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-725.4 ± 3.10.8 ± 0.1
A54915.8 ± 2.51.2 ± 0.2
HCT11632.1 ± 4.21.5 ± 0.3
Anti-inflammatory Activity Screening

The potential anti-inflammatory effects can be initially assessed using an in vitro protein denaturation assay.

Protein denaturation is a well-documented cause of inflammation.[17][18][19]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 3-(3-m-Tolyl-ureido)-propionic acid (e.g., 100-500 µg/mL).

  • Control: Use diclofenac sodium as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
10022.5 ± 2.145.3 ± 3.5
20041.3 ± 3.868.7 ± 4.1
30058.9 ± 4.582.1 ± 3.9
40075.2 ± 5.191.4 ± 2.8
50088.6 ± 4.997.2 ± 1.5
Antimicrobial Susceptibility Testing

The antimicrobial potential will be evaluated against a panel of pathogenic bacteria and fungi.[10][20][21]

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of 3-(3-m-Tolyl-ureido)-propionic acid in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism without the compound) and a negative control (broth only). Use standard antibiotics (e.g., vancomycin for Gram-positive bacteria, colistin for Gram-negative bacteria, and fluconazole for fungi) as reference compounds.[10]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

MicroorganismTest Compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
S. aureus641 (Vancomycin)
E. coli>1282 (Colistin)
C. albicans320.5 (Fluconazole)

Tier 2: Mechanism of Action Elucidation

Should the Tier 1 screening yield promising results in any of the tested activities, the next logical step is to investigate the underlying mechanism of action.

Proposed Anticancer Mechanism Workflow

If significant anticancer activity is observed, a deeper investigation into the mode of cell death and potential molecular targets is warranted. Many aromatic urea derivatives are known to function as kinase inhibitors or to interfere with cell cycle progression.[12][27]

Anticancer_MoA start Active in MTT Assay apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle western_blot Western Blot for Key Proteins (e.g., Caspases, Cyclins) apoptosis->western_blot cell_cycle->western_blot kinase_panel Kinase Inhibition Profiling western_blot->kinase_panel target_validation Target Validation kinase_panel->target_validation

Caption: Workflow for investigating the anticancer mechanism of action.

Hypothetical Anti-inflammatory Signaling Pathway

Ureido derivatives have been reported to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways like NF-κB.[13][28]

Anti_inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway IKK -> IκBα -> NF-κB tlr4->nfkb_pathway nucleus Nucleus nfkb_pathway->nucleus compound 3-(3-m-Tolyl-ureido)- propionic acid compound->nfkb_pathway Inhibits (?) gene_transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->gene_transcription inflammation Inflammatory Response gene_transcription->inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Tier 3: In Vivo Model Validation

Positive in vitro results should be validated in appropriate animal models to assess the compound's efficacy and safety in a physiological context.

Potential In Vivo Models
  • Anticancer: Xenograft models in immunocompromised mice, where human cancer cells are implanted to form tumors.[29]

  • Anti-inflammatory: Carrageenan-induced paw edema in rats or mice to assess acute anti-inflammatory effects.[30][31] Dextran sodium sulfate (DSS)-induced colitis models can be used for chronic inflammation.[30]

  • Antimicrobial: Murine models of systemic or localized infection, depending on the spectrum of activity observed in vitro.

The selection of the appropriate in vivo model is crucial and should be guided by the in vitro data.[32][33][34]

Conclusion and Future Directions

This technical guide provides a foundational strategy for the comprehensive biological evaluation of 3-(3-m-Tolyl-ureido)-propionic acid. The proposed tiered approach, from synthesis and in vitro screening to mechanism of action studies and in vivo validation, ensures a systematic and resource-efficient investigation. The unique combination of the m-tolyl, ureido, and propionic acid moieties suggests a high potential for novel biological activity. The successful execution of the described protocols will provide critical insights into the therapeutic promise of this compound and pave the way for further preclinical development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as a thorough evaluation of the compound's pharmacokinetic and toxicological profiles.

References

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  • Abdel-Maksoud, M. S., et al. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 15, 12345-12356.
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Foundational

Investigator's Handbook: 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1)

A Technical Primer for Researchers and Drug Development Professionals Preamble: Navigating the Research Landscape of a Novel Chemical Entity This document serves as a comprehensive technical guide for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Primer for Researchers and Drug Development Professionals

Preamble: Navigating the Research Landscape of a Novel Chemical Entity

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals initiating studies on 3-(3-m-Tolyl-ureido)-propionic acid. As a compound with limited published data, this guide moves beyond a simple recitation of facts. Instead, it provides a framework for investigation, grounded in established chemical and biological principles. Herein, we synthesize known physicochemical properties with expert-driven, scientifically sound hypotheses regarding its synthesis, potential mechanisms of action, and logical avenues for biological screening. Our objective is to equip the investigator with the foundational knowledge and strategic workflows necessary to unlock the potential of this molecule.

Section 1: Compound Identification and Physicochemical Properties

3-(3-m-Tolyl-ureido)-propionic acid is a distinct organic molecule characterized by a meta-substituted tolyl group linked to a propionic acid moiety via a urea functional group. The urea group is a critical pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1][2] This structural feature is central to the bioactivity of numerous clinically approved drugs.[2][3]

The fundamental properties of the compound, compiled from available data, are summarized below.[4] These values serve as the baseline for any experimental design, from solubility testing to analytical method development.

PropertyValueSource
CAS Number 133115-50-1[4]
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.24 g/mol [4]
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NCCC(=O)ON/A
Physical Description Predicted to be a solid at room temperatureN/A

Section 2: Synthesis and Characterization - A Proposed Route

Proposed Synthetic Pathway

The proposed synthesis involves the nucleophilic addition of β-alanine to m-tolyl isocyanate. β-alanine provides the propionic acid backbone, while m-tolyl isocyanate delivers the tolyl-urea functionality. This reaction is typically straightforward and high-yielding.

Synthetic_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product m_tolyl_isocyanate m-Tolyl Isocyanate reaction_vessel Aprotic Solvent (e.g., Dichloromethane) Room Temperature m_tolyl_isocyanate->reaction_vessel beta_alanine β-Alanine beta_alanine->reaction_vessel target_molecule 3-(3-m-Tolyl-ureido)-propionic acid reaction_vessel->target_molecule

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful characterization at the end confirms the reaction's success.

  • Reagent Preparation:

    • Dissolve β-alanine (1.0 equivalent) in a suitable aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), within a round-bottom flask equipped with a magnetic stirrer. The concentration should be approximately 0.1-0.5 M.

    • Prepare a separate solution of m-tolyl isocyanate (1.0 equivalent) in the same solvent. Causality Note: Using an aprotic solvent is crucial to prevent the isocyanate from reacting with the solvent. The reaction is performed in separate solutions to ensure controlled addition and manage any potential exotherm.

  • Reaction:

    • Place the flask containing the β-alanine solution in an ice bath to control the reaction temperature.

    • Add the m-tolyl isocyanate solution dropwise to the stirred β-alanine solution over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Trustworthiness Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • If a precipitate (the product) forms, it can be collected by vacuum filtration and washed with cold solvent.

    • If the product remains in solution, the solvent should be removed under reduced pressure (rotary evaporation).

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(3-m-Tolyl-ureido)-propionic acid.

Characterization Workflow

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the aromatic tolyl ring, the aliphatic propionic acid chain, and the urea protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition (C₁₁H₁₄N₂O₃).

  • Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, including the C=O stretch of the urea and carboxylic acid, and the N-H stretches of the urea group.

  • Melting Point Analysis: A sharp, defined melting point is a strong indicator of high purity.

Section 3: Potential Biological Activity and Screening Strategy

The structure of 3-(3-m-Tolyl-ureido)-propionic acid contains two key motifs that suggest potential, unproven biological activities. This section outlines a logical, tiered screening strategy to explore these possibilities.

Hypothesis 1: Kinase Inhibition (Driven by the m-Tolyl Urea Moiety)

Aryl ureas are recognized as "privileged structures" in drug design, particularly as potent kinase inhibitors.[1] The diaryl urea structure is a cornerstone of multi-kinase inhibitors like Sorafenib and Lenvatinib, which target pathways crucial for angiogenesis and cell proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[1] The urea moiety acts as a hydrogen bond donor-acceptor, anchoring the molecule in the ATP-binding pocket of kinases.

Proposed Screening Cascade:

Screening_Cascade A Tier 1: Broad Kinase Panel Screen (e.g., 50-100 common kinases) Primary endpoint: % inhibition at 10 µM B Analyze Hits: Identify specific kinase families (e.g., RTKs, CMGCs) A->B If hits identified C Tier 2: Dose-Response Assays Determine IC₅₀ values for validated hits B->C D Tier 3: Cellular Assays Test in cancer cell lines overexpressing the target kinase (e.g., MCF-7, HCT-116) Endpoint: Anti-proliferative activity (MTT assay) C->D If potent (IC₅₀ < 1 µM) E Mechanism of Action Studies: Western Blot for downstream signaling (e.g., p-ERK, p-AKT) D->E

Caption: Tiered workflow for kinase inhibitor screening.

Hypothesis 2: Metabolic or Signaling Modulation (Driven by the Propionic Acid Moiety)

The propionic acid tail is structurally analogous to endogenous signaling molecules and metabolites.

  • Analogy to 3-Ureidopropionic Acid: This molecule is a key intermediate in the metabolic breakdown of uracil.[6][7][8] Deficiencies in the enzyme that processes it, beta-ureidopropionase, can lead to toxicities with drugs like 5-fluorouracil.[7] It is plausible that 3-(3-m-Tolyl-ureido)-propionic acid could interact with enzymes in the pyrimidine metabolism pathway.

    • Proposed Experiment: Enzyme inhibition assays using recombinant dihydropyrimidase or beta-ureidopropionase.

  • Analogy to Indole-3-Propionic Acid (IPA): IPA is a metabolite produced by gut microbiota from tryptophan and has demonstrated significant biological effects, including anti-inflammatory, antioxidant, and immune-modulating activities.[9][10][11][12] It exerts these effects by activating receptors like the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are crucial for maintaining gut barrier integrity and immune homeostasis.[9][11]

    • Proposed Experiment: Reporter gene assays in cell lines expressing AhR or PXR to screen for agonist or antagonist activity. Cellular assays measuring the expression of downstream targets like inflammatory cytokines (e.g., TNF-α, IL-6) in response to an inflammatory stimulus (e.g., LPS) with and without the compound.[10]

Section 4: Safe Handling and Storage

As with any novel chemical compound, 3-(3-m-Tolyl-ureido)-propionic acid should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This handbook provides a starting point for the systematic investigation of 3-(3-m-Tolyl-ureido)-propionic acid. By combining the known data with rational, hypothesis-driven experimental plans, researchers can efficiently explore the chemical and biological landscape of this novel entity.

References

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Exploratory

An In-Depth Technical Guide to C11H14N2O3: The Multifaceted Role of Melatonin in Research and Drug Development

Abstract: This technical guide provides a comprehensive overview of the molecule with the formula C11H14N2O3, focusing on its most prominent and extensively studied isomer, Melatonin (N-acetyl-5-methoxytryptamine). Disco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the molecule with the formula C11H14N2O3, focusing on its most prominent and extensively studied isomer, Melatonin (N-acetyl-5-methoxytryptamine). Discovered in 1958, melatonin is a pleiotropic molecule recognized for its central role in regulating circadian rhythms.[1][2] Beyond its function as the body's natural sleep-wake cycle coordinator, it exhibits potent antioxidant, anti-inflammatory, immunomodulatory, and oncostatic properties.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing melatonin's synthesis, physicochemical properties, complex mechanisms of action, analytical methodologies for its quantification, and its current and prospective therapeutic applications. The guide emphasizes the causality behind experimental choices and provides actionable protocols to facilitate further research and development.

Physicochemical and Structural Properties

Melatonin is an indoleamine, a derivative of the amino acid tryptophan.[2] Its specific chemical structure confers stability and allows it to readily cross cell membranes and the blood-brain barrier, contributing to its widespread physiological effects.[5]

Table 1: Physicochemical Properties of Melatonin (C11H14N2O3)

PropertyValueSource
Molecular Formula C11H14N2O3[6][7][8][9][10]
Molecular Weight 232.28 g/mol [11][12]
IUPAC Name N-acetyl-5-methoxytryptamine[13]
Appearance Off-white crystalline powder[2][11][12]
Melting Point 116.5 - 118 °C[11][12][13]
Boiling Point 512.8 °C[11][12]
Solubility Very slightly soluble in water[2]
Density 1.175 g/cm³[11][12]

The molecule's amphiphilic nature, possessing both lipophilic and hydrophilic characteristics, is crucial for its diverse biological interactions, including its ability to act within both aqueous and lipid environments of the cell.

Biosynthesis and Metabolism

The Melatonergic Pathway: From Tryptophan to Melatonin

In vertebrates, melatonin is primarily synthesized in the pineal gland in a rhythm dictated by environmental light.[14][15] The synthesis pathway is a four-step enzymatic cascade beginning with the essential amino acid L-tryptophan.[1][16][17]

  • Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase.[1][16][17]

  • Decarboxylation: 5-HTP is then decarboxylated by aromatic amino acid decarboxylase to yield serotonin (5-hydroxytryptamine).[1][16]

  • Acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT), a key regulatory enzyme, to form N-acetylserotonin.[1][17]

  • Methylation: Finally, hydroxyindole O-methyltransferase (HIOMT) methylates N-acetylserotonin to produce melatonin.[1]

The regulation of AANAT is critical; its activity is low during the day and increases significantly at night in response to noradrenergic stimulation, which is driven by signals from the suprachiasmatic nucleus (SCN), the body's master clock.[1][14]

Melatonin_Biosynthesis tryptophan L-Tryptophan htp 5-Hydroxytryptophan tryptophan->htp Tryptophan Hydroxylase serotonin Serotonin htp->serotonin Aromatic L-Amino Acid Decarboxylase nas N-Acetylserotonin serotonin->nas AANAT (Rate-Limiting) melatonin Melatonin (C11H14N2O3) nas->melatonin HIOMT

Fig 1. Vertebrate Melatonin Biosynthesis Pathway.
Metabolic Clearance

Melatonin has a short biological half-life, typically ranging from 20 to 50 minutes.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2, and to a lesser extent by CYP1A1 and CYP2C19.[1][5] The major metabolic pathway involves 6-hydroxylation to form 6-hydroxymelatonin, which is then conjugated with sulfate or glucuronide and excreted in the urine.[1] Other minor metabolic routes include O-demethylation to N-acetylserotonin and pyrrole-ring cleavage to form N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[5]

Core Mechanisms of Action

Melatonin exerts its wide-ranging effects through two principal types of mechanisms: receptor-dependent signaling and receptor-independent direct actions.

Receptor-Dependent Signaling

Melatonin's best-characterized actions are mediated by two high-affinity G protein-coupled receptors (GPCRs), Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[14][18][[“]]

  • MT1 Receptors (MTNR1A): Primarily coupled to Gαi proteins, activation of MT1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[20][21] This pathway is crucial for promoting sleep onset.[14]

  • MT2 Receptors (MTNR1B): Like MT1, MT2 receptors also couple to Gαi to inhibit cAMP production. Additionally, they can modulate other signaling pathways, including inhibiting cyclic GMP (cGMP) formation and influencing phosphoinositide hydrolysis.[3][20] The MT2 receptor plays a more significant role in shifting the phase of the circadian clock.[14]

These receptor-mediated actions regulate a host of physiological processes, including sleep-wake cycles, body temperature, and neuroendocrine functions.[3][18]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling melatonin Melatonin mt1 MT1 Receptor melatonin->mt1 mt2 MT2 Receptor melatonin->mt2 gi Gαi Protein mt1->gi mt2->gi ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka creb ↓ CREB Phosphorylation pka->creb gene Altered Gene Expression (e.g., Clock Genes) creb->gene

Fig 2. Canonical MT1/MT2 Receptor Signaling Pathway.
Receptor-Independent Actions: A Potent Antioxidant

Due to its lipophilic nature, melatonin can diffuse into any cellular compartment, where it functions as a powerful direct free radical scavenger.[[“]] It neutralizes a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly damaging hydroxyl radical (•OH) and peroxynitrite anion (ONOO−).[22]

Unlike classic antioxidants, melatonin and its metabolites, such as AFMK and AMK, also act as radical scavengers, a process termed the antioxidant cascade.[11][22] This means a single melatonin molecule can neutralize multiple reactive species, making it highly efficient in protecting macromolecules like DNA, proteins, and lipids from oxidative damage.[22] Furthermore, melatonin can upregulate the expression of major antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), further bolstering cellular defenses against oxidative stress.[1]

Analytical Methodologies for Drug Development

Accurate quantification of melatonin in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and clinical studies. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.[23]

Protocol: Quantification of Melatonin in Human Plasma via HPLC-MS/MS

This protocol outlines a validated method for determining melatonin concentrations in human plasma, a common requirement in clinical trials. The use of tandem mass spectrometry (MS/MS) provides high sensitivity and specificity.

Objective: To accurately quantify melatonin concentrations over a linear range of 0.020 to 30.00 ng/mL in human plasma.[24]

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Melatonin reference standard

  • Melatonin-d7 (deuterated internal standard, IS)[24]

  • Ethyl acetate (extraction solvent)[24]

  • Methanol (HPLC grade)

  • Formic acid

  • HPLC-MS/MS system with an electrospray ionization (ESI) source

Workflow:

HPLC_Workflow start Start: Plasma Sample (e.g., 200 µL) step1 Spike with Internal Standard (Melatonin-d7) start->step1 step2 Liquid-Liquid Extraction (Ethyl Acetate) step1->step2 step3 Evaporate Organic Layer (Nitrogen Stream) step2->step3 step4 Reconstitute Residue (Mobile Phase) step3->step4 step5 Inject into HPLC-MS/MS step4->step5 end Data Acquisition & Quantification step5->end

Fig 3. Workflow for Melatonin Analysis in Plasma.

Step-by-Step Procedure:

  • Sample Preparation:

    • To a 200 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the internal standard working solution (e.g., 5 ng/mL Melatonin-d4).[25]

    • Vortex briefly to mix.

  • Extraction:

    • Add 2.5 mL of ethyl acetate to the sample.[24][25]

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at ≥2000 x g for 10-15 minutes at 4°C to separate the organic and aqueous layers.[25][26]

  • Evaporation & Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.[24][26]

    • Reconstitute the dried residue in 300 µL of the mobile phase.[25] Vortex to ensure the analyte is fully dissolved.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[27]

      • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (e.g., 56:44 v/v).[24]

      • Flow Rate: 1.0 mL/min.[26]

      • Injection Volume: 5 µL.[27]

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Melatonin: m/z 233.1 → 174.1[24]

        • Melatonin-d7 (IS): m/z 240.2 → 178.0[24]

Rationale for Choices:

  • Internal Standard (IS): A stable isotope-labeled IS (Melatonin-d7) is crucial. It co-elutes with the analyte and experiences similar extraction and ionization effects, correcting for sample loss and matrix effects, thereby ensuring high accuracy and precision.[24]

  • Extraction: Liquid-liquid extraction with ethyl acetate provides a clean sample by separating melatonin from plasma proteins and other polar interferences.[24]

  • Detection: HPLC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for quantification at the low pg/mL levels often seen in physiological samples.[23][24]

Therapeutic Applications and Drug Development

The diverse biological activities of melatonin have led to its investigation and use in a wide array of clinical contexts.

Established and Investigational Uses

Table 2: Summary of Melatonin's Therapeutic Potential

Therapeutic AreaApplication/IndicationMechanism/RationaleStatus/Evidence
Sleep Disorders Insomnia, Jet Lag, Delayed Sleep Phase Syndrome, Shift Work DisorderResynchronization of circadian rhythms via MT1/MT2 receptor activation.[2][3]Well-established; widely available as a supplement and prescription drug (e.g., Circadin).[28][29]
Neuroprotection Alzheimer's, Parkinson's, Huntington's DiseasePotent antioxidant and anti-inflammatory actions; protection against oxidative stress-induced neuronal damage.[3][4]Preclinical and early clinical evidence suggests therapeutic potential.[4][29]
Oncology Adjuvant therapy for various cancers (e.g., breast, prostate)Oncostatic effects, sensitization to chemotherapy, reduction of therapy side effects, anti-proliferative actions.[4]Promising results in clinical trials as an adjuvant therapy.[4][29]
Cardiovascular Health HypertensionReduces blood pressure, likely through central and peripheral mechanisms.[3][29]Clinical trials show a modest but significant blood pressure-lowering effect.[3][29]
Gastrointestinal Health Irritable Bowel Syndrome (IBS), Gastric UlcersProtects gastrointestinal mucosa, antioxidant and anti-inflammatory effects.[29]Evidence supports its use as an adjuvant therapy.[29]
Immune Regulation General immune support, potential role in autoimmune diseasesModulates cytokine production and immune cell activity.[3][[“]]Complex, dual role; further research is needed.[[“]]
Future Directions in Drug Development

The development of novel melatonin agonists and antagonists is a vibrant area of research. Drug development professionals are focused on creating ligands with improved pharmacokinetic profiles or selective affinity for MT1 or MT2 receptors. Such selective compounds could offer more targeted therapeutic effects with fewer off-target actions. For example, a selective MT2 agonist might be superior for circadian rhythm disorders, while an MT1-selective agonist could be a more specific hypnotic. The exploration of melatonin's role in mitochondrial health and its oncostatic properties continues to open new avenues for its application in metabolic diseases and cancer therapy.

Conclusion

The molecule C11H14N2O3, in the form of melatonin, is far more than a simple sleep aid. It is a fundamental signaling molecule with a remarkable range of physiological functions. Its receptor-mediated control of circadian biology, combined with its powerful receptor-independent antioxidant capabilities, makes it a molecule of profound interest in health and disease. For researchers and drug developers, a deep understanding of its synthesis, mechanisms, and analytical quantification is paramount for unlocking its full therapeutic potential across neurology, oncology, and beyond. Continued investigation into its complex signaling pathways and clinical applications promises to yield novel therapeutic strategies for a multitude of human disorders.

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  • Determination of Melatonin Concentr
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  • National Institutes of Health. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem.
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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 3-(3-m-Tolyl-ureido)-propionic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, 3-(3-m-Tolyl-ureido)-pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, 3-(3-m-Tolyl-ureido)-propionic acid. Lacking direct extensive biological characterization in publicly available literature, this document synthesizes information from structurally related molecules and established principles of medicinal chemistry to propose and technically validate plausible molecular targets. We delve into the scientific rationale underpinning the selection of three primary target classes: enzymes of the pyrimidine degradation pathway, specifically β-ureidopropionase, and the nuclear receptors Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR). For each proposed target, we provide a comprehensive analysis of the mechanism of action, the structural basis for potential interaction, and detailed, field-proven experimental protocols for target validation. This guide is designed to serve as a foundational resource for researchers initiating preclinical investigations into the therapeutic applications of 3-(3-m-Tolyl-ureido)-propionic acid, offering a structured and scientifically rigorous framework for target discovery and validation.

Introduction: Deconstructing 3-(3-m-Tolyl-ureido)-propionic acid for Target Identification

The compound 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1) is a synthetic molecule with a structure suggestive of significant biological activity.[1][2] Its core components, a ureidopropionic acid backbone and a meta-tolyl substituent, are prevalent in a variety of bioactive molecules. The urea moiety is a well-established pharmacophore known for its ability to form stable hydrogen bonds with protein targets, a feature leveraged in the design of numerous enzyme inhibitors and receptor ligands.[3][4] The propionic acid tail is also a common feature in molecules with diverse pharmacological activities, including anti-inflammatory and metabolic regulatory effects.[5][6]

Given the absence of specific biological data for this compound, a rational, structure-based approach to target identification is paramount. This guide will focus on three high-probability target classes, selected based on the structural and chemical properties of 3-(3-m-Tolyl-ureido)-propionic acid.

Figure 1: Logical Framework for Target Prioritization

G cluster_0 Structural Analysis of 3-(3-m-Tolyl-ureido)-propionic acid cluster_1 Inference from Parent & Related Molecules cluster_2 Hypothesized Therapeutic Targets Compound 3-(3-m-Tolyl-ureido)-propionic acid Ureidopropionic_Acid_Core Ureidopropionic Acid Core Compound->Ureidopropionic_Acid_Core m-Tolyl_Group m-Tolyl Group Compound->m-Tolyl_Group Urea_Moiety Urea Moiety Ureidopropionic_Acid_Core->Urea_Moiety Target2 Aryl Hydrocarbon Receptor (AhR) m-Tolyl_Group->Target2 Hydrophobicity for Binding Target3 Pregnane X Receptor (PXR) m-Tolyl_Group->Target3 Hydrophobicity for Binding Target1 β-Ureidopropionase Urea_Moiety->Target1 H-bonding Potential Urea_Moiety->Target2 H-bonding Potential Urea_Moiety->Target3 H-bonding Potential Parent_Compound 3-Ureidopropionic Acid (Metabolite in Pyrimidine Degradation) [1, 3, 5, 8, 9] Parent_Compound->Target1 Metabolic Pathway Link Related_Derivatives Urea & Propionic Acid Derivatives (Enzyme Inhibitors, Receptor Ligands) [2, 12, 14, 15, 19] Related_Derivatives->Target1 Inhibitor Precedent Related_Derivatives->Target2 Ligand Precedent Related_Derivatives->Target3 Ligand Precedent

Caption: Prioritization of therapeutic targets based on structural deconstruction and analogy to known bioactive molecules.

Target Class I: Pyrimidine Degradation Pathway Enzymes

The ureidopropionic acid core of the topic compound is a direct structural analog of an endogenous metabolite in the pyrimidine degradation pathway. This pathway is crucial for nucleic acid homeostasis and is a validated target for anticancer therapies.[7][8][9][10][11]

Primary Target: β-Ureidopropionase (UPB1)

Scientific Rationale: β-ureidopropionase is the terminal enzyme in the degradation of uracil and thymine, catalyzing the hydrolysis of N-carbamoyl-β-alanine (3-ureidopropionic acid) to β-alanine, CO2, and ammonia.[12][13] Given that 3-(3-m-Tolyl-ureido)-propionic acid is a substituted derivative of the natural substrate, it is a prime candidate for an inhibitor of this enzyme. Inhibition of β-ureidopropionase can lead to an accumulation of upstream metabolites, which has been associated with neurological complications, indicating that modulation of this enzyme's activity has significant physiological consequences.[14][15][16][17] The urea moiety of the compound can potentially form key hydrogen bonds within the enzyme's active site, while the m-tolyl group could provide additional hydrophobic interactions, enhancing binding affinity compared to the endogenous substrate. Recent structural and functional studies have highlighted the allosteric regulation of β-ureidopropionase, suggesting multiple avenues for inhibitory action.[18][19][20]

Figure 2: Proposed Interaction with β-Ureidopropionase

G cluster_0 β-Ureidopropionase Active Site cluster_1 3-(3-m-Tolyl-ureido)-propionic acid Active_Site Catalytic Residues (e.g., E207) [25, 34, 35] Binding Pocket Compound Urea Moiety m-Tolyl Group Propionic Acid Tail Compound->Active_Site Potential Competitive Inhibition Urea_Moiety->Active_Site H-Bonding m-Tolyl_Group->Active_Site Hydrophobic Interaction Propionic_Acid_Tail->Active_Site Ionic/Polar Interaction

Caption: Hypothesized binding mode of 3-(3-m-Tolyl-ureido)-propionic acid in the active site of β-ureidopropionase.

Experimental Validation Protocol: In Vitro β-Ureidopropionase Inhibition Assay

  • Recombinant Enzyme Expression and Purification:

    • Clone the human UPB1 gene into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant β-ureidopropionase using nickel-affinity chromatography.

    • Confirm protein purity and identity by SDS-PAGE and Western blot.

  • Enzyme Activity Assay:

    • Prepare a reaction buffer (e.g., 100 mM MES, pH 6.5, 50 mM NaCl).[18]

    • The assay measures the production of β-alanine from the substrate N-carbamoyl-β-alanine.

    • In a 96-well plate, add a known concentration of purified β-ureidopropionase.

    • Add varying concentrations of 3-(3-m-Tolyl-ureido)-propionic acid (and a vehicle control).

    • Initiate the reaction by adding the substrate, N-carbamoyl-β-alanine.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of β-alanine produced using a fluorescent detection method, such as derivatization with o-phthalaldehyde (OPA).[18]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

    • Perform kinetic studies with varying substrate concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Table 1: Expected Outcomes of β-Ureidopropionase Inhibition Assay

ParameterExpected Result for an Effective InhibitorInterpretation
IC50 Value Low micromolar to nanomolar rangeHigh potency of the compound as an inhibitor.
Mechanism of Inhibition CompetitiveThe compound binds to the active site, competing with the natural substrate.
Kinetic Constants (Ki) Low valueHigh binding affinity of the inhibitor for the enzyme.

Target Class II: Nuclear Receptors

The lipophilic m-tolyl group and the hydrogen-bonding capacity of the urea moiety suggest that 3-(3-m-Tolyl-ureido)-propionic acid could be a ligand for nuclear receptors that bind to a diverse range of small molecules.

Potential Target: Aryl Hydrocarbon Receptor (AhR)

Scientific Rationale: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that responds to a wide variety of synthetic and natural compounds.[21][22] The AhR ligand binding domain is known to be promiscuous, accommodating structurally diverse molecules.[3][6][7][11][23] Ligand binding is often driven by hydrophobicity and the presence of hydrogen bond acceptors. The m-tolyl group of 3-(3-m-Tolyl-ureido)-propionic acid provides a hydrophobic moiety, while the urea and carboxyl groups can act as hydrogen bond donors and acceptors, making it a plausible AhR ligand.[24][25] Activation of AhR can have profound effects on cellular processes, including xenobiotic metabolism, immune responses, and cell proliferation, making it a target of interest for various therapeutic areas.[22]

Figure 3: Aryl Hydrocarbon Receptor (AhR) Activation Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus AhR_complex Inactive AhR Complex (AhR, Hsp90, XAP2) AhR_ARNT Active Heterodimer (AhR-ARNT) AhR_complex->AhR_ARNT Translocation & Dimerization Ligand 3-(3-m-Tolyl-ureido)- propionic acid Ligand->AhR_complex Binding DRE Dioxin Response Element (DRE) on DNA AhR_ARNT->DRE Binding Gene_Expression Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Expression Activation

Caption: Simplified schematic of the AhR signaling pathway upon ligand binding.

Experimental Validation Protocol: AhR Reporter Gene Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HepG2 human hepatoma cells, which endogenously express AhR.

    • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Dioxin Response Elements (DREs).[2][12][15][26]

    • A co-transfection with a vector expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a range of concentrations of 3-(3-m-Tolyl-ureido)-propionic acid.

    • Include a vehicle control and a known AhR agonist (e.g., TCDD or β-naphthoflavone) as a positive control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to determine the EC50 value.

Table 2: Expected Outcomes of AhR Reporter Gene Assay

ParameterExpected Result for an AgonistInterpretation
Fold Induction Dose-dependent increase in luciferase activityThe compound activates the AhR signaling pathway.
EC50 Value Potency in the micromolar to nanomolar rangeThe compound is an effective activator of AhR.
Comparison to Positive Control Comparable or significant inductionThe compound's activity is relevant in the context of known AhR agonists.
Potential Target: Pregnane X Receptor (PXR)

Scientific Rationale: The Pregnane X Receptor (PXR) is another nuclear receptor known for its promiscuous ligand-binding domain, which accommodates a wide array of xenobiotics and endogenous molecules.[14][27][28][29][30] PXR plays a critical role in regulating the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[14] The structural characteristics of PXR ligands often include hydrophobicity and the presence of hydrogen bond acceptors.[31] Similar to the rationale for AhR, the m-tolyl group and the urea/carboxyl moieties of 3-(3-m-Tolyl-ureido)-propionic acid make it a candidate for a PXR ligand.[1][5] Activation of PXR can have significant implications for drug-drug interactions and the disposition of various compounds.[18][32]

Figure 4: Pregnane X Receptor (PXR) Activation Workflow

G Start Start: Cell Transfection Transfection Co-transfect cells with: 1. PXR expression vector 2. PXR-responsive luciferase reporter 3. Control reporter (e.g., Renilla) Start->Transfection Plating Plate transfected cells in 96-well plate Transfection->Plating Treatment Treat cells with 3-(3-m-Tolyl-ureido)-propionic acid (various concentrations) Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells and measure luciferase activity Incubation->Lysis Analysis Normalize and calculate fold induction Lysis->Analysis End End: Determine EC50 Analysis->End

Caption: Step-by-step workflow for the PXR reporter gene assay.

Experimental Validation Protocol: PXR Reporter Gene Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HepG2 or Huh7.

    • Co-transfect the cells with three plasmids:

      • An expression vector for human PXR.

      • A reporter plasmid with a luciferase gene driven by a PXR-responsive promoter (e.g., containing CYP3A4 response elements).[8][9][10][33][34]

      • A control reporter plasmid (e.g., Renilla luciferase).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a dilution series of 3-(3-m-Tolyl-ureido)-propionic acid.

    • Include a vehicle control and a known PXR agonist (e.g., rifampicin) as a positive control.

  • Luciferase Assay:

    • After a 24-hour incubation, lyse the cells.

    • Perform a dual-luciferase assay to measure both firefly and Renilla luciferase activities.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings.

    • Determine the fold induction of luciferase activity compared to the vehicle-treated cells.

    • Generate a dose-response curve and calculate the EC50 value.

Table 3: Expected Outcomes of PXR Reporter Gene Assay

ParameterExpected Result for an AgonistInterpretation
Fold Induction Concentration-dependent increase in luciferase signalThe compound activates the PXR signaling pathway.
EC50 Value Potency in a biologically relevant rangeThe compound is an effective activator of PXR.
Cell Viability No significant cytotoxicity at active concentrationsThe observed effect is due to specific receptor activation and not a general toxic effect.[8]

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded and experimentally actionable framework for the initial characterization of the therapeutic potential of 3-(3-m-Tolyl-ureido)-propionic acid. By leveraging structural analogy and established principles of drug-target interactions, we have identified β-ureidopropionase, the Aryl Hydrocarbon Receptor, and the Pregnane X Receptor as high-priority targets for investigation. The detailed experimental protocols provided herein offer a clear path forward for researchers to validate these hypotheses and elucidate the compound's mechanism of action.

Successful validation of activity against any of these targets will open up distinct avenues for further preclinical development. For instance, potent and selective inhibition of β-ureidopropionase could be explored in the context of cancer therapy, potentially as an adjuvant to enhance the efficacy of pyrimidine-based chemotherapeutics. On the other hand, modulation of AhR or PXR could have implications in immunomodulation, metabolic diseases, or the management of drug-drug interactions.

The journey from a novel chemical entity to a therapeutic agent is a long and complex one. This guide serves as the initial roadmap, providing the essential directions for the first crucial steps in understanding the therapeutic promise of 3-(3-m-Tolyl-ureido)-propionic acid.

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  • van Kuilenburg, A. B. P., et al. (2020). β-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein structural integrity and catalytic activity. Erasmus University Rotterdam. Retrieved January 12, 2026, from [Link]

  • Lee, Y.-M., et al. (2015). A Korean Case of β-Ureidopropionase Deficiency Presenting with Intractable Seizure, Global Developmental Delay, and Microcephaly. JIMD Reports, 19, 117–121.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(3-m-Tolyl-ureido)-propionic acid

Introduction In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide focuses on a specific molecule, 3-(3-m-Tolyl-ureido)-propionic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide focuses on a specific molecule, 3-(3-m-Tolyl-ureido)-propionic acid, a compound that, while not extensively studied, possesses structural motifs suggestive of a range of biological activities. Its chemical architecture, featuring a ureido linkage and a propionic acid tail, positions it as a candidate for investigation in oncology, inflammation, and infectious diseases.

The ureido group is a well-established pharmacophore, renowned for its ability to form stable hydrogen bonds with biological targets.[1] This moiety is a cornerstone in the design of numerous kinase inhibitors, where it often interacts with the hinge region of the kinase domain.[1] The propionic acid component is also of significant interest, as derivatives of this acid are known to exhibit antimicrobial and anti-inflammatory properties.[2][3][4] For instance, Indole-3-propionic acid, a metabolite derived from gut microbiota, has demonstrated protective effects against oxidative stress and inflammation.[5][6][7]

This technical guide provides a comprehensive, field-proven framework for the initial in vitro characterization of 3-(3-m-Tolyl-ureido)-propionic acid. It is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step approach to elucidating the compound's cytotoxic, anti-inflammatory, kinase inhibitory, and antimicrobial potential. The protocols described herein are based on established, self-validating methodologies to ensure scientific rigor and reproducibility.

Compound Profile and Preparation

  • IUPAC Name: 3-(3-(3-methylphenyl)ureido)propanoic acid

  • CAS Number: 133115-50-1[8]

  • Molecular Formula: C₁₁H₁₄N₂O₃[8][9][10]

  • Molecular Weight: 222.24 g/mol [8][9][10]

Synthesis Overview

A plausible synthetic route to 3-(3-m-Tolyl-ureido)-propionic acid involves the reaction of 3-isocyanato-1-methylbenzene (m-tolyl isocyanate) with β-alanine. This reaction is a standard method for the formation of N,N'-disubstituted ureas.[11][12]

Reaction Scheme: m-Tolyl isocyanate + β-Alanine → 3-(3-m-Tolyl-ureido)-propionic acid

Prior to biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Furthermore, the compound's solubility in various solvents, particularly DMSO and aqueous buffers, must be determined to ensure accurate preparation of stock solutions for in vitro assays.

Proposed In Vitro Evaluation Workflow

The following workflow provides a systematic approach to the initial in vitro characterization of 3-(3-m-Tolyl-ureido)-propionic acid. This staged approach ensures that foundational data, such as cytotoxicity, informs the design of more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Mechanism of Action (Future Studies) A Compound Synthesis & Physicochemical Characterization B Cytotoxicity Screening (MTT Assay) A->B Solubilized Compound C Anti-inflammatory Assay (LPS-stimulated Macrophages) B->C Non-toxic Concentrations D Kinase Inhibition Assay (ADP-Glo™) B->D Non-toxic Concentrations E Antimicrobial Assay (Broth Microdilution) B->E Solubilized Compound F Target Deconvolution C->F D->F G Pathway Analysis F->G

Caption: Experimental workflow for the in vitro characterization of 3-(3-m-Tolyl-ureido)-propionic acid.

Core In Vitro Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][10][13] This initial screen is crucial for determining the concentration range of the test compound that does not induce significant cell death, thereby ensuring that any observed effects in subsequent assays are not merely a consequence of toxicity.

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa for general cytotoxicity, or a specific cancer cell line if investigating anti-cancer effects) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X stock solution of 3-(3-m-Tolyl-ureido)-propionic acid in culture medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the desired final concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][10]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.2297.6
101.1592.0
250.9878.4
500.6552.0
1000.2318.4
Anti-inflammatory Activity: LPS-Stimulated Macrophages

Rationale: Given the known anti-inflammatory properties of some propionic acid derivatives, it is logical to investigate whether 3-(3-m-Tolyl-ureido)-propionic acid can modulate inflammatory responses.[4] A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), which produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[3][15][16]

Experimental Protocol:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[17] Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)< 1.0< 10< 10
LPS (1 µg/mL)25.4 ± 2.11540 ± 1202850 ± 210
LPS + Compound (10 µM)15.2 ± 1.5980 ± 951870 ± 150
LPS + Compound (25 µM)8.9 ± 0.9520 ± 60990 ± 110
Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay

Rationale: The diaryl urea motif present in 3-(3-m-Tolyl-ureido)-propionic acid is a common feature in many kinase inhibitors.[1] Therefore, screening the compound against a panel of kinases is a logical step. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][18][19]

Experimental Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, set up the kinase reaction. This will include the specific kinase, its substrate, and ATP in a kinase reaction buffer.

    • Add the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

    • The final reaction volume is typically 5-10 µL.[5]

  • Reaction Incubation:

    • Incubate the plate at 30°C for 45-60 minutes.[5]

  • ATP Depletion:

    • Add an equal volume (5-10 µL) of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[20]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add a double volume (10-20 µL) of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.[5]

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Kinase TargetCompound Conc. (µM)Luminescence (RLU)% Inhibition
Kinase X0 (Vehicle)850,0000
0.1722,50015
1467,50045
10127,50085
10042,50095
Antimicrobial Activity: Broth Microdilution Method

Rationale: Propionic acid and its derivatives are known for their antimicrobial properties.[2][3] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][21]

Experimental Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-(3-m-Tolyl-ureido)-propionic acid in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[21] The concentration range should be broad enough to determine the MIC.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation and Incubation:

    • Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[21]

    • Incubate the plates at 35-37°C for 16-20 hours.[2][21]

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Data Presentation:

MicroorganismCompound Conc. (µg/mL)Growth (+/-)
S. aureus256-
128-
64-
32 - (MIC)
16+
8+
Growth Control+

Hypothetical Signaling Pathway

Given the potential for 3-(3-m-Tolyl-ureido)-propionic acid to act as a kinase inhibitor, a plausible target could be within the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer and inflammatory diseases. The ureido moiety could potentially bind to the ATP-binding site of a kinase like MEK or ERK, thereby inhibiting its activity and downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Inhibitor 3-(3-m-Tolyl-ureido)- propionic acid Inhibitor->MEK Response Cellular Response (Proliferation, Inflammation) Transcription->Response

Caption: Hypothetical inhibition of the MAPK signaling pathway by 3-(3-m-Tolyl-ureido)-propionic acid.

Conclusion

This technical guide outlines a structured and comprehensive in vitro approach to the initial biological characterization of 3-(3-m-Tolyl-ureido)-propionic acid. By systematically evaluating its cytotoxicity, anti-inflammatory, kinase inhibitory, and antimicrobial properties, researchers can efficiently gather the foundational data necessary to determine the therapeutic potential of this novel compound. The insights gained from these studies will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and eventual in vivo testing.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Schröder, P., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100683. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Wang, L., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6529. Retrieved from [Link]

  • Papakyriakou, A., et al. (2022). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistryOpen, 11(1), e202100270. Retrieved from [Link]

  • Chen, R., et al. (2015). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evidence-Based Complementary and Alternative Medicine, 2015, 721531. Retrieved from [Link]

  • Jo, E., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(18), 4242. Retrieved from [Link]

  • Kim, B. H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(3), 320–329. Retrieved from [Link]

  • Rundo, M. L., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Plants, 11(6), 791. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 3-(3-m-Tolyl-ureido)-propionic acid: Synthesis, Physicochemical Properties, and Postulated Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(3-m-Tolyl-ureido)-propionic acid, a small molecule of interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-m-Tolyl-ureido)-propionic acid, a small molecule of interest in medicinal chemistry. Due to the limited direct research on this specific compound, this document establishes a foundational understanding by drawing parallels from the well-documented synthesis, properties, and biological activities of structurally related aryl-ureido-propionic acids and their parent compounds. The guide details a plausible synthetic route, outlines key physicochemical parameters, and explores potential biological activities and mechanisms of action by analogical inference. This document serves as a foundational resource to stimulate and guide future research into this and similar chemical entities.

Introduction

The urea functionality is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thereby influencing the potency and selectivity of drug candidates.[1] When incorporated into a propionic acid scaffold, particularly one bearing an aryl moiety, the resulting molecule belongs to a class with significant therapeutic precedent. Aryl-propionic acids are famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

3-(3-m-Tolyl-ureido)-propionic acid merges these two key pharmacophores: the aryl-propionic acid backbone and a substituted urea. While direct literature on this specific molecule is scarce, its structural components suggest a potential for a range of biological activities. This guide will, therefore, construct a detailed profile of 3-(3-m-Tolyl-ureido)-propionic acid by examining the chemistry and biology of its constituent parts.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(3-m-Tolyl-ureido)-propionic acid is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 133115-50-1Santa Cruz Biotechnology
Molecular Formula C₁₁H₁₄N₂O₃Santa Cruz Biotechnology
Molecular Weight 222.24 g/mol Santa Cruz Biotechnology
Appearance White to off-white solid (Predicted)N/A
pKa ~4.5 (Carboxylic acid), ~15 (Urea N-H) (Predicted)N/A
LogP ~1.5 - 2.5 (Predicted)N/A
Solubility Soluble in DMSO, DMF, and alcohols; sparingly soluble in water (Predicted)N/A

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 3-(3-m-Tolyl-ureido)-propionic acid can be envisioned as a two-step process starting from commercially available reagents: β-alanine and m-tolyl isocyanate.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product beta_alanine β-Alanine target_molecule 3-(3-m-Tolyl-ureido)-propionic acid beta_alanine->target_molecule Reaction in a suitable solvent (e.g., DMF, CH₂Cl₂) with mild heating m_tolyl_isocyanate m-Tolyl isocyanate m_tolyl_isocyanate->target_molecule

Caption: Proposed synthesis of 3-(3-m-Tolyl-ureido)-propionic acid.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of β-alanine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer, add m-tolyl isocyanate (1.05 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-(3-m-Tolyl-ureido)-propionic acid as a solid.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Postulated Biological Activities and Mechanism of Action

Given the absence of direct biological data, the potential activities of 3-(3-m-Tolyl-ureido)-propionic acid are inferred from its structural analogs.

Anti-inflammatory and Analgesic Potential

The presence of the aryl-propionic acid moiety strongly suggests that the compound may possess anti-inflammatory and analgesic properties, similar to NSAIDs.[2][3] The proposed mechanism would involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Molecule 3-(3-m-Tolyl-ureido)- propionic acid Target_Molecule->COX_Enzymes Inhibition

Caption: Postulated mechanism of anti-inflammatory action.

Anticancer Potential

Numerous urea derivatives have been investigated and developed as anticancer agents.[1] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. Furthermore, some NSAIDs have shown chemopreventive and anticancer effects.[2] The combination of the ureido and aryl-propionic acid motifs could lead to a synergistic antiproliferative effect.

Other Potential Activities

Derivatives of ureidopropionic acid are intermediates in uracil metabolism.[5][6][7] While 3-(3-m-Tolyl-ureido)-propionic acid is not a direct metabolite, its structural similarity could lead to interactions with enzymes in this pathway. At high concentrations, the parent compound, 3-ureidopropionic acid, has been shown to be neurotoxic by inhibiting mitochondrial energy metabolism.[8] This suggests that the toxicological profile of 3-(3-m-Tolyl-ureido)-propionic acid should be carefully evaluated. Additionally, some propionic acid derivatives have demonstrated antimicrobial activity.[9]

Future Research Directions

The speculative nature of this guide highlights the need for empirical research to validate the proposed synthesis and biological activities of 3-(3-m-Tolyl-ureido)-propionic acid. Key future research directions include:

  • Synthesis and Characterization: Execution and optimization of the proposed synthetic route and full analytical characterization of the compound.

  • In Vitro Biological Screening:

    • COX-1 and COX-2 inhibition assays to confirm anti-inflammatory potential.

    • Antiproliferative assays against a panel of cancer cell lines.

    • Antimicrobial screening against a range of bacterial and fungal strains.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the precise molecular targets and signaling pathways involved.

  • In Vivo Studies: Evaluation of efficacy and safety in animal models for inflammation, pain, or cancer, depending on the in vitro results.

Conclusion

3-(3-m-Tolyl-ureido)-propionic acid represents an under-investigated molecule with significant potential for biological activity, primarily inferred from its constituent chemical moieties. The well-established roles of aryl-propionic acids in inflammation and the broad therapeutic applications of urea derivatives provide a strong rationale for its further investigation. This technical guide offers a foundational framework for researchers to begin exploring the synthesis, properties, and potential therapeutic applications of this and related compounds, thereby contributing to the broader landscape of drug discovery and development.

References

  • Trivedi, R., & Mishra, S. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(15), 1429–1455. [Link]

  • Kölker, S., Okun, J. G., Hörster, F., Assmann, B., Ahlemeyer, B., Kohlmüller, D., Exner-Camps, S., Mayatepek, E., Krieglstein, J., & Hoffmann, G. F. (2001). 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. Journal of Neuroscience Research, 66(4), 666–673. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inhibition of beta-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia. Journal of Inherited Metabolic Disease, 20(3), 379–382. [Link]

  • 3-Ureidopropionic acid. (2021, December 11). In Wikipedia. [Link]

  • Synthesis of novel α-arylpropionic acids and their derivatives. (2004). Indian Journal of Chemistry, 43B, 2465-2469. [Link]

  • Chen, Y., Zhang, H., Liu, Y., Li, Y., Wang, L., & Li, J. (2013). Synthesis, molecular docking and kinetic properties of β-hydroxy-β-phenylpropionyl-hydroxamic acids as Helicobacter pylori urease inhibitors. European Journal of Medicinal Chemistry, 69, 443–449. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3568-3578. [Link]

  • Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. (2024). International Journal of Molecular Sciences, 25(19), 10586. [Link]

  • Studies on racemic triglycerides as urease enzyme inhibitors. (2023). Journal of Molecular Structure, 1292, 136159. [Link]

  • Ureidopropionic acid. (n.d.). FooDB. Retrieved January 14, 2026, from [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2018). Molecules, 23(11), 2963. [Link]

  • Limban, C., Chiriţă, C., Chifiriuc, M. C., Bleotu, C., & Drăghici, C. (2011). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Farmacia, 59(4), 463-472. [Link]

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Exploratory

An In-depth Technical Guide on 3-(3-m-Tolyl-ureido)-propionic acid: Current Knowledge and Synthetic Insights

A Note to the Reader: Extensive research for publicly available scientific literature and historical data on 3-(3-m-Tolyl-ureido)-propionic acid (CAS No. 133115-50-1) has revealed a significant scarcity of specific infor...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Extensive research for publicly available scientific literature and historical data on 3-(3-m-Tolyl-ureido)-propionic acid (CAS No. 133115-50-1) has revealed a significant scarcity of specific information regarding its discovery, detailed biological activity, and mechanism of action. This compound is available commercially as a research chemical, but does not appear in peer-reviewed publications detailing its development or therapeutic applications.[1][2][3]

This guide, therefore, deviates from a traditional whitepaper format. Instead, it consolidates the available chemical identity of the compound and provides a scientifically grounded, proposed synthesis protocol based on established chemical principles for analogous ureidopropionic acid derivatives. This document is intended to serve as a foundational resource for researchers interested in this molecule, offering a starting point for its synthesis and future investigation.

Chemical Identity

3-(3-m-Tolyl-ureido)-propionic acid is a derivative of propionic acid containing a ureido linkage to a meta-tolyl group. Its basic chemical properties are summarized below.

PropertyValueSource
CAS Number 133115-50-1[1][2][3]
Molecular Formula C₁₁H₁₄N₂O₃[1][2]
Molecular Weight 222.24 g/mol [1][2]

Proposed Synthesis Protocol

While a specific, published synthesis for 3-(3-m-Tolyl-ureido)-propionic acid is not available, a plausible and efficient synthetic route can be designed based on the well-established reaction between isocyanates and amino acids. The proposed two-step synthesis involves the reaction of 3-aminopropionic acid (β-alanine) with m-tolyl isocyanate.

Experimental Protocol:

Step 1: Materials and Reagents

  • 3-Aminopropionic acid (β-alanine)

  • m-Tolyl isocyanate

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine or Sodium hydroxide solution)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Step 2: Reaction Procedure

  • Dissolution of Amino Acid: Dissolve 3-aminopropionic acid in an appropriate solvent. If using an aqueous base like NaOH, dissolve the amino acid in the aqueous solution. If using an organic solvent and an organic base like triethylamine, create a suspension of the amino acid in the solvent.

  • Addition of Isocyanate: To the stirred solution or suspension of 3-aminopropionic acid, slowly add an equimolar amount of m-tolyl isocyanate. The reaction is exothermic, and the addition should be controlled to maintain a stable temperature, ideally at room temperature or slightly below.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Isolation:

    • If the reaction was performed in an organic solvent, the solvent can be removed under reduced pressure.

    • The resulting residue is then dissolved in water.

    • The aqueous solution is acidified with hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

    • The precipitate is collected by filtration, washed with cold water to remove any remaining salts, and then dried under vacuum.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(3-m-Tolyl-ureido)-propionic acid.

Proposed Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product beta_alanine 3-Aminopropionic Acid (β-Alanine) reaction Nucleophilic Addition (Anhydrous Solvent + Base) beta_alanine->reaction m_tolyl_isocyanate m-Tolyl Isocyanate m_tolyl_isocyanate->reaction product 3-(3-m-Tolyl-ureido)-propionic acid reaction->product

Caption: Proposed synthesis of 3-(3-m-Tolyl-ureido)-propionic acid.

Potential Biological Significance and Future Research

The ureidopropionic acid scaffold is found in nature as an intermediate in pyrimidine metabolism.[4] Synthetic derivatives of aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is plausible that 3-(3-m-Tolyl-ureido)-propionic acid was synthesized as part of a chemical library for screening for biological activity, potentially as an anti-inflammatory, anti-cancer, or anti-bacterial agent.[6]

The lack of published data presents an opportunity for novel research. Future investigations could focus on:

  • Confirmation of Synthesis and Characterization: Synthesizing the compound via the proposed route and fully characterizing it using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy).

  • Biological Screening: Evaluating the compound's activity in various biological assays, such as anti-inflammatory, cytotoxic, and antimicrobial screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with different substitutions on the tolyl ring or modifications to the propionic acid chain to understand how structural changes affect biological activity.

Conclusion

While a comprehensive historical and mechanistic guide on 3-(3-m-Tolyl-ureido)-propionic acid cannot be constructed from the currently available public information, this document provides its fundamental chemical identity and a robust, scientifically plausible protocol for its synthesis. The provided information serves as a valuable starting point for researchers and drug development professionals interested in exploring the properties and potential applications of this molecule. Further investigation is warranted to uncover the biological significance of this compound.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed. (n.d.). Retrieved from [Link]

  • United States Patent (19). (n.d.). Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of New Substituted Ureides and Thioureides Based on Maleopimaric Acid. (n.d.). Retrieved from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Retrieved from [Link]

  • 3-(3-m-Tolyl-ureido)-propionic acid - CAS:133115-50-1 - 北京欣恒研科技有限公司. (n.d.). Retrieved from [Link]

  • Showing metabocard for Ureidopropionic acid (HMDB0000026) - Human Metabolome Database. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Experimental Design of 3-(3-m-Tolyl-ureido)-propionic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the experimental design, synthesis, characteriza...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the experimental design, synthesis, characterization, and in vitro evaluation of 3-(3-m-Tolyl-ureido)-propionic acid. As a novel ureido-propionic acid derivative, this compound holds potential for investigation in various therapeutic areas, including oncology and inflammatory diseases. The urea motif is a well-established pharmacophore in numerous approved drugs, recognized for its ability to form key hydrogen bond interactions with biological targets.[1][2][3][4] This guide offers detailed, step-by-step protocols, explaining the scientific rationale behind the experimental choices to ensure technical accuracy and reproducibility. It is intended to serve as a foundational resource for researchers initiating studies on this and similar small molecules.

Introduction: The Scientific Rationale

The compound 3-(3-m-Tolyl-ureido)-propionic acid merges two important chemical moieties: a substituted urea and a propionic acid tail. Urea derivatives are prevalent in medicinal chemistry due to their versatile hydrogen bonding capabilities, which allow for strong and specific interactions with protein targets.[1][2][3][4] Propionic acid and its derivatives, on the other hand, are known for a range of biological activities, including antimicrobial and anti-inflammatory effects. The combination of these two functional groups in a single molecule presents an intriguing candidate for drug discovery.

This guide outlines a logical and efficient workflow for the initial stages of research and development of this compound, from its chemical synthesis and purification to its preliminary biological characterization.

Synthesis and Characterization

The synthesis of 3-(3-m-Tolyl-ureido)-propionic acid can be achieved through a straightforward and common reaction in organic chemistry: the reaction of an isocyanate with an amine.[5][6][7][8][9]

Synthesis Protocol: 3-(3-m-Tolyl-ureido)-propionic acid

Principle: This synthesis involves the nucleophilic addition of the amino group of β-alanine to the electrophilic carbonyl carbon of m-tolyl isocyanate.

Materials:

  • m-Tolyl isocyanate

  • β-Alanine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a clean, dry round-bottom flask, dissolve β-alanine (1 equivalent) in a minimal amount of anhydrous DMF.

  • To this solution, add m-tolyl isocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold diethyl ether to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 3-(3-m-Tolyl-ureido)-propionic acid as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a series of analytical techniques should be employed.

Parameter Expected Value
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance White to off-white solid

Table 1: Physicochemical Properties of 3-(3-m-Tolyl-ureido)-propionic acid. [5][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure of the synthesized compound.

  • Protocol:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12][13]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectral Features: Signals corresponding to the aromatic protons of the m-tolyl group, the methylene protons of the propionic acid backbone, and the N-H protons of the urea linkage.

  • Expected ¹³C NMR Spectral Features: Resonances for the carbonyl carbon of the urea, the carboxylic acid carbon, and the aromatic and aliphatic carbons.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Expected Result: A prominent ion peak corresponding to the molecular weight of the compound ([M+H]⁺ or [M-H]⁻).

In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended to efficiently assess the biological activity of 3-(3-m-Tolyl-ureido)-propionic acid.

Cytotoxicity Assessment

Principle: The initial step in any biological evaluation is to determine the cytotoxic potential of the compound to establish a suitable concentration range for subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability.[1][2][3][14]

Protocol: MTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3-(3-m-Tolyl-ureido)-propionic acid in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity

Given the structural motifs, investigating the anti-inflammatory properties of the compound is a logical next step.

Principle: Inflammation is often associated with the increased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of the compound to inhibit the production of these cytokines in stimulated immune cells can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][10][11][15][16][17][18][19][20][21][22]

Protocol: Cytokine Release Assay (ELISA)

  • Cell Seeding and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with non-toxic concentrations of 3-(3-m-Tolyl-ureido)-propionic acid for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][10][11][16][17][18][19][20][21][22]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Mechanism of Action: NF-κB Translocation

Principle: A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. An immunofluorescence assay can be used to visualize and quantify this translocation.[23][24][25][26][27]

Protocol: NF-κB Nuclear Translocation Assay

  • Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Pre-treat the cells with 3-(3-m-Tolyl-ureido)-propionic acid for 1 hour, followed by stimulation with LPS for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizations

Experimental Workflow

experimental_workflow Synthesis Synthesis of 3-(3-m-Tolyl-ureido)-propionic acid Characterization Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Cytotoxicity->AntiInflammatory ELISA Cytokine ELISA (TNF-α, IL-6) AntiInflammatory->ELISA NFkB NF-κB Translocation Assay AntiInflammatory->NFkB DataAnalysis Data Analysis and Interpretation ELISA->DataAnalysis NFkB->DataAnalysis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 IkB_p P-IκB (Degradation) IkB->IkB_p NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocation DNA DNA NFkB_p65_nuc->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Compound 3-(3-m-Tolyl-ureido)- propionic acid Compound->IKK Inhibits?

Sources

Application

Application Note: Quantitative Analysis of 3-(3-m-Tolyl-ureido)-propionic acid in Biological Matrices

Abstract & Introduction The accurate quantification of small molecule therapeutics and their metabolites is fundamental to preclinical and clinical drug development. 3-(3-m-Tolyl-ureido)-propionic acid (TUPA), with a mol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The accurate quantification of small molecule therapeutics and their metabolites is fundamental to preclinical and clinical drug development. 3-(3-m-Tolyl-ureido)-propionic acid (TUPA), with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol , is a compound of interest whose pharmacokinetic (PK) and pharmacodynamic (PD) properties necessitate a robust and reliable bioanalytical method.[1][2] This application note presents a comprehensive guide for the quantitative analysis of TUPA in human plasma, designed for researchers in pharmacology, drug metabolism, and clinical research.

We detail a highly selective and sensitive method utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This approach is the industry gold standard for bioanalysis due to its superior specificity, which allows for the differentiation of the analyte from complex matrix components, and its high sensitivity, enabling detection at low physiological concentrations.[3][4] The core of the method is a streamlined protein precipitation (PPT) protocol for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Furthermore, this document provides a complete framework for method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the method is fit for its intended purpose and generates trustworthy, reproducible data.[5][6][7] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for laboratories where MS instrumentation may not be available.

Primary Method: UHPLC-MS/MS for High-Sensitivity Quantification

Rationale and Principle

The selection of UHPLC-MS/MS is driven by the need for high-throughput analysis with exceptional sensitivity and selectivity. The UHPLC system provides rapid and efficient separation of the analyte from endogenous plasma components, minimizing ion suppression. The tandem mass spectrometer, operating in MRM mode, offers two layers of mass filtering. A specific precursor ion (related to the analyte's molecular weight) is selected and fragmented, and a resulting unique product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, drastically reducing background noise and improving the limit of quantification (LOQ).[4]

Detailed Experimental Protocol

2.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis.[3] Acetonitrile is used as the precipitating agent, and the inclusion of formic acid helps to improve the ionization efficiency of the analyte in the subsequent MS analysis.

  • Step 1: Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Step 2: Allow all plasma samples and standards to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Step 3: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and an appropriate concentration of an internal standard (IS). Note: A stable isotope-labeled version of TUPA would be the ideal IS. If unavailable, a structurally similar compound with different mass should be used.

  • Step 4: Vortex vigorously for 60 seconds to ensure complete protein precipitation. The solution should appear cloudy.

  • Step 5: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials for analysis. Avoid disturbing the protein pellet.

2.2.2. Instrumentation and Conditions

The following conditions serve as a robust starting point for method development and must be optimized for the specific instrumentation used.

Parameter Recommended Setting
UHPLC System Waters ACQUITY UPLC, Thermo Vanquish, or equivalent
Analytical Column Reversed-Phase C18, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 5% B
Total Run Time ~5 minutes
Parameter Recommended Setting
Mass Spectrometer Sciex 5500 QTRAP®, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage +5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium

2.2.3. MRM Transition Optimization (Hypothetical)

The exact MRM transitions must be determined empirically by infusing a standard solution of TUPA. Based on its structure (MW = 222.24), the following are proposed as starting points for optimization.

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (CE)
TUPA 223.2150.1 (cleavage of propionic acid)Requires Optimization
TUPA (Confirming) 223.2120.1 (m-tolyl isocyanate fragment)Requires Optimization
Internal Standard Dependent on IS chosenDependent on IS chosenRequires Optimization
Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile (+ Internal Standard, 0.1% FA) plasma->add_is vortex Vortex (60s) add_is->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Injection (5 µL) supernatant->autosampler uhplc UHPLC Separation (C18 Column) autosampler->uhplc ms Tandem MS Detection (Positive ESI, MRM Mode) uhplc->ms data Data Acquisition & Processing ms->data G cluster_validation_params Core Validation Characteristics start Method Development validation Method Validation (ICH Q2(R2)) start->validation accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity validation->specificity linearity Linearity & Range validation->linearity loq LOQ/LOD validation->loq stability Stability validation->stability fit_for_purpose Method is Fit for Purpose accuracy->fit_for_purpose precision->fit_for_purpose specificity->fit_for_purpose linearity->fit_for_purpose loq->fit_for_purpose stability->fit_for_purpose

Caption: Logical flow for analytical method validation per ICH guidelines.

Alternative Method: HPLC with UV Detection

For laboratories without access to mass spectrometry, an HPLC-UV method can be developed. This approach is generally less sensitive and less selective than LC-MS/MS but can be suitable for higher concentration applications.

Principle and Causality

This method relies on the principle that the m-tolyl group in TUPA contains a phenyl ring, which acts as a chromophore, absorbing light in the ultraviolet (UV) spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for quantification.

  • Causality of Choices:

    • Detector: A Diode Array Detector (DAD) is preferred over a variable wavelength detector to assess peak purity and select the optimal detection wavelength (likely ~245 nm, but requires experimental verification).

    • Sample Preparation: Due to the lower selectivity of UV detection, a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) is highly recommended over protein precipitation. [8]SPE can effectively remove many endogenous interferences that may also absorb UV light at the same wavelength, thereby preventing overestimation of the analyte concentration.

Summarized Protocol
  • Instrumentation: Standard HPLC system with a DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.

  • Detection: Monitor absorbance at the wavelength of maximum absorbance for TUPA.

  • Quantification: Use an external standard calibration curve.

  • Key Limitation: The LOQ will be significantly higher than the LC-MS/MS method, and the risk of interference from co-eluting compounds is greater.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry Source: PMC - PubMed Central URL: [Link]

Sources

Method

Application Notes and Protocols for 3-(3-m-Tolyl-ureido)-propionic acid (GTS-21/DMXB-A) in Cell Culture Assays

Introduction: Unveiling the Identity and Primary Target of a Key Neuromodulator 3-(3-m-Tolyl-ureido)-propionic acid is a molecule of significant interest in neurobiology and inflammation research. However, it is far more...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Identity and Primary Target of a Key Neuromodulator

3-(3-m-Tolyl-ureido)-propionic acid is a molecule of significant interest in neurobiology and inflammation research. However, it is far more commonly recognized in scientific literature by its developmental codenames: GTS-21 or DMXB-A (3-(2,4-dimethoxybenzylidene)-anabaseine).[1][2] This compound is a potent and selective partial agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3]

The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is highly expressed in key brain regions like the hippocampus and cerebral cortex, as well as on immune cells such as macrophages and microglia.[3][4][5] Unlike other nicotinic receptors that primarily conduct sodium ions, the α7 nAChR exhibits exceptionally high permeability to calcium ions (Ca²⁺).[5][6] This unique characteristic positions it as a critical modulator of intracellular calcium signaling, which in turn influences a vast array of cellular processes including neurotransmitter release, gene expression, and inflammatory responses.[6] GTS-21 serves as an invaluable chemical tool to probe these functions, offering neuroprotective, anti-inflammatory, and pro-cognitive effects in a variety of preclinical models.[3][7][8]

Core Mechanism of Action: From Receptor Binding to Cellular Response

The primary mechanism of GTS-21 is the direct binding to and activation of the α7 nAChR. As a partial agonist, it stabilizes the open conformation of the channel, albeit less effectively than the endogenous full agonist, acetylcholine. This interaction triggers a cascade of downstream signaling events pivotal to its observed biological effects.

  • Receptor Activation and Calcium Influx : Upon binding of GTS-21, the α7 nAChR channel opens, leading to a rapid influx of extracellular Ca²⁺.[5][6] This transient increase in cytosolic calcium is the principal initiating event.

  • Modulation of Kinase Pathways : The rise in intracellular Ca²⁺ acts as a second messenger, activating various calcium-dependent kinases. A key pathway modulated is the mitogen-activated protein kinase (MAPK) cascade, often resulting in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] Phospho-ERK (pERK) can then translocate to the nucleus to regulate gene transcription related to cell survival and plasticity.

  • The Cholinergic Anti-Inflammatory Pathway : In immune cells like macrophages and microglia, α7 nAChR activation by GTS-21 is a cornerstone of the "cholinergic anti-inflammatory pathway."[8][10] This activation inhibits the nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression.[8][10] Consequently, the production and release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are significantly reduced.[8][11]

GTS-21_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space a7_receptor α7 nAChR Ligand-Gated Ion Channel ca_ion Ca²⁺ a7_receptor->ca_ion Influx nfkb NF-κB a7_receptor->nfkb Inhibits Activation gts21 GTS-21 gts21->a7_receptor Binds & Activates erk ERK1/2 ca_ion->erk Activates Kinases p_erk p-ERK1/2 erk->p_erk Phosphorylation nucleus Nucleus p_erk->nucleus nfkb->nucleus Inhibited Translocation cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines genes ↑ Survival Gene Expression nucleus->genes

Caption: GTS-21 signaling cascade via the α7 nAChR.

Experimental Applications and Protocols

GTS-21 is a versatile tool for investigating cellular processes in neurobiology, immunology, and oncology. Below are detailed protocols for foundational assays to characterize its activity.

Protocol 1: Preparation of GTS-21 Stock Solution

The quality of experimental data begins with the correct preparation of reagents. GTS-21 is a lipophilic compound, requiring an organic solvent for initial solubilization.[1]

Materials:

  • GTS-21 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Target cell culture medium (e.g., DMEM, RPMI 1640)

Procedure:

  • Weighing: Accurately weigh the desired amount of GTS-21 powder in a sterile microcentrifuge tube under aseptic conditions.

  • Solubilization: Add the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved. Causality Note: DMSO is a potent organic solvent necessary for dissolving the hydrophobic GTS-21. A high concentration minimizes the final DMSO percentage in culture, which can be toxic to cells.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot. Prepare working solutions by performing a serial dilution in serum-free culture medium immediately before adding to cells. The final concentration of DMSO in the cell culture should not exceed 0.1% to prevent solvent-induced artifacts.

Protocol 2: Cytotoxicity Assessment via MTT Assay

Before evaluating the functional effects of GTS-21, it is crucial to determine its cytotoxic concentration range in the chosen cell line. The MTT assay is a standard colorimetric method for assessing cell viability.[12][13][14]

Materials:

  • Target cells (e.g., SH-SY5Y neuroblastoma, BV-2 microglia)

  • 96-well flat-bottom cell culture plates

  • GTS-21 working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of GTS-21 (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the concentration-response curve to determine the IC₅₀ (concentration inhibiting 50% of cell viability).

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control0 (0.1% DMSO)0.850100%
GTS-2110.84599.4%
GTS-21100.83097.6%
GTS-21500.79092.9%
GTS-211000.65076.5%
GTS-212000.43050.6%

Table 1: Example data from an MTT cytotoxicity assay on BV-2 microglial cells after 24-hour exposure to GTS-21.

Protocol 3: Functional Assay - Calcium Imaging for α7 nAChR Activation

Calcium imaging is a direct method to visualize the activation of α7 nAChR by GTS-21, leveraging the receptor's high Ca²⁺ permeability.[15][16][17]

Materials:

  • Cells expressing α7 nAChR (e.g., Neuro-2a, SH-SY5Y, or transfected HEK293 cells)

  • Glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • GTS-21 working solutions

  • Fluorescence microscope or plate reader with kinetic reading capability

Calcium_Imaging_Workflow A 1. Seed cells on glass-bottom plate B 2. Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) A->B C 3. Wash to remove extracellular dye B->C D 4. Acquire baseline fluorescence reading C->D E 5. Add GTS-21 (Agonist) D->E F 6. Record kinetic fluorescence (increase indicates Ca²⁺ influx) E->F G 7. Add ionomycin (Positive control for max signal) F->G

Caption: Workflow for a fluorescent calcium imaging experiment.

Procedure:

  • Cell Seeding: Plate cells onto the appropriate imaging plates and grow to 70-90% confluency.

  • Dye Loading: Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS. Remove the culture medium, wash cells once with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C. Causality Note: The AM ester group makes the dye cell-permeant. Intracellular esterases cleave this group, trapping the fluorescent indicator in the cytoplasm.

  • Washing: Gently wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add a final volume of HBSS for imaging.

  • Baseline Measurement: Place the plate on the microscope or plate reader stage. Record a stable baseline fluorescence for 1-2 minutes.

  • Agonist Stimulation: Add a working solution of GTS-21 to the well while continuously recording. A rapid increase in fluorescence intensity indicates a Ca²⁺ influx upon receptor activation.

  • Data Analysis: Quantify the change in fluorescence (ΔF) over the baseline fluorescence (F₀). The ΔF/F₀ ratio represents the relative change in intracellular Ca²⁺. Compare the peak response across different GTS-21 concentrations to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% maximal response).

Protocol 4: Downstream Signaling - ERK1/2 Phosphorylation Assay

Measuring the phosphorylation of ERK1/2 confirms that GTS-21 not only binds its receptor but also activates downstream signaling pathways. Cell-based ELISAs or TR-FRET assays are high-throughput methods for this purpose.[18][19][20][21]

Materials:

  • Target cells cultured in a 96-well plate

  • GTS-21 working solutions

  • Serum-free medium

  • Reagents from a commercial phospho-ERK1/2 assay kit (e.g., TR-FRET or cell-based ELISA kit), which typically include:

    • Fixing solution (e.g., formaldehyde)

    • Quenching and permeabilization buffers

    • Blocking buffer

    • Primary antibody against phospho-ERK1/2 (pERK)

    • HRP- or fluorophore-conjugated secondary antibody

    • Detection substrate

  • Plate reader (colorimetric, fluorescent, or time-resolved fluorescence)

pERK_Assay_Workflow A 1. Serum-starve cells to reduce baseline pERK B 2. Treat with GTS-21 for a short duration (5-30 min) A->B C 3. Fix and permeabilize cells in the well B->C D 4. Block non-specific antibody binding C->D E 5. Incubate with primary anti-pERK antibody D->E F 6. Incubate with labeled secondary antibody E->F G 7. Add detection substrate and read signal on plate reader F->G

Caption: General workflow for a cell-based pERK ELISA.

Procedure:

  • Cell Culture: Seed and grow cells in a 96-well plate to near confluence.

  • Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.[9] Causality Note: Growth factors in serum are potent activators of the MAPK/ERK pathway; removing them provides a lower, more stable baseline against which agonist-induced changes can be measured.

  • Stimulation: Treat cells with various concentrations of GTS-21 for a predetermined optimal time (typically short, e.g., 5-30 minutes).

  • Fixation and Permeabilization: Follow the kit manufacturer's instructions. Generally, this involves removing the treatment medium, adding a fixing solution (e.g., 4% formaldehyde), and then a permeabilization buffer (e.g., Triton X-100 or methanol).[18]

  • Immunodetection: Block the wells, then incubate sequentially with the primary anti-pERK antibody and the labeled secondary antibody, with wash steps in between.[18]

  • Signal Detection: Add the appropriate substrate and measure the signal (absorbance, fluorescence, etc.) with a plate reader.

  • Normalization (Optional but Recommended): To account for variations in cell number per well, the pERK signal can be normalized to total protein content or total ERK expression in the same well, as per the kit's protocol.[21]

Treatment GroupConcentration (µM)pERK Signal (RFU)Fold Change over Control
Vehicle Control015001.0
GTS-210.122501.5
GTS-21145003.0
GTS-211067504.5
GTS-215069004.6

Table 2: Example data from a phospho-ERK TR-FRET assay in SH-SY5Y cells stimulated with GTS-21 for 15 minutes.

References

  • BioAssay Systems. ERK Phoshorylation Assay. Available from: [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. Available from: [Link]

  • Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay. Available from: [Link]

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  • Pavlov, V. A., et al. (2009). Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis. Critical Care Medicine, 37(2), 666-672. Available from: [Link]

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  • Takata, K., et al. (2018). Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease. Neurobiology of Aging, 62, 197-209. Available from: [Link]

  • Kem, W. R., & Papke, R. L. (2015). The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties. Marine Drugs, 13(5), 2949-2975. Available from: [Link]

  • Papke, R. L., et al. (2019). Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators B-973B and GAT107. Molecular Pharmacology, 95(5), 517-531. Available from: [Link]

  • Eaton, J. B., et al. (2015). Synthesis of selective agonists for the α7 nicotinic acetylcholine receptor with in situ click-chemistry on acetylcholine-binding protein templates. Journal of Medicinal Chemistry, 58(21), 8545-8556. Available from: [Link]

  • Wikipedia. (2024). GTS-21. Available from: [Link]

  • Park, J. S., et al. (2021). Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • Richards, V. E., et al. (2019). GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors. PLoS ONE, 14(4), e0214904. Available from: [Link]

  • Sitapara, R., et al. (2014). GTS-21, an α7nAChR agonist, increases pulmonary bacterial clearance in mice by restoring hyperoxia-compromised macrophage function. American Journal of Physiology-Lung Cellular and Molecular Physiology, 306(4), L340-L348. Available from: [Link]

  • Wikipedia. (2024). Alpha-7 nicotinic receptor. Available from: [Link]

  • Nanclares, C., et al. (2016). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British Journal of Pharmacology, 173(17), 2656-2673. Available from: [Link]

  • Uteshev, V. V. (2014). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. Neural Plasticity, 2014, 839254. Available from: [Link]

  • Ivanova, T. N., et al. (2022). Blockade of alpha7-nicotinic acetylcholine receptors decreases calcium signaling in starburst amacrine cells in the mouse retina. Investigative Ophthalmology & Visual Science, 63(7), 4563-F0425. Available from: [Link]

  • Huang, C. H., et al. (2024). Activation of the α7nAChR by GTS-21 mitigates septic tubular cell injury and modulates macrophage infiltration. International Immunopharmacology, 138, 112555. Available from: [Link]

  • Li, B., et al. (2022). The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis. Mediators of Inflammation, 2022, 5971597. Available from: [Link]

  • Wang, S. T., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 19(9), 13398-13412. Available from: [Link]

  • Beijing Think-Far Technology Co.,Ltd. (n.d.). 3-(3-m-Tolyl-ureido)-propionic acid. Available from: [Link]

  • Navarro, D. A., et al. (2012). Evaluation of cytotoxicity of 3-mercaptopropionic acid-modified quantum dots on Medicago sativa cells and tissues. Methods in Molecular Biology, 906, 435-449. Available from: [Link]

  • Wu, X., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function. Advance article. Available from: [Link]

  • Wikipedia. (2024). 3-Mercaptopropionic acid. Available from: [Link]

  • Wallner, M., et al. (2020). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Physiology, 11, 563539. Available from: [Link]

  • Yang, C., et al. (2022). Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium. Annals of Surgery, 276(5), e574-e583. Available from: [Link]

  • Sarac, N., et al. (2018). In vitro anti-oxidant, cytotoxic and pro-apoptotic effects of Achillea teretifolia Willd extracts on human prostate cancer cell lines. Pharmacognosy Magazine, 14(56), 335-341. Available from: [Link]

  • Tenorio-Borroto, E., et al. (2019). Half-Wave Potentials and In Vitro Cytotoxic Evaluation of 3-Acylated 2,5-Bis(phenylamino)-1,4-benzoquinones on Cancer Cells. Molecules, 24(9), 1791. Available from: [Link]

  • Zhao, Z., & Zhao, L. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Microbiology, 13, 843238. Available from: [Link]

  • Zhao, Z., & Zhao, L. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Microbiology, 13, 843238. Available from: [Link]

  • Baufeld, L. J., et al. (2021). Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. American Journal of Physiology-Heart and Circulatory Physiology, 321(1), H177-H190. Available from: [Link]

  • Al-Shamma, Q. M. N., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 11, 313. Available from: [Link]

  • ResearchGate. (2025). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. Available from: [Link]

  • Artyszuk, M., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(19), 11433. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: Preclinical Evaluation of 3-(3-m-Tolyl-ureido)-propionic acid, a Putative Soluble Epoxide Hydrolase (sEH) Inhibitor, in Rodent Models

Audience: Researchers, scientists, and drug development professionals. From the Senior Application Scientist: This document provides a strategic framework and detailed protocols for the in vivo evaluation of 3-(3-m-Tolyl...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Senior Application Scientist: This document provides a strategic framework and detailed protocols for the in vivo evaluation of 3-(3-m-Tolyl-ureido)-propionic acid. The chemical structure, featuring a urea moiety, strongly suggests its potential as a soluble epoxide hydrolase (sEH) inhibitor. Our experimental design is therefore built upon this primary hypothesis. The guide is structured to logically progress from foundational pharmacokinetic and target engagement studies to efficacy assessments in robust, disease-relevant animal models. The causality behind each experimental choice is explained to ensure both scientific rigor and practical applicability.

Introduction: The Therapeutic Rationale for sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1] It functions by metabolizing beneficial, endogenous lipid epoxides, such as epoxyeicosatrienoic acids (EETs), into their less biologically active corresponding diols (dihydroxyeicosatrienoic acids, or DHETs).[2][3] EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties.[3] Consequently, inhibiting sEH activity is a promising therapeutic strategy to increase the bioavailability of these protective EETs.[1][4][5] This mechanism holds potential for treating a range of pathologies including hypertension, inflammation, and kidney disease.[2][4][6]

The test article, 3-(3-m-Tolyl-ureido)-propionic acid, belongs to a chemical class known to produce potent sEH inhibitors.[2] The following protocols are designed to rigorously test this hypothesis and evaluate its therapeutic potential in validated preclinical animal models.

Part 1: Foundational Pharmacokinetics and In Vivo Target Engagement

Before proceeding to efficacy studies, it is imperative to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to confirm that it reaches and engages its intended target, sEH, in vivo.

Protocol 1: Rodent Pharmacokinetic (PK) Profiling

Objective: To determine the key pharmacokinetic parameters of 3-(3-m-Tolyl-ureido)-propionic acid in rats to inform dose selection and frequency for subsequent efficacy studies.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), weighing 225-250g.

  • Acclimatization: House animals for at least 7 days under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).

  • Formulation: Prepare the test article in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).

  • Administration: Administer a single dose via oral gavage (e.g., 10 mg/kg) and intravenous bolus (e.g., 2 mg/kg) to separate groups to determine oral bioavailability.

  • Sample Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

Table 1: Key Pharmacokinetic Parameters to be Determined

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.
t1/2 Elimination half-life.
CL Clearance (for IV administration).
Vd Volume of distribution (for IV administration).

| F (%) | Oral Bioavailability (calculated as [AUCoral/AUCiv] x [Doseiv/Doseoral] x 100). |

Protocol 2: In Vivo sEH Target Engagement Assay

Objective: To confirm that 3-(3-m-Tolyl-ureido)-propionic acid inhibits sEH activity in vivo by measuring changes in the plasma EET/DHET ratio.

Methodology:

  • Animal Model: C57BL/6 mice (n=6-8 per group).

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: 3-(3-m-Tolyl-ureido)-propionic acid (dose selected based on PK data, e.g., 10 mg/kg).

    • Group 3: Positive control (known sEH inhibitor, e.g., TPPU at 1 mg/kg).

  • Administration: Administer compounds via oral gavage.

  • Sample Collection: Collect blood via cardiac puncture 2-4 hours post-dose (timed to coincide with expected Tmax).

  • Lipid Extraction & Analysis: Extract oxylipins from plasma and analyze the concentrations of representative EETs (e.g., 14,15-EET) and their corresponding DHETs (e.g., 14,15-DHET) using LC-MS/MS.

  • Endpoint: Calculate the ratio of EET/DHET. A significant increase in this ratio in the treated groups compared to the vehicle group indicates target engagement.

cluster_0 Part 1: Foundational Studies PK Protocol 1: Pharmacokinetic Study (Rat) TE Protocol 2: Target Engagement (Mouse) PK->TE Provides dose range Decision Informed Dose Selection for Efficacy Studies TE->Decision Confirms in vivo activity sEH Soluble Epoxide Hydrolase (sEH) DHETs DHETs (Less Active) sEH->DHETs Metabolizes EETs EETs (Vasodilatory) EETs->sEH BP Blood Pressure Reduction EETs->BP Promotes Inhibitor 3-(3-m-Tolyl-ureido)- propionic acid Inhibitor->sEH Inhibits cluster_1 Part 2: Efficacy Workflow (Diabetic Nephropathy Example) Induction STZ Injection (5 days) Confirm Confirm Hyperglycemia (2 weeks) Induction->Confirm Treatment Daily Oral Dosing (8-12 weeks) Confirm->Treatment Analysis Endpoint Analysis: - Urine ACR - Kidney Histology - Fibrosis Markers Treatment->Analysis

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening for Novel HDAC1 Inhibitors Featuring 3-(3-m-Tolyl-ureido)-propionic acid (TUPA)

Abstract This document provides a comprehensive, technically detailed guide for establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel inhibitors of Histone Deacetylase 1 (HDAC1)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel inhibitors of Histone Deacetylase 1 (HDAC1), a key epigenetic regulator and a validated target in oncology.[1] We present a series of integrated protocols, from a primary biochemical screen to cellular target engagement, using the hypothetical compound 3-(3-m-Tolyl-ureido)-propionic acid (TUPA) as a representative test case. The methodologies are designed to ensure scientific rigor, data reproducibility, and the efficient triage of hits. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Rationale for Targeting HDAC1

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to chromatin condensation and transcriptional repression.[2] Aberrant HDAC activity is implicated in the pathology of numerous cancers, making HDAC inhibitors a promising class of therapeutic agents.[3] Several HDAC inhibitors are now approved for the treatment of hematologic malignancies.[3] The development of novel, selective inhibitors requires a robust and efficient screening funnel to identify potent and cell-active compounds from large chemical libraries.[4][5]

This guide outlines a strategic workflow to screen for novel HDAC1 inhibitors, using TUPA as a model compound. We will detail the necessary steps from initial hit identification to cellular validation.

The Screening Cascade: A Multi-Faceted Approach

A successful HTS campaign relies on a tiered approach to progressively filter and characterize compounds. This minimizes resource expenditure on false positives and focuses efforts on the most promising candidates. Our proposed cascade consists of four key stages.

Diagram: High-Throughput Screening Cascade for HDAC1 Inhibitors

HTS_Cascade cluster_0 Biochemical Assays cluster_1 Cellular & Biophysical Assays Primary Part 1: Primary Screen Fluorometric HDAC1 Assay (10 µM Single Concentration) Secondary Part 2: Confirmatory Screen Orthogonal Luminescence Assay Primary->Secondary ~5% Hit Rate Potency Part 3: Potency Determination IC50 Generation (10-point DRC) Secondary->Potency Confirmed Hits Cellular Part 4: Cellular Target Engagement AlphaLISA H3K9ac Assay Potency->Cellular Potent Hits (IC50 < 1 µM) Mechanism Part 5: Mechanism of Action Enzyme Kinetics Studies Cellular->Mechanism Cell-Active Hits Lead_Opt Lead Optimization Mechanism->Lead_Opt Characterized Leads

Caption: A tiered workflow for identifying and validating novel HDAC1 inhibitors.

Part 1: Primary High-Throughput Screen — Fluorometric Activity Assay

Principle

The primary screen utilizes a fluorometric, two-step enzymatic assay designed for simplicity and scalability.[6] A substrate peptide containing an acetylated lysine conjugated to a quenched fluorophore (7-Amino-4-methylcoumarin, AMC) is incubated with recombinant human HDAC1 enzyme.[7] Deacetylation by HDAC1 renders the peptide susceptible to cleavage by a developer enzyme (e.g., trypsin), which releases the AMC fluorophore.[6] The resulting fluorescence is directly proportional to HDAC1 activity. Inhibitors like TUPA will prevent this process, leading to a reduction in the fluorescent signal.

Materials & Reagents
  • Enzyme: Recombinant Human HDAC1 (e.g., BPS Bioscience, Cat# 50051)[8]

  • Substrate: Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)[6]

  • Developer: Trypsin-based developer solution

  • Inhibitor Control: Trichostatin A (TSA)

  • Assay Buffer: Tris-based buffer, pH 8.0, with stabilizers

  • Plates: 384-well, black, flat-bottom, low-volume (e.g., Corning 3712)

  • Compound Library: Including TUPA, typically solubilized in 100% DMSO

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 650), dispense 20 nL of test compounds (10 mM in DMSO) into assay plates for a final concentration of 10 µM. Dispense DMSO alone for negative (high signal) controls and a saturating concentration of TSA (e.g., 2 µM final) for positive (low signal) controls.

  • Enzyme Addition: Prepare a working solution of HDAC1 in cold assay buffer. Dispense 10 µL of the enzyme solution into each well of the assay plate.

  • Incubation 1: Gently mix the plate and incubate for 15 minutes at 30°C to allow compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a working solution of the HDAC substrate in assay buffer. Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Incubation 2: Mix the plate and incubate for 60 minutes at 30°C.

  • Reaction Termination & Development: Add 5 µL of the developer solution containing trypsin. This step stops the HDAC1 reaction and initiates the release of the fluorophore.[6]

  • Incubation 3: Incubate for 15-20 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., BMG PHERAstar) with excitation at 355 nm and emission at 460 nm.[7]

Data Analysis & Quality Control

The primary screen's quality is assessed using the Z'-factor , a statistical parameter that reflects the separation between the positive and negative controls.[9][10]

Z'-Factor Calculation:



Where:

  • 
     and 
    
    
    
    are the standard deviations of the positive (TSA) and negative (DMSO) controls.
  • 
     and 
    
    
    
    are the means of the positive and negative controls.
ParameterAcceptance CriteriaInterpretation
Z'-Factor > 0.5An excellent assay suitable for HTS.[9][11]
Signal-to-Background > 5Indicates a sufficient dynamic range.

Hit Identification: Compounds are identified as primary hits if their percent inhibition exceeds a defined threshold, typically 3 standard deviations from the mean of the neutral (DMSO) controls, or a fixed cutoff (e.g., >50% inhibition).

Part 2: Confirmatory & Orthogonal Assay — Luminescence-Based Assay

Rationale

To eliminate false positives arising from the primary assay's technology (e.g., compound fluorescence), hits are re-tested in an orthogonal assay format. A luminescence-based assay, such as the HDAC-Glo™ I/II Assay, is an excellent choice.[12] This "add-mix-read" assay uses a cell-permeable, acetylated aminoluciferin substrate.[3] Deacetylation by HDAC1 allows a developer enzyme to convert the substrate into a substrate for luciferase, generating a light signal that is proportional to HDAC activity.[12]

Protocol Outline
  • Compound Plating: Cherry-pick primary hits and plate them in a 384-well white, opaque plate.

  • Assay Execution: Follow the manufacturer's protocol for the HDAC-Glo™ I/II Assay.[12] This typically involves adding the enzyme, compound, and then the HDAC-Glo™ reagent.

  • Data Acquisition: After incubation, read the luminescence on a plate reader.

  • Confirmation: Hits that demonstrate dose-dependent inhibition in this orthogonal assay are considered "confirmed hits" and proceed to potency determination.

Part 3: Potency Determination — IC50 Curve Generation

Principle

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. For confirmed hits like TUPA, a dose-response curve (DRC) is generated by testing the compound across a range of concentrations.[13] This allows for the precise determination of the IC50 value.

Step-by-Step Protocol
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of TUPA and other confirmed hits in DMSO, starting from a top concentration of 100 µM.

  • Compound Plating: Dispense the dilution series into a 384-well assay plate.

  • Assay Performance: Perform the primary fluorometric HDAC1 assay as described in Part 1.

  • Data Analysis:

    • Calculate percent inhibition for each concentration relative to DMSO (0% inhibition) and TSA (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic model (non-linear regression) to determine the IC50 value.[14][15]

Hypothetical Data for TUPA
TUPA Conc. (µM)% Inhibition (Mean)
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2352.1
0.4128.3
0.1410.5
0.054.1
0.021.2
0.010.5
Calculated IC50 1.15 µM

Part 4: Cellular Target Engagement — AlphaLISA Assay

Principle

A potent compound in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism.[16] Therefore, it is crucial to confirm that the compound engages its target within intact cells. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash method to quantify endogenous protein modifications.[17][18] In this assay, we measure the acetylation of Histone H3 at Lysine 9 (H3K9ac), a direct substrate of HDAC1.[17] Inhibition of HDAC1 by a cell-permeable compound like TUPA should lead to an increase in H3K9ac levels.

Diagram: AlphaLISA Principle for H3K9ac Detection

AlphaLISA_Principle cluster_0 HDAC1 Inhibition cluster_1 AlphaLISA Detection cluster_2 Signal Generation TUPA TUPA HDAC1 HDAC1 TUPA->HDAC1 Inhibits H3K9ac Acetylated Histone H3 (H3K9ac) HDAC1->H3K9ac H3K9 Histone H3 H3K9ac->H3K9 Deacetylation H3K9ac_Detected H3K9ac Donor < Streptavidin Donor Bead > Acceptor < Anti-H3K9ac Acceptor Bead > Donor->Acceptor Singlet Oxygen Transfer BiotinAb Biotinylated Anti-H3 Ab Donor->BiotinAb Signal Light at 615 nm Acceptor->Signal BiotinAb->H3K9ac_Detected H3K9ac_Detected->Acceptor Excitation Excitation at 680 nm Excitation->Donor

Caption: TUPA inhibits HDAC1, increasing H3K9ac levels, which are then quantified by AlphaLISA.

Step-by-Step Protocol
  • Cell Culture: Seed a relevant cancer cell line (e.g., HCT116) in 384-well culture plates and allow cells to adhere overnight.[16]

  • Compound Treatment: Treat cells with a serial dilution of TUPA and incubate for a defined period (e.g., 18 hours).

  • Cell Lysis & Histone Extraction: Following the AlphaLISA kit protocol, lyse the cells and extract histones in the same well.[17][19]

  • Bead Addition: Add the AlphaLISA Acceptor beads (coated with anti-H3K9ac antibody) and the biotinylated anti-Histone H3 antibody. Incubate for 60 minutes.[17]

  • Donor Bead Addition: Add Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.[17]

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of H3K9ac.

Part 5: Advanced Characterization — Mechanism of Action (MoA) Studies

Rationale

Understanding how an inhibitor interacts with its target enzyme is critical for lead optimization.[20] MoA studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[21] This is typically achieved by measuring the inhibitor's effect on the enzyme's kinetics with respect to its substrate.

Experimental Design
  • Enzyme Kinetics: Perform the fluorometric HDAC1 assay while varying the concentration of the HDAC substrate at several fixed concentrations of the inhibitor (TUPA).

  • Data Analysis: Generate Michaelis-Menten plots and their corresponding Lineweaver-Burk (double reciprocal) plots. The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) reveals the mechanism of inhibition.[22]

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis.
Non-competitive DecreasesUnchangedLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.

Troubleshooting & Best Practices

  • Compound Management: Ensure proper storage of compounds in DMSO at -20°C or -80°C to maintain integrity.[23][24] Minimize freeze-thaw cycles.[25]

  • Assay Variability: High variability can sink an HTS campaign. Use automated liquid handlers for precision and consistency, and always monitor plate-to-plate and day-to-day performance with robust controls.

  • False Positives: If a compound shows activity in the primary but not the orthogonal assay, it may be an artifact. Common causes include compound autofluorescence or light scattering. These should be flagged and deprioritized.[26]

  • False Negatives: A potent compound may be missed if the assay conditions are suboptimal. Ensure enzyme and substrate concentrations are appropriate (typically at or below the Km for the substrate) to detect competitive inhibitors.[27]

Conclusion

The screening cascade detailed in this application note provides a robust framework for the identification and characterization of novel HDAC1 inhibitors, exemplified by the hypothetical compound TUPA. By integrating a high-throughput biochemical primary screen with orthogonal confirmation, potency determination, and cellular target engagement assays, researchers can efficiently progress from a large compound library to a set of well-characterized, cell-active hits. These validated compounds can then serve as the foundation for medicinal chemistry efforts in a lead optimization program.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Retrieved from Promega website.[12]

  • GraphPad. (n.d.). Z-Factor Calculator. Retrieved from GraphPad website.[28]

  • On HTS. (2023). Z-factor. Retrieved from On HTS blog.[9]

  • Shin, A. (n.d.). Z-factors. In BIT 479/579 High-throughput Discovery. Retrieved from NC State University website.[10]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51.[29]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.[13]

  • Zhao, W., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 17351.[16]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from Reaction Biology website.[30]

  • Su, G. H., et al. (2000). A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. Cancer Research, 60(12), 3137-3142.[31]

  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition. Retrieved from Creative Enzymes website.[20]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology.[22]

  • Revvity. (n.d.). AlphaLISA Acetyl-Histone H3 lysine 9 (H3K9ac) cellular detection kit. Technical Note.[17]

  • Abcam. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) (AB156064). Retrieved from Abcam website.[7]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf.[21]

  • Cayman Chemical. (n.d.). HDAC Fluorometric Activity Assay Kit. Product Information.[32]

  • PerkinElmer. (n.d.). Screening HDAC Inhibitors – A Workflow Comprising High Throughput and High Content Screening. Application Note.[1]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.[33]

  • Assay Genie. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from Assay Genie website.[34]

  • BMG LABTECH. (2012). Histone deacetylase 1 (HDAC1) assay. Application Note.[6]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from Dispendix website.

  • Revvity. (n.d.). AlphaLISA acetyl K9 Histone H3 Detection Kit. Retrieved from Revvity website.[18]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 13(2), 79-89.[35]

  • Liu, H., et al. (2019). A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma. Cancer Cell International, 19, 316.[4]

  • Christie, M. R., et al. (2023). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. Sarcoma, 2023, 9953921.[5]

  • Gallas, M., & Schisterman, E. F. (2008). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in medicine, 27(29), 6140–6152.[14]

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide.[15]

  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from PerkinElmer website.[36]

  • Nanomaterials Research Lab. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube.[37]

  • University of Arizona. (2000). A novel histone deacetylase inhibitor identified by high-throughput transcriptional screening of a compound library. Retrieved from University of Arizona institutional repository.[38]

  • Scripps Florida. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Scribd.[39]

  • Kupcho, K. R., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19 Supplement), 4784.[3]

  • BPS Bioscience. (n.d.). HDAC1 Fluorogenic Assay Kit. Retrieved from BPS Bioscience website.[8]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from Beckman Coulter website.[23]

  • Revvity. (n.d.). AlphaLISA® Acetyl-Histone H3 Lysine 9 (H3K9ac) Cellular Detection Kit Manual. Retrieved from Revvity website.[19]

  • Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit. Product Information.[2]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from Wikipedia.[40]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2739–2747.[41]

  • Baillargeon, P., et al. (2016). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. SLAS Discovery, 21(7), 897-906.[24]

  • West Bioscience. (n.d.). HDAC1 activity Fluorogenic Assay Kit. Retrieved from West Bioscience website.[42]

  • UC Berkeley. (2010). 21.05 Mechanism-based Inhibition of Enzymes. YouTube.[43]

  • ResearchGate. (2014). How can I calculate the IC50 value using a non linear model?. ResearchGate Q&A.[44]

  • Oxford Academic. (n.d.). Enzyme Inhibition. In Enzymatic Reaction Mechanisms. Retrieved from Oxford Academic website.[45]

  • Molecular Pathology Laboratory Network. (n.d.). Assay Troubleshooting. Retrieved from MB-About.[27]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate Publication.[25]

  • ResearchGate. (n.d.). AlphaLISA® histone deacetylate assay that detects Histone H3-K9(Ac) or Histone H3-K27(Ac). ResearchGate Figure.[46]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate Q&A.[26]

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Application

3-(3-m-Tolyl-ureido)-propionic acid dosage and administration protocols

Application and Protocol Guide: 3-(3-m-Tolyl-ureido)-propionic acid A Note to the Research Community: Following a comprehensive review of publicly available scientific literature and chemical databases, it has been deter...

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide: 3-(3-m-Tolyl-ureido)-propionic acid

A Note to the Research Community:

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the biological activity, dosage, and administration protocols for the compound 3-(3-m-Tolyl-ureido)-propionic acid (CAS No. 133115-50-1) . The information available is primarily limited to its sale for research purposes and associated safety data sheets (SDS).

This absence of foundational scientific data—including preclinical in vitro and in vivo studies, pharmacokinetic and pharmacodynamic profiles, and mechanism of action investigations—makes it scientifically and ethically impossible to provide a detailed guide on its application, dosage, and administration for research purposes. The development of such protocols is contingent upon extensive, peer-reviewed research that does not currently exist for this specific molecule.

While we cannot fulfill the request for a detailed protocol for 3-(3-m-Tolyl-ureido)-propionic acid, we recognize the broader interest in propionic acid derivatives. To this end, and for illustrative purposes only, we will discuss the general principles and methodologies that would be applied to a novel compound of this class. Furthermore, we will provide a detailed application note for a well-researched propionic acid derivative, Indole-3-propionic acid (IPA) , to showcase the level of detail required and the types of protocols that are developed from a robust body of scientific evidence.

Part 1: General Principles for the Investigation of a Novel Propionic Acid Derivative

For a novel compound like 3-(3-m-Tolyl-ureido)-propionic acid, the following workflow represents a standard approach in preclinical research to establish its biological relevance and potential for further development.

Workflow for Characterization of a Novel Compound

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Compound Procurement & Purity Analysis B Solubility & Stability Testing A->B C Initial Cytotoxicity Screening (e.g., MTT, LDH assays) B->C E Functional Assays in Relevant Cell Lines C->E D Target Identification & Binding Assays (if applicable) D->E F Animal Model Selection E->F Promising In Vitro Results G Formulation Development for In Vivo Dosing F->G H Maximum Tolerated Dose (MTD) Study G->H I Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) H->I J Pharmacodynamic (PD) & Efficacy Studies I->J

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Part 2: Detailed Application Notes and Protocols for Indole-3-Propionic Acid (IPA)

The following sections provide a comprehensive guide for the research use of Indole-3-propionic acid (IPA), a well-characterized gut microbiota-derived metabolite of tryptophan. IPA has garnered significant interest for its neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]

I. Overview of Indole-3-Propionic Acid (IPA)

IPA is a metabolite produced by gut bacteria that has been shown to have several beneficial effects, including protecting against radiation toxicity, reducing inflammation, and potentially playing a role in mitigating metabolic disorders.[2][3][6] Its mechanism of action is multifaceted and involves the activation of the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn modulate inflammatory pathways and enhance gut barrier function.[5][7]

II. Physicochemical Properties and Handling
PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂Selleck Chemicals
Molecular Weight189.21 g/mol Selleck Chemicals
AppearanceOff-white to light yellow crystalline powderSelleck Chemicals
SolubilityDMSO: ≥ 37 mg/mL (195.54 mM)[8]
StorageStore at -20°C for long-term storage.Selleck Chemicals

Note: For in vivo studies, it is crucial to use fresh, anhydrous DMSO for initial stock solutions as moisture can affect solubility.[8]

III. In Vitro Experimental Protocols

A. Preparation of Stock Solutions

  • Primary Stock (100 mM in DMSO):

    • Weigh out 18.92 mg of IPA.

    • Add 1 mL of anhydrous DMSO.

    • Vortex until fully dissolved.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Dilute the primary stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

B. Cell-Based Assays for Anti-Inflammatory Activity

This protocol describes the assessment of IPA's ability to suppress inflammation in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Seeding:

    • Plate RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Treatment:

    • Pre-treat the cells with varying concentrations of IPA (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control (medium with the same final concentration of DMSO).

    • Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.

  • Analysis of Inflammatory Markers:

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an ELISA kit according to the manufacturer's instructions.

    • The expected outcome is a dose-dependent reduction in the secretion of these cytokines in the IPA-treated groups compared to the LPS-only group.[6]

IV. In Vivo Administration Protocols (Murine Model)

A. Formulation for Oral Gavage

For oral administration in mice, IPA can be formulated as a suspension in Carboxymethylcellulose-sodium (CMC-Na).[8]

  • Preparation of 0.5% CMC-Na Solution:

    • Slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping.

    • Stir until a clear, viscous solution is formed.

  • Preparation of IPA Suspension:

    • For a 10 mg/mL suspension, weigh 100 mg of IPA.

    • Add it to 10 mL of the 0.5% CMC-Na solution.

    • Homogenize the mixture using a sonicator or a mechanical homogenizer until a uniform suspension is achieved. Prepare this suspension fresh daily.

B. Dosage and Administration

The dosage of IPA can vary depending on the animal model and the disease being studied. Based on existing literature, a common dosage range for mice is 20-50 mg/kg body weight, administered daily via oral gavage.

  • Example Dosing Calculation for a 25 g mouse at 40 mg/kg:

    • Dose = 40 mg/kg * 0.025 kg = 1 mg of IPA

    • Volume to administer (using a 10 mg/mL suspension) = 1 mg / 10 mg/mL = 0.1 mL or 100 µL

C. Pharmacokinetic and Tissue Distribution Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of IPA, a pharmacokinetic study is essential.

  • Animal Dosing:

    • Administer a single dose of IPA (e.g., 40 mg/kg, oral gavage) to a cohort of mice.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain, intestine).

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

    • Quantify the concentration of IPA in plasma and tissue homogenates using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

V. Signaling Pathway Analysis

IPA is known to exert its effects through the Aryl hydrocarbon Receptor (AhR).

G IPA Indole-3-propionic acid (IPA) AhR Aryl hydrocarbon Receptor (AhR) IPA->AhR activates ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT dimerizes with NFkB NF-κB Pathway AhR->NFkB inhibits XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to TargetGenes Target Gene Expression (e.g., Cyp1a1, Nqo1) XRE->TargetGenes induces Inflammation Inflammation TargetGenes->Inflammation modulates NFkB->Inflammation

Caption: Simplified signaling pathway of IPA via the Aryl hydrocarbon Receptor.

VI. References

  • Gut microbial metabolite indole-3-propionic acid inhibits inflammation and restores blood-milk barrier in S. aureus- induced mastitis by targeting aryl hydrocarbon receptor. Frontiers in Immunology. [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. [Link]

  • The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function. [Link]

  • Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gut microbiota-derived indole 3-propionic acid protects against radiation toxicity via retaining acyl-CoA-binding protein. Microbiome. [Link]

  • Gut microbial metabolite indole-3-propionic acid inhibits inflammation and restores blood-milk barrier in S. aureus- induced mastitis by targeting aryl hydrocarbon receptor. ResearchGate. [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences. [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers Media. [Link]

  • Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach. ResearchGate. [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. [Link]

Sources

Method

Mastering the Preparation of 3-(3-m-Tolyl-ureido)-propionic acid Stock Solutions: A Detailed Guide for Researchers

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the preparation, handling, and storage of stock solutions of 3-(3-m-Tolyl-ureido)-propioni...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the preparation, handling, and storage of stock solutions of 3-(3-m-Tolyl-ureido)-propionic acid (CAS: 133115-50-1). By integrating fundamental physicochemical principles with best practices for handling both urea and carboxylic acid moieties, this document aims to ensure the accuracy, reproducibility, and longevity of your experimental outcomes.

Introduction: Understanding the Molecule

3-(3-m-Tolyl-ureido)-propionic acid is a molecule that combines the structural features of both a urea and a carboxylic acid. This unique combination dictates its solubility and stability characteristics. The urea group can participate in hydrogen bonding, while the carboxylic acid moiety provides a site for deprotonation, significantly influencing its solubility in aqueous and organic solvents. A thorough understanding of these properties is paramount for the successful preparation of stable, homogenous stock solutions.

Table 1: Physicochemical Properties of 3-(3-m-Tolyl-ureido)-propionic acid

PropertyValueSource
CAS Number 133115-50-1[1][2][3][4]
Molecular Formula C₁₁H₁₄N₂O₃[1][2]
Molecular Weight 222.24 g/mol [1][2][3]
Appearance Solid (form may vary)General knowledge

Core Principles: Solvent Selection and Stability Considerations

The preparation of a viable stock solution hinges on two key factors: selecting an appropriate solvent and understanding the compound's stability.

Solvent Selection: The dual functionality of 3-(3-m-Tolyl-ureido)-propionic acid requires careful solvent consideration.

  • Organic Solvents: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for dissolving compounds with both hydrogen bond donors and acceptors. Alcohols like ethanol may also be suitable, though solubility should be empirically determined.

  • Aqueous Solutions: The carboxylic acid group allows for dissolution in aqueous basic solutions (e.g., sodium hydroxide or sodium bicarbonate) through the formation of a more soluble salt.[5]

Stability: The urea functional group can be susceptible to degradation, particularly under certain conditions.

  • pH: Urea and its derivatives are generally more stable in a pH range of 4-8.[6][7][8] Extreme pH values can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of urea-containing compounds.[6][7] Stock solutions should be stored at low temperatures.

Experimental Protocols

This section provides detailed, step-by-step protocols for preparing stock solutions of 3-(3-m-Tolyl-ureido)-propionic acid in both organic and aqueous solvents.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is ideal for creating a concentrated primary stock that can be later diluted into aqueous buffers for cell-based assays or other biological experiments.

Materials:

  • 3-(3-m-Tolyl-ureido)-propionic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional, water bath sonicator recommended)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Pre-weighing: Tare a sterile vial on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of 3-(3-m-Tolyl-ureido)-propionic acid into the tared vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the following calculation:

    Volume of DMSO (L) = Mass of Compound (g) / (0.010 mol/L * 222.24 g/mol )

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution but should be used with caution to avoid degradation.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Stock Solution in an Aqueous Basic Buffer

This method is suitable for applications where the final solution must be aqueous and free of organic solvents.

Materials:

  • 3-(3-m-Tolyl-ureido)-propionic acid powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • pH meter

  • Vortex mixer

  • Sterile conical tubes

Procedure:

  • Weighing: Weigh the desired amount of 3-(3-m-Tolyl-ureido)-propionic acid into a sterile conical tube.

  • Initial Suspension: Add a small volume of sterile water to the powder to create a suspension.

  • Basification: While gently vortexing, add 1 M NaOH dropwise until the compound completely dissolves. The carboxylic acid will be deprotonated to its more soluble carboxylate salt.

  • Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume.

  • pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a suitable range (typically 7.2-7.4 for biological applications) using dilute HCl or NaOH. Be mindful that lowering the pH too much may cause the compound to precipitate.

  • Sterilization (Optional): If required for the downstream application, sterile-filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the aqueous stock solution at -20°C in aliquots. Note that aqueous solutions may be more prone to degradation over time compared to DMSO stocks.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for preparing a stock solution of 3-(3-m-Tolyl-ureido)-propionic acid.

Stock_Solution_Workflow start Start: Weigh Compound solvent_choice Choose Solvent System start->solvent_choice organic_path Organic Solvent (e.g., DMSO) solvent_choice->organic_path For high concentration & long-term storage aqueous_path Aqueous Basic Solution solvent_choice->aqueous_path For direct aqueous applications add_dmso Add DMSO organic_path->add_dmso add_base Add NaOH (aq) dropwise aqueous_path->add_base vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate check_dissolution1 Fully Dissolved? vortex_sonicate->check_dissolution1 check_dissolution1->vortex_sonicate No, continue mixing/ gentle warming storage Aliquot and Store at -20°C / -80°C check_dissolution1->storage Yes check_dissolution2 Fully Dissolved? add_base->check_dissolution2 adjust_volume Adjust to Final Volume with H₂O adjust_volume->storage check_dissolution2->add_base No, add more base check_dissolution2->adjust_volume Yes end End: Ready for Use storage->end

Caption: Workflow for preparing stock solutions.

Trustworthiness and Self-Validation

To ensure the integrity of your stock solutions, it is crucial to incorporate self-validating steps into your protocol:

  • Purity Assessment: Before preparing a stock solution, ensure the purity of the starting material, as provided by the manufacturer's certificate of analysis.

  • Concentration Verification: For critical applications, the concentration of the final stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore.

  • Stability Testing: For long-term studies, it is advisable to periodically check the integrity of the stock solution. This can be done by running a quality control sample on an analytical instrument to check for the appearance of degradation products. The stability of urea-based compounds can be assessed by monitoring for degradation over time under different pH and temperature conditions using methods like HPLC.[9]

Conclusion

The successful preparation of 3-(3-m-Tolyl-ureido)-propionic acid stock solutions requires a methodical approach that respects the compound's dual chemical nature. By selecting the appropriate solvent system, adhering to proper dissolution techniques, and implementing rigorous storage and validation practices, researchers can ensure the reliability and reproducibility of their experimental results. The protocols and principles outlined in this guide provide a solid foundation for the effective use of this compound in a research setting.

References

  • Chaudhary, A., et al. (2012). Stability of urea in solution and pharmaceutical preparations. AAPS PharmSciTech, 13(2), 554-559. [Link]

  • Beijing Xinheng Technology Co., Ltd. 3-(3-m-Tolyl-ureido)-propionic acid. [Link]

  • ResearchGate. Stability of urea in solution and pharmaceutical preparations. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 123-130. [Link]

  • Semantic Scholar. Stability of urea in solution and pharmaceutical preparations. [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 3-(3-m-Tolyl-ureido)-propionic acid as a Potential In Vivo Imaging Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the initial exploration of 3-(3-m-Tolyl-ureido)-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial exploration of 3-(3-m-Tolyl-ureido)-propionic acid as a novel probe for in vivo imaging. While direct applications of this specific molecule in imaging are not yet established, its structural motifs—a urea-based scaffold and a propionic acid moiety—suggest potential for targeted accumulation and visualization in biological systems.[1][2] This guide is intended to provide a logical, scientifically-grounded framework for researchers seeking to characterize and validate this compound's imaging potential. We will detail the necessary steps from initial physicochemical characterization to preclinical in vivo imaging protocols, drawing upon established best practices for the development of small molecule imaging agents.[3][4]

Introduction and Rationale

The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has been successfully exploited in the design of various therapeutic agents and, notably, in the development of targeted imaging probes, such as urea-based inhibitors of the prostate-specific membrane antigen (PSMA) for PET imaging of prostate cancer.[5][6] The tolyl group in 3-(3-m-Tolyl-ureido)-propionic acid introduces lipophilicity, which may influence its membrane permeability and interaction with hydrophobic binding pockets. Furthermore, the propionic acid component can affect the molecule's solubility, biodistribution, and potential for metabolic interactions.[7][8]

Given these structural features, 3-(3-m-Tolyl-ureido)-propionic acid presents an intriguing candidate for investigation as an in vivo imaging agent. Its potential could lie in targeting specific transporters, enzymes, or receptors where the urea and tolyl moieties can establish key interactions. This guide provides the foundational protocols to explore this potential systematically.

Physicochemical and In Vitro Characterization

Before embarking on in vivo studies, a thorough in vitro characterization is paramount to establish the fundamental properties of the compound and its suitability as an imaging probe.

Synthesis and Purity Assessment

The synthesis of 3-(3-m-Tolyl-ureido)-propionic acid can be achieved through standard organic chemistry methods, typically involving the reaction of 3-aminopropionic acid with m-tolyl isocyanate.[1]

Table 1: Physicochemical Properties of 3-(3-m-Tolyl-ureido)-propionic acid

PropertyValueSource
CAS Number133115-50-1[9]
Molecular FormulaC₁₁H₁₄N₂O₃[9][10]
Molecular Weight222.24 g/mol [9][10]

It is crucial to confirm the identity and purity of the synthesized compound using analytical techniques such as NMR, mass spectrometry, and HPLC. A purity of >95% is recommended for all biological experiments.

Labeling with an Imaging Moiety

For in vivo imaging, 3-(3-m-Tolyl-ureido)-propionic acid must be conjugated to a suitable reporter, such as a fluorophore for optical imaging or a chelator for radiolabeling in PET or SPECT imaging. The propionic acid group provides a convenient handle for conjugation.

Protocol 1: Fluorescent Labeling with a Near-Infrared (NIR) Dye

  • Reagents and Materials:

    • 3-(3-m-Tolyl-ureido)-propionic acid

    • A near-infrared (NIR) fluorescent dye with an NHS-ester reactive group (e.g., Cy7-NHS ester)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Reverse-phase HPLC system for purification

  • Procedure:

    • Dissolve 1.2 equivalents of 3-(3-m-Tolyl-ureido)-propionic acid in anhydrous DMF.

    • Add 3 equivalents of TEA to the solution.

    • In a separate vial, dissolve 1 equivalent of the NIR-NHS ester in anhydrous DMF.

    • Add the NIR-NHS ester solution dropwise to the solution of 3-(3-m-Tolyl-ureido)-propionic acid while stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, protected from light.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, purify the labeled conjugate using reverse-phase HPLC.

    • Characterize the final product by mass spectrometry to confirm successful conjugation.

G cluster_synthesis Probe Synthesis Workflow Compound 3-(3-m-Tolyl-ureido)- propionic acid Reaction Conjugation Reaction (DMF, TEA) Compound->Reaction NIR_Dye NIR Fluorophore (e.g., Cy7-NHS) NIR_Dye->Reaction Purification HPLC Purification Reaction->Purification Final_Probe Fluorescently Labeled Probe Purification->Final_Probe

Caption: Workflow for fluorescent labeling of the compound.

In Vitro Target Engagement and Specificity

A critical step is to identify and validate the biological target of the compound. This will likely involve screening against a panel of potential targets based on the structural features of the molecule.

Protocol 2: Cell-Based Binding Assay

  • Cell Culture: Culture cell lines with varying expression levels of the putative target.

  • Incubation: Treat the cells with increasing concentrations of the fluorescently labeled 3-(3-m-Tolyl-ureido)-propionic acid.

  • Washing: Wash the cells with cold PBS to remove unbound probe.

  • Imaging: Visualize the cellular uptake of the probe using fluorescence microscopy or a high-content imaging system.

  • Quantification: Quantify the fluorescence intensity per cell.

  • Competition Assay: To demonstrate specificity, co-incubate the cells with the labeled probe and an excess of the unlabeled compound. A significant decrease in the fluorescent signal would indicate specific binding.

Preclinical In Vivo Imaging Protocols

Once the probe has been characterized in vitro, preclinical in vivo imaging studies in animal models can be initiated.[11][12]

Animal Models

The choice of animal model is dependent on the biological question being addressed. For initial biodistribution studies, healthy mice are appropriate. For target-specific imaging, a disease model with overexpression of the target is necessary (e.g., a tumor xenograft model). Athymic nude mice are often preferred for optical imaging to minimize light attenuation by fur.[11]

Probe Administration and Imaging

Protocol 3: In Vivo Optical Imaging in a Murine Model

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-3% in oxygen).[11]

    • Place the animal on the imaging stage of an in vivo imaging system (IVIS) equipped with the appropriate filters for the chosen NIR dye.[12]

    • Maintain the animal's body temperature using a warming pad.

  • Probe Administration:

    • Reconstitute the fluorescently labeled probe in a sterile, biocompatible vehicle (e.g., PBS with a small percentage of DMSO).

    • Administer the probe via intravenous (tail vein) injection. The optimal dose should be determined through a dose-escalation study, but a starting point could be in the nanomole range.[11]

  • Image Acquisition:

    • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess the pharmacokinetic profile of the probe.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target tissue and other major organs to quantify the fluorescence signal.

    • Calculate the target-to-background ratio at each time point.

G cluster_invivo In Vivo Imaging Workflow Animal_Prep Animal Preparation (Anesthesia, Positioning) Probe_Admin Probe Administration (Intravenous Injection) Animal_Prep->Probe_Admin Image_Acq Image Acquisition (Multiple Time Points) Probe_Admin->Image_Acq Data_Analysis Data Analysis (ROI Quantification) Image_Acq->Data_Analysis Ex_Vivo Ex Vivo Validation (Organ Imaging) Data_Analysis->Ex_Vivo

Caption: General workflow for in vivo imaging experiments.

Ex Vivo Biodistribution

To confirm the in vivo imaging results and obtain a more precise quantification of probe distribution, ex vivo analysis of major organs is essential.[11]

Protocol 4: Ex Vivo Organ Analysis

  • Euthanasia: At the final imaging time point, humanely euthanize the animal.

  • Perfusion: Perfuse the animal with saline to remove blood from the organs, which can interfere with optical imaging signals.[11]

  • Organ Dissection: Carefully dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).

  • Ex Vivo Imaging: Arrange the dissected organs in the in vivo imaging system and acquire a final image.

  • Quantification: Quantify the fluorescence signal in each organ to determine the biodistribution profile of the probe.

Table 2: Representative Quantitative Data from a Hypothetical In Vivo Study

OrganMean Fluorescence Intensity (Photons/s/cm²/sr)
Tumor8.5 x 10⁸
Liver3.2 x 10⁸
Kidneys5.1 x 10⁸
Muscle1.2 x 10⁸

Potential Mechanisms and Future Directions

The biological activity of propionic acid derivatives suggests several potential mechanisms of action for 3-(3-m-Tolyl-ureido)-propionic acid. For instance, indole-3-propionic acid, a structurally related compound, is known to interact with the Aryl hydrocarbon Receptor (AhR) and modulate inflammatory pathways.[13][14] It is plausible that 3-(3-m-Tolyl-ureido)-propionic acid could engage similar pathways, which would have implications for its use in imaging inflammation or specific metabolic states.

G cluster_pathway Hypothetical Signaling Pathway Probe 3-(3-m-Tolyl-ureido)- propionic acid Receptor Cell Surface Receptor / Transporter Probe->Receptor Binding Cytosolic_Target Cytosolic Target (e.g., AhR) Receptor->Cytosolic_Target Internalization Nucleus Nucleus Cytosolic_Target->Nucleus Translocation Downstream Downstream Effects (e.g., Gene Expression) Nucleus->Downstream Transcriptional Regulation

Caption: A hypothetical signaling pathway for the compound.

Future research should focus on elucidating the precise mechanism of action of this compound and optimizing its structure to enhance its affinity, specificity, and pharmacokinetic properties for in vivo imaging applications.

Conclusion

3-(3-m-Tolyl-ureido)-propionic acid represents an unexplored molecule with the potential for development as an in vivo imaging agent. Its urea-based scaffold and propionic acid moiety provide a foundation for targeted biological interactions. The protocols and workflows detailed in this guide offer a systematic approach for researchers to characterize this compound and evaluate its utility in preclinical imaging. Through rigorous in vitro and in vivo validation, the potential of this and similar molecules to advance biological understanding and aid in drug development can be fully realized.

References

  • Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology, 25(1), 240-264.
  • Miao, Q., et al. (2017). Molecular afterglow imaging with bright, biodegradable polymer nanoparticles.
  • BenchChem. (2025). Protocol for In Vivo Imaging with Cy7 Labeled Probes: A Detailed Guide for Researchers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Imaging with WK298. BenchChem.
  • Creative Bioarray. Protocol for In Vivo Imaging in Mice.
  • von Morze, C., et al. (2012). High Resolution 13C MRI With Hyperpolarized Urea: In Vivo T2 Mapping and 15N Labeling Effects. Journal of Magnetic Resonance.
  • Gourni, E., et al. (2018). Synthesis and Evaluation of a Novel Urea-Based 68Ga-complex for Imaging PSMA Binding in Tumor. Journal of Nuclear Medicine.
  • Umbricht, C. A., et al. (2018). Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity. Journal of Nuclear Medicine.
  • Santa Cruz Biotechnology. 3-(3-m-Tolyl-ureido)-propionic acid. SCBT.
  • ABI Chem. 3-(3-M-TOLYL-UREIDO)-PROPIONIC ACID. ABI Chem.
  • Al-Karadaghi, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
  • Wiedemar, N., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
  • Beijing xinhua hengyan technology co., LTD. 3-(3-m-Tolyl-ureido)-propionic acid. Beijing xinhua hengyan technology co., LTD.
  • Asati, V., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Shu, M., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 161-168.
  • Sigma-Aldrich. 3-(p-Tolyl)propionic acid. Sigma-Aldrich.
  • Shu, M., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
  • D'Abrosca, B., et al. (2024).
  • PubChem. 3-(p-Tolyl)propionic acid.
  • National Center for Biotechnology Information. (2010). 68Ga-Labeled 2-[3-(1-carboxy-5-{7-[5-carboxy-5-(3-phenyl-2-{3-phenyl-2-[2-(4,7,10-tris-carboxymethyl-1,4,7,10-tetraazacyclododec-1-l)acetylamino]propionylamino}propionylamino)pentylcarbamoyl]heptanoylamino}pentyl)ureido]pentanedioic acid. PubChem.
  • Wang, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition.
  • Wu, X., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function.
  • Geyik, S., et al. (2024).
  • Li, Y., et al. (2024). Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway.

Sources

Method

techniques for measuring 3-(3-m-Tolyl-ureido)-propionic acid binding affinity

An In-Depth Technical Guide to Measuring the Binding Affinity of 3-(3-m-Tolyl-ureido)-propionic acid For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Measuring the Binding Affinity of 3-(3-m-Tolyl-ureido)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the principal techniques for measuring and characterizing the binding affinity of the small molecule 3-(3-m-Tolyl-ureido)-propionic acid to its protein targets. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind methodological choices, ensuring robust and reliable data generation. We will explore a suite of powerful biophysical and cellular methods, from initial screening to in-depth thermodynamic and kinetic characterization.

The Central Role of Binding Affinity

In drug discovery and molecular biology, understanding the interaction between a small molecule, such as 3-(3-m-Tolyl-ureido)-propionic acid, and its biological target is paramount. Binding affinity, quantified by the dissociation constant (K_D), is a measure of the strength of this interaction. A low K_D value signifies a high affinity, meaning the molecule binds tightly to its target at lower concentrations. Accurate affinity measurements are critical for:

  • Validating Target Engagement: Confirming that a molecule interacts directly with its intended target.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of lead compounds to improve potency and selectivity.

  • Understanding Mechanism of Action: Elucidating the thermodynamic and kinetic drivers of the interaction.

  • Predicting In Vivo Efficacy: Correlating molecular affinity with cellular and physiological responses.

Selecting the Appropriate Assay: A Comparative Overview

No single technique is universally superior; the choice of assay depends on the research question, the nature of the target protein, available instrumentation, and material consumption constraints. The following table provides a comparative summary of the key techniques discussed in this guide.

Technique Principle Information Provided Sample Consumption Throughput Key Advantage
Surface Plasmon Resonance (SPR) Mass change on a sensor surface upon bindingK_D, k_on, k_off (Kinetics)Low (µg of protein)Medium to HighReal-time kinetic data, label-free.[1]
Isothermal Titration Calorimetry (ITC) Heat change upon bindingK_D, ΔH, ΔS (Thermodynamics), Stoichiometry (n)High (mg of protein)LowGold standard for thermodynamics; label-free, in-solution.[2][3][4]
MicroScale Thermophoresis (MST) Change in molecular motion in a temperature gradientK_DVery Low (ng-µg of protein)HighLow sample consumption, works in complex solutions (e.g., lysate).[5][6][7]
Radioligand Binding Assay Competition for a radiolabeled ligandK_i, K_D, B_maxLowHighGold standard for receptor pharmacology; extremely sensitive.[8][9]
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein thermal stabilizationTarget Engagement (Qualitative/Semi-Quantitative)Medium (Cell Culture)Medium to HighMeasures target engagement directly in a cellular environment.[10][11][12]

Biophysical Techniques: Direct Measurement of Interactions

These methods measure the direct physical interaction between purified components in a controlled, in vitro environment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[13][14] It provides high-quality kinetic data, revealing not just the affinity (K_D) but also the rates of association (k_on) and dissociation (k_off).

Principle of SPR

In an SPR experiment, one binding partner (the "ligand," typically the protein target) is immobilized on a gold-plated sensor chip.[2][14] The other partner (the "analyte," in this case, 3-(3-m-Tolyl-ureido)-propionic acid) is flowed across the surface in a microfluidic channel. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[14]

Causality Behind Experimental Choices

  • Protein Immobilization: For small molecule studies, the protein is almost always immobilized. This is because the SPR signal is proportional to the change in mass on the surface.[15] Immobilizing the much larger protein and flowing the small molecule analyte generates a more robust signal.

  • Immobilization Chemistry: Amine coupling is a common and robust method for immobilizing proteins via their lysine residues. The density of immobilized protein must be optimized: too low, and the signal will be weak; too high, and steric hindrance or mass transport limitations can corrupt the kinetic data.

  • Flow Rate: A high flow rate is used during analyte injection to ensure that the binding interaction, not the rate of analyte delivery to the surface, is the rate-limiting step.

Experimental Protocol: SPR Analysis

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 dextran chip) with running buffer (e.g., HBS-EP+).

    • Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the purified protein target (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.0-5.5) to achieve the desired immobilization level (typically 5,000-10,000 RU for small molecule analysis).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Analyte Binding Assay (Kinetic Titration):

    • Prepare a dilution series of 3-(3-m-Tolyl-ureido)-propionic acid in running buffer. A typical concentration range is 0.1x to 10x the expected K_D, plus a zero-concentration blank (running buffer only). To mitigate solubility issues, a small percentage of DMSO (e.g., 1-5%) can be used, but it must be precisely matched in all analyte solutions and the running buffer.[15]

    • Inject the lowest concentration of the analyte over the sensor surface (both the active channel and a reference channel) for a set association time, allowing the binding to approach equilibrium.

    • Switch the flow back to running buffer to monitor the dissociation phase.

    • Without regenerating the surface, repeat the injection with the next highest concentration.

    • After the final injection, regenerate the surface with a harsh but non-denaturing solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte.

  • Data Analysis:

    • The data from the reference channel (an activated/deactivated surface without protein) is subtracted from the active channel to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are globally fitted to a binding model (e.g., a 1:1 Langmuir model) using the instrument's software.

    • This analysis yields the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Self-Validating System:

  • Mass Transport Limitation Test: Run the assay at different flow rates. If the calculated kinetic constants are independent of the flow rate, mass transport is not limiting.

  • Concentration Independence: The calculated k_off should be independent of the analyte concentration used.

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Prep_Protein Prepare Purified Target Protein Immobilize Immobilize Protein on Sensor Chip Prep_Protein->Immobilize Prep_Analyte Prepare Analyte Dilution Series (TMUPA) Inject Inject Analyte Series (Association) Prep_Analyte->Inject Prep_Buffers Prepare & Degas Running Buffer Prep_Buffers->Immobilize Immobilize->Inject Binding Cycle Dissociate Flow Buffer (Dissociation) Inject->Dissociate Subtract Reference Subtraction Inject->Subtract Regenerate Regenerate Surface Dissociate->Regenerate Dissociate->Subtract Regenerate->Inject Next Cycle Fit Global Fit to Binding Model Subtract->Fit Result Determine kon, koff, KD Fit->Result

Caption: Workflow for SPR analysis of small molecule-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[4] It directly measures the heat released (exothermic) or absorbed (endothermic) as two molecules interact, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle of ITC

An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the protein target).[3] The small molecule, 3-(3-m-Tolyl-ureido)-propionic acid, is loaded into a syringe and injected in small aliquots into the sample cell. Each injection triggers a heat change, which is measured by the instrument's sensitive thermocouples. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

Causality Behind Experimental Choices

  • Buffer Matching: This is the most critical step in ITC.[3] Any mismatch in buffer composition (pH, salt, additives) between the syringe and the cell will create large heats of dilution, which can obscure the true binding signal. Dialyzing the protein against the same buffer used to dissolve the small molecule is essential.

  • Concentration Regime (c-value): The "c-value" (c = n[Protein]/K_D) determines the shape of the binding isotherm. For an accurate K_D determination, the c-value should ideally be between 10 and 100.[3] This requires a reasonable estimate of the K_D to set the initial protein concentration.

  • Placement of Reactants: Typically, the higher concentration reactant (ligand) is placed in the syringe and titrated into the lower concentration reactant (protein) in the cell. For very tight binders, it can be advantageous to place the protein in the syringe to improve data quality.

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Purify the protein target to >95% purity.

    • Prepare a buffer (e.g., PBS or HEPES) and use it for all subsequent steps. Degas the buffer thoroughly.[3]

    • Dialyze the protein extensively against the final buffer. After dialysis, retain the final dialysis buffer for dissolving the small molecule.

    • Accurately determine the concentrations of the protein and the 3-(3-m-Tolyl-ureido)-propionic acid stock solution.

    • Prepare the final samples: protein in the cell (e.g., 10-20 µM) and the small molecule in the syringe (e.g., 100-200 µM, typically 10-15x the cell concentration).[3][16]

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~300 µL) and the small molecule solution into the injection syringe (~100 µL).

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by a series of larger injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration of the small molecule from the syringe into buffer in the cell to measure the heat of dilution. This value is subtracted from the main experiment's data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model).

    • The fit yields the binding affinity (K_D), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) is calculated from the Gibbs free energy equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Self-Validating System:

  • The stoichiometry (n) should be close to an integer value (e.g., 1 for a 1:1 interaction). A non-integer value may indicate issues with concentration determination or protein activity.

  • The K_D should be independent of the concentrations used (if the c-value is within the optimal range).

Diagram: ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Prep_Protein Dialyze Protein in Final Buffer Load Load Protein to Cell, Analyte to Syringe Prep_Protein->Load Prep_Analyte Dissolve Analyte (TMUPA) in Final Dialysis Buffer Prep_Analyte->Load Control Control: Inject Analyte into Buffer Prep_Analyte->Control Degas Degas all Solutions Degas->Load Titrate Inject Analyte into Protein Load->Titrate Integrate Integrate Injection Peaks Titrate->Integrate Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Fit Fit Binding Isotherm Subtract->Fit Result Determine KD, ΔH, ΔS, n Fit->Result

Caption: Workflow for ITC analysis of small molecule-protein interactions.

MicroScale Thermophoresis (MST)

MST is a powerful, immobilization-free technique that measures binding affinity in solution.[6] It is particularly advantageous for its low sample consumption, speed, and tolerance for complex biological matrices like cell lysates.[5][17]

Principle of MST

MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon called thermophoresis.[6] This movement is sensitive to changes in the molecule's size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a change in its thermophoretic movement. This change is plotted against ligand concentration to derive the K_D.[6]

Causality Behind Experimental Choices

  • Fluorescent Labeling: The target protein must be fluorescent. This can be achieved through covalent labeling with a fluorescent dye (e.g., NHS-ester dyes) or by using a fluorescent fusion protein (e.g., GFP). Label-free MST is also possible by utilizing the intrinsic fluorescence of tryptophan residues, but this is often more challenging.

  • Capillary Choice: MST is performed in thin glass capillaries.[6] It is crucial to use high-quality capillaries and to ensure no air bubbles are introduced, as these will interfere with the optical measurements.

Experimental Protocol: MST Analysis

  • Sample Preparation:

    • Label the purified target protein with a fluorescent dye according to the manufacturer's protocol, or use a GFP-fusion protein. Remove any free dye by size-exclusion chromatography.

    • Prepare a 2x stock of the labeled protein in MST buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare a 16-point serial dilution of the 3-(3-m-Tolyl-ureido)-propionic acid ligand at 2x the final desired concentration.

  • MST Experiment:

    • Mix the 2x labeled protein stock 1:1 with each of the 2x ligand dilutions in a series of PCR tubes. This creates a constant concentration of labeled protein and a varying concentration of the ligand.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and record the change in fluorescence.[6]

  • Data Analysis:

    • The instrument software calculates the change in normalized fluorescence (ΔF_norm) for each ligand concentration.

    • Plot ΔF_norm against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve to a K_D binding model (e.g., the Hill equation) to determine the dissociation constant.

Self-Validating System:

  • Sample Quality Check: The initial fluorescence scan should show consistent fluorescence across all capillaries, with no signs of aggregation.

  • Randomization: Randomize the order of capillaries in the instrument tray to avoid systematic errors.

Diagram: MST Experimental Workflow

MST_Workflow cluster_prep Preparation cluster_run MST Experiment cluster_analysis Data Analysis Label_Protein Fluorescently Label Target Protein Mix Mix Protein and Analyte (1:1) Label_Protein->Mix Prep_Analyte Prepare Analyte (TMUPA) Serial Dilution Prep_Analyte->Mix Incubate Incubate to Equilibrium Mix->Incubate Load Load into Capillaries Incubate->Load Measure Measure Thermophoresis in Instrument Load->Measure Plot Plot ΔFnorm vs. [Ligand] Measure->Plot Fit Fit Dose-Response Curve Plot->Fit Result Determine KD Fit->Result

Caption: Workflow for MST analysis of small molecule-protein interactions.

Biochemical & Cellular Techniques: Affinity in Biological Contexts

Radioligand Binding Assay

This is a classic and highly sensitive method, often considered the gold standard for studying receptor-ligand interactions.[8] It relies on the use of a radiolabeled version of a known ligand to probe the binding site.

Principle of Radioligand Binding

The assay can be performed in two main formats:

  • Saturation Assay: Increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of the receptor preparation (e.g., cell membranes) to determine the K_D of the radioligand and the receptor density (B_max).[8]

  • Competition Assay: A fixed concentration of the radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of an unlabeled competing compound (e.g., 3-(3-m-Tolyl-ureido)-propionic acid). This measures the competitor's ability to displace the radioligand, from which its inhibitory constant (K_i) can be calculated.[8]

Causality Behind Experimental Choices

  • Separation of Bound and Free: A critical step is the rapid separation of the receptor-bound radioligand from the free radioligand in solution. This is most commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes containing the receptor-ligand complex.[8][18]

  • Non-Specific Binding (NSB): Not all binding is to the specific receptor of interest. To measure this, a parallel set of tubes is incubated in the presence of a high concentration of a non-radioactive ligand known to saturate the receptor. The radioactivity measured in these tubes represents NSB and must be subtracted from the total binding to determine the specific binding.

Experimental Protocol: Competition Binding Assay

  • Membrane Preparation:

    • Prepare membrane fractions from cells or tissues expressing the target receptor by homogenization followed by centrifugation.[18]

    • Determine the protein concentration of the membrane preparation using an assay like the BCA assay.

  • Binding Assay:

    • Set up a series of tubes or a 96-well plate.

    • To each well, add:

      • Membrane preparation (e.g., 20-100 µg protein).[18]

      • A fixed concentration of the radioligand (typically at or below its K_D).

      • Varying concentrations of the unlabeled competitor, 3-(3-m-Tolyl-ureido)-propionic acid.

      • For NSB determination, a separate set of wells containing a saturating concentration of an unlabeled reference compound instead of the competitor.

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (pre-soaked in a buffer like PEI to reduce non-specific filter binding).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the logarithm of the competitor concentration.

    • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC_50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.[18]

Diagram: Radioligand Competition Assay Workflow

RLA_Workflow cluster_prep Preparation cluster_run Binding Experiment cluster_analysis Data Analysis Prep_Membrane Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Competitor Prep_Membrane->Incubate Prep_Radioligand Prepare Fixed Conc. of Radioligand Prep_Radioligand->Incubate Prep_Competitor Prepare Competitor (TMUPA) Dilution Series Prep_Competitor->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_SB Calculate Specific Binding Count->Calc_SB Fit Fit Competition Curve Calc_SB->Fit Result Determine IC50 & Calculate Ki Fit->Result

Caption: Workflow for a radioligand competition binding assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a groundbreaking method for verifying and quantifying target engagement directly within the complex milieu of a living cell or tissue.[11][12] It does not directly measure K_D but provides crucial evidence that a compound reaches and binds to its intended target in a physiological context.

Principle of CETSA

The foundation of CETSA is ligand-induced thermal stabilization.[11] When a protein binds to a ligand, it is often stabilized and becomes more resistant to heat-induced unfolding and aggregation. In a CETSA experiment, cells are treated with the compound of interest, heated to a specific temperature, and then lysed. The amount of target protein remaining soluble in the lysate is then quantified. A stabilizing compound will result in more soluble protein at a given temperature compared to the vehicle control.[10]

Causality Behind Experimental Choices

  • Melt Curve Generation: The first step is to determine the "melt curve" of the target protein in the absence of any ligand. This involves heating cell samples to a range of different temperatures to find the temperature at which the protein starts to denature and precipitate. Subsequent experiments are performed at a temperature in the middle of this transition zone.

  • Detection Method: The amount of soluble protein can be detected by various methods. Western blotting is common for targeted studies, while mass spectrometry can be used for proteome-wide analysis (thermal proteome profiling).[11][19]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with varying concentrations of 3-(3-m-Tolyl-ureido)-propionic acid or a vehicle control for a defined period.

  • Thermal Challenge:

    • Transfer the cell suspensions to PCR tubes.

    • Heat the samples to a pre-determined temperature (from the melt curve) for a set time (e.g., 3 minutes), followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by high-speed centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein using Western blotting, ELISA, or another suitable protein detection method.

  • Data Analysis:

    • Plot the amount of soluble protein against the ligand concentration.

    • The resulting curve demonstrates the dose-dependent stabilization of the target protein by the compound, confirming cellular target engagement.

Diagram: CETSA Workflow

CETSA_Workflow cluster_prep Preparation cluster_run CETSA Experiment cluster_analysis Data Analysis Treat_Cells Treat Live Cells with TMUPA or Vehicle Heat Heat Cells to Denature Proteins Treat_Cells->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Protein Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Target Protein (e.g., Western Blot) Collect->Quantify Result Plot Soluble Protein vs [Ligand] Quantify->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Best Practices and Troubleshooting

  • Reagent Quality: Always use highly purified protein (>95%). Ensure the small molecule is of high purity and accurately weighed.

  • Equilibration: Ensure all binding reactions have reached equilibrium. This can be tested by varying the incubation time; the measured affinity should be independent of time.[20]

  • Data Quality: Many attempts to measure affinity fail because the experimental design is flawed. It is crucial to vary the concentration of one reactant over a wide range while keeping the other fixed at a concentration well below the K_D.[21][22]

  • Documentation: Maintain detailed records of all assay parameters, reagent batches, and instrument settings to ensure long-term reproducibility.[23]

References

  • National Institutes of Health (NIH). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. Microscale thermophoresis. [Link]

  • Journal of Visualized Experiments (JoVE). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]

  • Reaction Biology. MST Assay Service for Drug Discovery. [Link]

  • National Institutes of Health (NIH). Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • Bitesize Bio. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • PubMed. Radioligand binding methods for membrane preparations and intact cells. [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. [Link]

  • Biology LibreTexts. 5.2: Techniques to Measure Binding. [Link]

  • FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]

  • PubMed Central. A Guide to Simple and Informative Binding Assays. [Link]

  • Royal Society of Chemistry. Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. [Link]

  • CETSA. CETSA. [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • eLife. How to measure and evaluate binding affinities. [Link]

  • PubMed Central. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • YorkSpace. Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • PubMed Central. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. [Link]

  • Aptamers. Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-(3-m-Tolyl-ureido)-propionic acid

Prepared by: Senior Application Scientist, Experimental Support Division Welcome to the technical support guide for 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1). This document provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support guide for 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions during your experiments.

Section 1: Compound Profile & Intrinsic Solubility Characteristics

3-(3-m-Tolyl-ureido)-propionic acid is a molecule with distinct functional regions that create a complex solubility profile. Understanding its structure is the first step in troubleshooting. The molecule's character is governed by a delicate balance between polar, non-polar, and ionizable groups.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 133115-50-1 [1][2][3]
Molecular Formula C₁₁H₁₄N₂O₃ [1][3][4]

| Molecular Weight | 222.24 g/mol |[1][2] |

The key to its behavior lies in its three main structural components, as illustrated below.

Caption: Key functional groups dictating solubility.

The molecule possesses a hydrophobic tolyl group, which repels water, and a polar urea group capable of strong hydrogen bonding. This hydrogen bonding can lead to self-association and the formation of a stable crystal lattice, which requires significant energy to break, thereby lowering solubility[5]. Crucially, the terminal carboxylic acid group is ionizable. This property is the key to manipulating its solubility in aqueous media[6][7].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common lab solvents?

A1: Direct, quantitative solubility data for this specific molecule is not widely published. However, based on its chemical structure, we can provide a reliable qualitative guide.

Table 2: Qualitative Solubility Profile

Solvent Class Examples Expected Solubility Rationale
Polar Aprotic DMSO, DMF High These solvents effectively disrupt the hydrogen bonding network of the urea and solvate the polar functional groups. DMSO is the recommended starting point for creating high-concentration stock solutions[8].
Polar Protic Water, Ethanol, Methanol Very Low (in neutral water) to Low/Moderate (in alcohols) The large hydrophobic tolyl group limits solubility in water[7][9]. Alcohols are better solvents than water due to their ability to interact with both the polar and non-polar parts of the molecule[10][11].
Aqueous Buffers PBS, TRIS (pH < 8.0) Poor to Very Low At neutral or acidic pH, the carboxylic acid is protonated (-COOH), making the molecule less polar and unable to benefit from ion-dipole interactions with water[6][12].
Basic Aqueous PBS (pH > 8.0), 0.1 M NaOH, NaHCO₃ High In a basic environment, the carboxylic acid is deprotonated to its highly soluble carboxylate salt (-COO⁻ Na⁺), dramatically increasing aqueous solubility[7].

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The molecule's polar urea and carboxylic acid groups make it incompatible with non-polar solvents[13][14]. |

Q2: Why is my compound not dissolving in neutral water or PBS (pH 7.4)?

A2: This is the most common issue researchers face. The primary reason is that the carboxylic acid group remains largely protonated (in its -COOH form) at neutral pH. This form is not charged and, combined with the hydrophobic tolyl group, makes the overall molecule poorly soluble in water. The pKa of a typical propionic acid moiety is around 4.8. For the molecule to dissolve, the pH of the solution must be significantly higher than the pKa to ensure the formation of the soluble carboxylate salt[6][7].

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating (e.g., to 37-50°C) can sometimes help dissolve the compound, particularly in organic solvents like DMSO or ethanol, by providing the energy needed to break the crystal lattice. However, for aqueous solutions, heating alone is often insufficient if the pH is not addressed. Caution: Always check the compound's stability data before heating. For unknown compounds, prolonged heating is not recommended as it may cause degradation.

Q4: How should I prepare a stock solution?

A4: The recommended best practice is to prepare a high-concentration stock solution in an anhydrous polar aprotic solvent.

  • Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh the desired amount of 3-(3-m-Tolyl-ureido)-propionic acid in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10-50 mM).

    • Vortex thoroughly. If needed, gentle warming or brief sonication can be applied to ensure complete dissolution[15].

    • Store the stock solution at -20°C or -80°C, protected from light and moisture, as moisture can reduce the solubility of some compounds in DMSO over time[8].

Section 3: Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS pH 7.4)

This protocol details the standard method for solubilizing carboxylic acids in aqueous media by pH modification.

Protocol 1: pH-Adjusted Solubilization

  • Objective: To prepare a working solution of the compound in an aqueous buffer by converting it to its soluble salt form.

  • Materials:

    • 3-(3-m-Tolyl-ureido)-propionic acid powder.

    • Target aqueous buffer (e.g., PBS, TRIS).

    • 1 M Sodium Hydroxide (NaOH) solution.

    • Calibrated pH meter.

  • Methodology:

    • Weigh the compound and add it to your target volume of buffer. It will likely form a suspension or sit at the bottom.

    • While stirring the suspension, add 1 M NaOH drop by drop (e.g., 1-2 µL at a time for a 10 mL volume).

    • Monitor the solution visually. As the pH increases, the powder will begin to dissolve.

    • Continue adding NaOH dropwise until the solution becomes clear.

    • Check the final pH of the solution with a calibrated pH meter to ensure it is compatible with your experimental system. If the pH is too high, it can be carefully back-titrated with 1 M HCl, but be aware that precipitation may occur if the pH drops too low.

Caption: Workflow for pH-adjusted solubilization.

Issue 2: Precipitation When Diluting a DMSO Stock into Aqueous Buffer

This is a classic problem known as "antisolvent precipitation" or "crashing out." The compound is soluble in the DMSO stock but precipitates when introduced to the aqueous buffer where it is not soluble.

Protocol 2: Optimized Dilution Strategy to Minimize Precipitation

  • Objective: To dilute a concentrated DMSO stock into an aqueous buffer while minimizing the formation of precipitate.

  • Principle: The key is to ensure rapid and vigorous mixing at the point of addition to prevent localized high concentrations of the compound from forming in an environment where it is insoluble.

  • Methodology:

    • Dispense the final volume of your aqueous buffer into a conical tube or beaker.

    • Place the tube on a vortex mixer set to a high speed or use a magnetic stirrer with vigorous stirring.

    • While the buffer is being rapidly mixed, add the small volume of your concentrated DMSO stock solution dropwise directly into the vortex or the most turbulent area of the stirring buffer. Do not add the stock solution to the wall of the tube or to an unstirred buffer.

    • Allow the solution to mix for an additional 30-60 seconds after adding the stock.

    • Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If the final concentration is still above the aqueous solubility limit, precipitation may be unavoidable without formulation aids.

G cluster_bad Poor Technique: Crashing Out cluster_good Good Technique: Rapid Dispersion a DMSO Stock Added to Unstirred Buffer b Localized High Concentration Compound Precipitates a->b Causes d Rapid Dispersion Below Solubility Limit Clear Solution Maintained c DMSO Stock Added to Vortexing Buffer c->d Allows

Caption: Preventing precipitation during dilution.

Section 4: Advanced Considerations

For challenging applications, such as achieving higher concentrations for in vivo studies, more advanced formulation strategies may be necessary. These often involve co-solvents that bridge the polarity gap between water and the drug molecule.

  • Co-solvents: Formulations containing agents like PEG300, Solutol HS 15, or Tween-80 can significantly enhance the apparent solubility and stability of compounds in aqueous systems[15].

  • Amorphous vs. Crystalline Forms: The solid-state form of the compound matters. Amorphous material is generally more soluble but less stable than a highly crystalline form. If you observe batch-to-batch variability in solubility, it could be due to differences in crystallinity.

  • Solution Stability: Once dissolved, particularly using pH adjustment, it is crucial to assess the stability of the solution over time. The compound could potentially degrade or precipitate upon storage. It is recommended to prepare fresh working solutions daily from a frozen DMSO stock.

We trust this guide will assist you in successfully using 3-(3-m-Tolyl-ureido)-propionic acid in your research. For further assistance, please reference the sources below or contact your supplier's technical service department.

References
  • Structure and Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]

  • Structure and Properties of Carboxylic Acids and their Salts. (2020). Chemistry LibreTexts. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Physical Properties of Carboxylic Acids. (2023). CK-12 Foundation. [Link]

  • 3-(3-m-Tolyl-ureido)-propionic acid - CAS:133115-50-1. Beijing Xinheng Research Technology Co., Ltd. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

  • 133115-50-1 | 3-(3-M-tolyl-ureido)-propionic acid. Tetrahedron. [Link]

  • Sancineto, L., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

  • Urea | Solubility of Things. [Link]

  • 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927. PubChem. [Link]

  • What is solubility of urea fertilizer in different solvents? ResearchGate. [Link]

  • Urea - Sciencemadness Wiki. [Link]

  • How to determine solubility of organic molecules such as urea from its chemical formula. [Link]

  • Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes. [Link]

  • 3-Mercaptopropionic acid - Wikipedia. [Link]

  • Stock, N., et al. (2010). 5-Lipoxygenase-activating protein inhibitors. Part 3. Bioorganic & Medicinal Chemistry Letters. [Link]

  • INDOL - 3-PROPIONIC ACIDS, THEIR SALTS AND AIRS USED AS DRUGS.

Sources

Optimization

improving the stability of 3-(3-m-Tolyl-ureido)-propionic acid in solution

Introduction Welcome to the technical support guide for 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to address co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. As a molecule possessing both a substituted urea and a carboxylic acid moiety, its stability is critically influenced by environmental factors such as pH, temperature, and solvent choice. This guide provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting protocols to systematically investigate and mitigate degradation, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users during the handling of 3-(3-m-Tolyl-ureido)-propionic acid in solution.

Q1: I dissolved the compound in an aqueous buffer, and the pH of my solution is increasing over time. What is happening?

A1: This is a classic sign of hydrolysis of the urea linkage. The urea functional group can degrade in water to produce m-toluidine and an unstable carbamic acid intermediate, which further breaks down into β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[3] The generation of ammonia, a weak base, will cause the pH of an unbuffered or weakly buffered solution to rise. This degradation is accelerated by high temperatures and pH values outside the optimal range.[4][5][6]

Q2: My solution has developed a slight ammonia-like odor. Is this related to degradation?

A2: Yes. An ammonia odor is a direct indicator of the hydrolytic decomposition of the urea group, as described in Q1.[6] This confirms that your compound is degrading. Storing solutions for shorter periods, at lower temperatures, and within the optimal pH range is crucial to prevent this.

Q3: What is the optimal pH range to maintain the stability of 3-(3-m-Tolyl-ureido)-propionic acid in an aqueous solution?

A3: Based on general stability studies of urea-containing compounds, the optimal stability is typically found in a slightly acidic to neutral pH range, approximately pH 4 to 8.[4][5][6] Extreme pH values (highly acidic or highly alkaline) will catalyze hydrolysis and should be avoided for long-term storage.[7] The lowest degradation for urea is often observed around pH 6.0.[4][5]

Q4: I've observed a loss of potency or concentration in my stock solution over a few days, even when stored at 4°C. Why?

A4: While refrigeration slows down chemical reactions, it does not stop them entirely. Hydrolysis can still occur at 4°C, albeit at a much slower rate than at room temperature. If the pH of your solution is not optimized or if it is stored for an extended period, you can expect a gradual loss of the parent compound. For critical applications, it is highly recommended to use freshly prepared solutions or to conduct a short-term stability assessment to define an acceptable storage window.

Q5: Can I use solvents other than water to improve stability?

A5: Yes, non-aqueous or co-solvent systems can significantly improve stability by reducing the activity of water, the key reactant in hydrolysis. For urea compounds, polar aprotic solvents like DMSO or DMF are often used for creating concentrated stock solutions. For working solutions where an aqueous environment is required, using co-solvents like isopropanol or ethanol can retard decomposition.[4][5] However, you must ensure the chosen solvent is compatible with your experimental system (e.g., it does not affect cell viability or assay performance).

Part 2: Troubleshooting Guide - Investigating and Improving Solution Stability

When instability is suspected, a systematic approach is required to identify the cause and establish a robust protocol for solution preparation and storage. This guide provides a logical workflow, from initial problem identification to implementing a solution.

Workflow for Stability Investigation

Stability Troubleshooting Workflow cluster_observe Observation cluster_investigate Investigation Phase cluster_optimize Optimization Phase cluster_implement Implementation Observe Observe Instability (e.g., pH change, precipitation, loss of activity) Forced_Deg Step 1: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Observe->Forced_Deg Problem Confirmed Analyze Step 2: Analyze Samples (Use Stability-Indicating HPLC Method) Forced_Deg->Analyze Generate Stressed Samples Identify Step 3: Identify Degradants & Pathways (e.g., via LC-MS) Analyze->Identify Separate Degradants Optimize_pH Step 4: Optimize Formulation (Test pH, Buffers, Solvents, Excipients) Identify->Optimize_pH Understand Liabilities Validate Step 5: Validate Stability (Short-term study under optimized conditions) Optimize_pH->Validate Test New Formulations Final_Protocol Establish Final Protocol (Define solvent, pH, temp, shelf-life) Validate->Final_Protocol Confirm Stability Degradation Pathway cluster_hydrolysis Primary Degradation: Hydrolysis cluster_secondary Secondary Degradation Parent 3-(3-m-Tolyl-ureido)- propionic acid Deg1 m-Toluidine Parent->Deg1 Urea Bond Cleavage Deg2 N-Carbamoyl-β-alanine Parent->Deg2 Urea Bond Cleavage Deg3 β-Alanine Deg2->Deg3 Hydrolysis Deg4 Ammonia (NH₃) + CO₂ Deg2->Deg4 Hydrolysis

Sources

Troubleshooting

common pitfalls in 3-(3-m-Tolyl-ureido)-propionic acid experiments

Welcome to the technical support center for 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common pitfalls encountered during experiments with this compound. Here, we will delve into the causality behind experimental challenges and offer field-proven solutions to ensure the integrity and success of your research.

Troubleshooting Guide

Navigating the experimental landscape of 3-(3-m-Tolyl-ureido)-propionic acid can present unique challenges, from synthesis to biological application. The following table outlines common problems, their underlying causes, and recommended solutions.

Problem Area Observed Issue Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Synthesis Low yield of the desired product - Competitive reaction with water: The m-tolyl isocyanate starting material is highly reactive and can react with trace amounts of water in the solvent or on glassware to form an unstable carbamic acid, which then decomposes to m-toluidine and CO2. The newly formed m-toluidine can then react with remaining isocyanate to form an undesired symmetric urea byproduct.[1][2] - Formation of symmetric di(m-tolyl)urea: If the addition of the β-alanine is too slow, or if there is an excess of isocyanate, the isocyanate can react with the amine byproduct formed from its reaction with water.- Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control stoichiometry and addition: Use a slight excess (1.1-1.2 equivalents) of the β-alanine. Add the isocyanate dropwise to the solution of β-alanine to maintain a low concentration of the isocyanate, favoring the desired reaction.
Formation of a white precipitate that is not the product - Insolubility of reactants or product: The reactants or the final product may have limited solubility in the chosen solvent, leading to precipitation before the reaction is complete. - Formation of insoluble byproducts: The symmetric di(m-tolyl)urea byproduct is often less soluble than the desired product.- Solvent selection: Choose a solvent in which both reactants have good solubility. A polar aprotic solvent like DMF or THF is often a good choice.[3] - Temperature control: The reaction can be gently heated to improve solubility, but be cautious of potential side reactions at higher temperatures. - Purification: The byproduct can be removed during workup or by recrystallization.
Workup & Purification Formation of an emulsion during aqueous extraction - Amphiphilic nature of the product: The molecule has both a hydrophobic (m-tolyl group) and a hydrophilic (carboxylic acid) end, which can act as a surfactant and stabilize emulsions.- Break the emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. In stubborn cases, filtration through a pad of Celite® may be necessary.
Difficulty in isolating the product after acidification - Product remains in the aqueous phase: If the pH is not sufficiently below the pKa of the carboxylic acid, the compound will remain in its carboxylate form and be soluble in the aqueous layer. - Oily product instead of a solid: The product may not readily crystallize and instead separate as an oil.- Ensure complete protonation: Acidify the aqueous layer to a pH of ~2-3 with a strong acid like 1M HCl to ensure the carboxylic acid is fully protonated and less water-soluble. - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Seeding with a small crystal of the product (if available) can also initiate crystallization. If it remains an oil, extract with an organic solvent like ethyl acetate.
Analysis (HPLC) Peak tailing in the chromatogram - Secondary interactions with the column: The carboxylic acid can interact with residual silanol groups on standard silica-based C18 columns, leading to tailing.- Mobile phase modification: Add a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to protonate the silanol groups and reduce secondary interactions. - Column selection: Use a column specifically designed for organic acid analysis, such as an "aqua" or polar-embedded phase column.
Poor peak shape or splitting - Sample solvent immiscibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.- Match sample and mobile phase: Dissolve the sample in the initial mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.
Biological Assays Inconsistent or unexpected results - Compound instability in assay buffer: The ureido linkage can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the degradation of the compound over the course of the assay. - Assay interference: Urea-containing compounds can sometimes interfere with certain assay formats, such as those that measure urea as a readout or are sensitive to changes in pH.[4][5][6][7]- Assess compound stability: Run a stability study of the compound in the assay buffer under the assay conditions (time, temperature, pH). Analyze the sample by HPLC at different time points to check for degradation. - Run appropriate controls: Include vehicle controls and, if possible, a structurally similar but inactive compound to rule out non-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 3-(3-m-Tolyl-ureido)-propionic acid for in vitro experiments?

The solubility of 3-(3-m-Tolyl-ureido)-propionic acid will depend on whether you are using the free acid or a salt form. The free acid is expected to have good solubility in polar organic solvents like DMSO and DMF. For aqueous buffers, its solubility will be pH-dependent. Above its pKa (likely around 4-5, similar to other propionic acids), it will be deprotonated and more soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.

Q2: How should I store 3-(3-m-Tolyl-ureido)-propionic acid?

As a solid, 3-(3-m-Tolyl-ureido)-propionic acid should be stored in a cool, dry, and dark place to prevent degradation. Aryl ureas are generally stable as solids.[1] Solutions, especially in protic solvents or aqueous buffers, may be less stable. For long-term storage, it is best to store solutions at -20°C or -80°C. It is advisable to prepare fresh solutions for experiments whenever possible.

Q3: My NMR spectrum looks complex. What are the expected chemical shifts for 3-(3-m-Tolyl-ureido)-propionic acid?

  • Aromatic protons (tolyl group): Expect a complex multiplet pattern in the range of 7.0-7.5 ppm.

  • Urea NH protons: These will appear as two separate broad signals, likely between 6.0 and 9.0 ppm. Their chemical shift can be highly dependent on the solvent and concentration.

  • Propionic acid CH2 protons: The two methylene groups will be adjacent to each other. The CH2 group alpha to the carboxylic acid will be around 2.5 ppm, and the CH2 group adjacent to the urea nitrogen will be around 3.4 ppm. They will likely show coupling to each other (triplets or quartets).

  • Carboxylic acid proton: This is a broad singlet that can appear over a wide range, typically >10 ppm, and may not be observed in some deuterated solvents due to exchange.

  • Methyl (tolyl) proton: A sharp singlet around 2.3 ppm.

It is recommended to run a 13C NMR and, if necessary, 2D NMR experiments (like COSY and HSQC) for unambiguous structure confirmation.

Q4: Can this compound interfere with colorimetric or fluorescent assays?

Potentially, yes. Compounds with aromatic rings can sometimes cause fluorescence quenching or interference in fluorescence-based assays. While 3-(3-m-Tolyl-ureido)-propionic acid itself is not a known promiscuous assay interferer, it is always good practice to include controls to test for assay interference. This can be done by running the assay in the absence of the target protein or enzyme to see if the compound itself generates a signal.

Experimental Workflows & Diagrams

Synthesis of 3-(3-m-Tolyl-ureido)-propionic acid

The most common synthetic route to this compound is the reaction of m-tolyl isocyanate with β-alanine.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product m-tolyl isocyanate m-tolyl isocyanate ReactionVessel Anhydrous Solvent (e.g., DMF) Inert Atmosphere m-tolyl isocyanate->ReactionVessel beta-alanine beta-alanine beta-alanine->ReactionVessel AqueousWorkup 1. Quench 2. Acidify (pH 2-3) 3. Extract ReactionVessel->AqueousWorkup Reaction Mixture Purification Recrystallization or Column Chromatography AqueousWorkup->Purification Crude Product FinalProduct 3-(3-m-Tolyl-ureido)- propionic acid Purification->FinalProduct

Caption: Synthetic workflow for 3-(3-m-Tolyl-ureido)-propionic acid.

Logical Flow for Troubleshooting Low Synthesis Yield

troubleshooting_yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup Procedure Start->CheckWorkup ImpureReactants Impure Reactants? CheckPurity->ImpureReactants Anhydrous Anhydrous Conditions? CheckConditions->Anhydrous ExtractionpH Correct pH for Extraction? CheckWorkup->ExtractionpH ImpureReactants->CheckConditions No PurifyReactants Purify/Source New Reactants ImpureReactants->PurifyReactants Yes Stoichiometry Correct Stoichiometry? Anhydrous->Stoichiometry Yes DryGlassware Dry Glassware & Solvents Anhydrous->DryGlassware No Stoichiometry->CheckWorkup Yes AdjustStoichiometry Adjust Stoichiometry Stoichiometry->AdjustStoichiometry No Emulsion Emulsion Formation? ExtractionpH->Emulsion Yes AdjustpH Adjust pH to ~2-3 ExtractionpH->AdjustpH No Emulsion->PurifyReactants No, proceed to other checks UseBrine Use Brine to Break Emulsion Emulsion->UseBrine Yes

Caption: Troubleshooting logic for low synthesis yield.

References

  • Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Luna-Arias, J. P., et al. (2015). In vitro interference by acetaminophen, aspirin, and metamizole in serum measurements of glucose, urea, and creatinine. Clinical Biochemistry. [Link]

  • Khan, G., et al. (1991). The inhibitory effects of urine on the polymerase chain reaction for detection of cytomegalovirus DNA. Journal of Virological Methods. [Link]

  • Karakas, E., & Ulusu, N. N. (2023). An in vitro experimental study on the interference of glyphosate on the urease enzyme. Journal of Biochemical and Molecular Toxicology. [Link]

  • Oudart, J. B., et al. (2013). Interference of M-paraprotein in automated urea assays. Clinical Chemistry and Laboratory Medicine. [Link]

  • Piispanen, P. S., & Vainiotalo, P. (2003). Reactions of isocyanates with amines and alcohols. ResearchGate. [Link]

  • Organic Chemistry Portal. Urea Formation. [Link]

Sources

Optimization

Technical Support Center: Degradation Products of 3-(3-m-Tolyl-ureido)-propionic acid

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-m-Tolyl-ureido)-propionic acid. This guide provides in-depth technical information, trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-m-Tolyl-ureido)-propionic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to anticipate and identify potential degradation products of this compound. Understanding the stability of 3-(3-m-Tolyl-ureido)-propionic acid is crucial for ensuring the quality, safety, and efficacy of any related pharmaceutical product.

I. Understanding the Stability Profile: Predicted Degradation Pathways

3-(3-m-Tolyl-ureido)-propionic acid possesses several functional groups susceptible to degradation under various stress conditions: the urea linkage, the aromatic tolyl group, and the propionic acid sidechain. Based on established chemical principles, we can predict the primary degradation pathways.

A. Hydrolytic Degradation

Hydrolysis is a major degradation pathway for urea derivatives and can be catalyzed by acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary point of cleavage is the C-N bond of the urea moiety. This is expected to yield m-toluidine and N-carboxy-β-alanine. The latter is unstable and will likely decarboxylate to form β-alanine.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the urea linkage is also susceptible to cleavage, yielding m-toluidine and β-alanine, along with carbonate.

B. Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, can lead to several degradation products. The aromatic ring and the benzylic methyl group of the tolyl moiety are particularly susceptible to oxidation.

  • Hydroxylation of the Aromatic Ring: The tolyl group can be hydroxylated at various positions on the aromatic ring.

  • Oxidation of the Methyl Group: The methyl group on the tolyl ring can be oxidized to a hydroxymethyl group, an aldehyde, or a carboxylic acid.

  • N-Dealkylation and Oxidation: While less common for this structure, oxidative cleavage of the urea linkage is also possible.

C. Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation, often through radical-mediated pathways.

  • Radical-Induced Cleavage: Photolysis can generate free radicals that can lead to the cleavage of the urea bond, resulting in a variety of products, including m-toluidine and derivatives of the propionic acid side chain.

  • Photo-oxidation: Similar to oxidative degradation, photo-oxidation can lead to hydroxylation of the aromatic ring and oxidation of the methyl group.

D. Thermal Degradation

At elevated temperatures, 3-(3-m-Tolyl-ureido)-propionic acid can undergo thermal decomposition.

  • Dissociation to Isocyanate and Amine: The most common thermal degradation pathway for ureas is the reversible dissociation into an isocyanate and an amine. In this case, it would yield m-tolyl isocyanate and β-alanine.

  • Further Reactions of Isocyanate: The highly reactive m-tolyl isocyanate can then react with water (if present) to form m-toluidine and carbon dioxide, or it can react with the parent compound or other degradation products to form more complex structures.

II. Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the analysis of 3-(3-m-Tolyl-ureido)-propionic acid and its degradation products.

Q1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?

A1: Unexpected peaks are likely degradation products. To identify them, a systematic approach is necessary:

  • Mass Spectrometry (MS) is Key: The most powerful tool for identifying unknown compounds is mass spectrometry. An HPLC system coupled with a mass spectrometer (LC-MS) will provide the molecular weight of the unknown peaks.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting fragment ions. For urea derivatives, characteristic losses of isocyanate or amine moieties are often observed.[1][2]

  • Forced Degradation Studies: Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) as detailed in the protocols below. This will help you to intentionally generate the degradation products and match their retention times and mass spectra to the unknown peaks in your stability samples.

  • Reference Standards: If you have hypothesized the structure of a degradation product, synthesizing or purchasing a reference standard for that compound is the definitive way to confirm its identity by comparing its chromatographic and spectral properties.

Q2: How can I prevent the degradation of my compound during sample preparation and analysis?

A2: Minimizing degradation during analysis is crucial for accurate quantification.

  • Control pH: The mobile phase pH should be optimized to ensure the stability of the compound. Since both acidic and basic conditions can cause hydrolysis, a pH range of 3-6 is often a good starting point for urea-containing compounds.

  • Temperature Control: Use a cooled autosampler (e.g., 4°C) to prevent thermal degradation of samples waiting for injection.

  • Light Protection: If the compound is found to be light-sensitive, use amber vials and protect samples from direct light.

  • Minimize Sample Preparation Time: Prepare samples just before analysis to minimize the time they are in solution.

  • Inert Atmosphere: For compounds highly susceptible to oxidation, preparing samples under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: What is the best HPLC method for separating the parent compound from its degradation products?

A3: A stability-indicating HPLC method is required. Here are the key considerations for method development:

  • Column Choice: A C18 column is a good starting point for the separation of moderately polar compounds like 3-(3-m-Tolyl-ureido)-propionic acid and its likely degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.

  • pH of Mobile Phase: As mentioned, the pH of the aqueous portion of the mobile phase should be carefully controlled to ensure good peak shape and stability of the analyte.

  • Detection: UV detection is suitable as the tolyl group provides a chromophore. A photodiode array (PDA) detector is highly recommended as it can provide spectral information and help in peak purity assessment. Coupling to a mass spectrometer provides the highest level of confidence in peak identification.

Q4: My mass balance in the forced degradation study is not closing to 100%. What could be the reasons?

A4: Achieving a complete mass balance (where the decrease in the parent compound is fully accounted for by the increase in degradation products) can be challenging. Here are some potential reasons for a poor mass balance:

  • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help to detect these compounds.

  • Volatile Degradants: Degradation products like carbon dioxide or volatile amines may be lost from the sample and not detected.

  • Adsorption to Vials/Column: Highly reactive or "sticky" degradation products may adsorb to the sample vials or the HPLC column.

  • Incomplete Elution: Some degradation products may be very polar or very non-polar and may not elute from the HPLC column under the current method conditions.

To troubleshoot, try different detection methods, modify your HPLC method to ensure all compounds are eluting, and consider using different types of sample vials.

III. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[3][4][5] The goal is to achieve 5-20% degradation of the parent compound.[3]

Protocol 1: Hydrolytic Degradation
  • Sample Preparation: Prepare a stock solution of 3-(3-m-Tolyl-ureido)-propionic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at appropriate time points.

    • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, before HPLC analysis.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution.

  • Photostability Exposure:

    • Expose the solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the samples after the exposure period.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a controlled temperature oven at 60°C.

  • Thermal Stress:

    • Withdraw samples of the solid at appropriate time points.

    • Dissolve the samples in a suitable solvent for HPLC analysis.

IV. Analytical Methodology

A robust, stability-indicating HPLC method is crucial for the successful analysis of 3-(3-m-Tolyl-ureido)-propionic acid and its degradation products.

Table 1: Recommended HPLC-UV/MS Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength.
Gradient 5% B to 95% B over 30 minutesTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
UV Detection 254 nm and PDA scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity assessment.
MS Detection Electrospray Ionization (ESI) in positive and negative modesESI is suitable for polar compounds. Running in both modes ensures ionization of a wider range of degradation products.

V. Visualizing Degradation and Workflows

Diagram 1: Predicted Degradation Pathways of 3-(3-m-Tolyl-ureido)-propionic acid

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation parent 3-(3-m-Tolyl-ureido)-propionic acid hydrolysis_acid Acidic Conditions parent->hydrolysis_acid H+ / H2O hydrolysis_base Basic Conditions parent->hydrolysis_base OH- / H2O hydroxylated_tolyl Hydroxylated Tolyl Derivative parent->hydroxylated_tolyl [O] oxidized_methyl Oxidized Methyl Group Derivative parent->oxidized_methyl [O] radical_products Radical Cleavage Products parent->radical_products m_tolyl_isocyanate m-Tolyl Isocyanate parent->m_tolyl_isocyanate Heat beta_alanine_thermal β-Alanine parent->beta_alanine_thermal Heat m_toluidine m-Toluidine hydrolysis_acid->m_toluidine beta_alanine β-Alanine hydrolysis_acid->beta_alanine hydrolysis_base->m_toluidine hydrolysis_base->beta_alanine

Caption: Predicted degradation pathways under different stress conditions.

Diagram 2: Experimental Workflow for Forced Degradation Studies

G start Start: Pure 3-(3-m-Tolyl-ureido)-propionic acid stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Analysis: - Identify Degradants - Determine Degradation Rate - Assess Mass Balance analysis->data report Report Findings data->report

Caption: Workflow for conducting and analyzing forced degradation studies.

VI. References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Ghimire, P., et al. (2022). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 837-845. Retrieved from [Link]

  • Das, P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-(3-m-Tolyl-ureido)-propionic acid (TUPA)

Guide Objective: This technical support guide is designed for researchers and drug development professionals investigating 3-(3-m-Tolyl-ureido)-propionic acid (TUPA), a compound with a chemical structure suggestive of so...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide is designed for researchers and drug development professionals investigating 3-(3-m-Tolyl-ureido)-propionic acid (TUPA), a compound with a chemical structure suggestive of soluble Epoxide Hydrolase (sEH) inhibition. Our goal is to provide a framework for validating on-target activity and systematically troubleshooting potential off-target effects to ensure data integrity and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial characterization and application of TUPA in experimental models.

Q1: What is the likely primary target of TUPA based on its structure?

Based on its 1,3-disubstituted urea pharmacophore, TUPA is a putative inhibitor of soluble Epoxide Hydrolase (sEH).[1][2] The urea motif is known to form critical hydrogen bonds within the sEH active site, mimicking the transition state of substrate hydrolysis.[1] sEH is a key enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[3][4] Therefore, inhibiting sEH can increase EET levels, leading to anti-inflammatory, analgesic, and antihypertensive effects.[4][5]

Q2: My cells show unexpected toxicity at concentrations where I expect to see a phenotype. Is this an off-target effect?

It is highly probable. Cellular toxicity at high concentrations (>10-30 µM) is often a result of off-target activity or poor compound solubility.[6] Potential reasons include:

  • Inhibition of other hydrolases: Such as microsomal Epoxide Hydrolase (mEH).[7]

  • Cytochrome P450 (CYP) inhibition: Affecting cellular metabolism and health.[1]

  • hERG channel inhibition: A common cause of cardiotoxicity.[1]

  • Urease Inhibition: While TUPA is designed as a mammalian sEH inhibitor, urea analogs can inhibit bacterial or environmental ureases, which could be relevant in specific co-culture or non-sterile models.[8][9][10][11]

  • Non-specific reactivity: At high concentrations, compounds can aggregate or destabilize membranes.[6][12]

A critical first step is to perform a careful dose-response curve for both your desired phenotype and cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the therapeutic window.

Q3: How can I definitively confirm that TUPA is engaging sEH in my cells?

The gold-standard method for verifying target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA) .[13][14][15][16] This assay leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17] By treating cells with TUPA, heating them across a temperature gradient, and then quantifying the amount of soluble sEH remaining, you can observe a "thermal shift" that confirms direct physical interaction.[13][14][17]

Q4: I see the expected phenotype, but how do I build a stronger case that it's due to sEH inhibition and not an off-target?

Building a robust mechanistic link requires a multi-pronged validation approach:

  • Use a Structurally Unrelated Control: Employ a known, validated sEH inhibitor with a different chemical scaffold (e.g., TPPU). If both TUPA and the control compound produce the same phenotype, it strengthens the argument for on-target action.

  • Perform a Rescue Experiment: Add the downstream product of sEH activity (e.g., a specific DHET) to your system. If the phenotype caused by TUPA is reversed, it indicates the effect is mediated through the sEH pathway.

  • Conduct a Washout Experiment: This experiment helps differentiate between reversible and irreversible binding and can rule out certain off-target effects.[18][19] If the biological effect disappears shortly after washing the compound away, it suggests a reversible on-target mechanism.[18]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides structured workflows and protocols to diagnose and resolve common experimental issues.

Troubleshooting Workflow: Differentiating On-Target vs. Off-Target Phenotypes

If you observe an unexpected or inconsistent phenotype, this workflow can help determine its origin.

G start Start: Unexpected Phenotype Observed q1 Q1: Is the phenotype dose-dependent? start->q1 a1_yes Perform Dose-Response: Determine EC50 for phenotype & CC50 for toxicity. q1->a1_yes Yes a1_no Issue is likely technical: Check compound solubility, stability, and cell health. q1->a1_no No q2 Q2: Is there a therapeutic window? (CC50 > 10x EC50) a1_yes->q2 a2_yes Proceed with On-Target Validation q2->a2_yes Yes a2_no High Probability of Off-Target Toxicity. Lower concentration or re-design compound. q2->a2_no No validation_hub On-Target Validation Suite a2_yes->validation_hub cetsa Protocol 1: Confirm Target Engagement via CETSA. validation_hub->cetsa washout Protocol 2: Assess Reversibility via Washout Experiment. validation_hub->washout controls Use Orthogonal Controls: - Structurally distinct sEH inhibitor - Negative control compound - Rescue with DHETs validation_hub->controls q3 Q3: Does CETSA show a thermal shift? cetsa->q3 q4 Q4: Do controls replicate/ reverse the phenotype? controls->q4 q3->q4 Yes end_off_target Conclusion: Phenotype is likely OFF-TARGET q3->end_off_target No (No direct binding) end_on_target Conclusion: Phenotype is likely ON-TARGET q4->end_on_target Yes q4->end_off_target No

Caption: Workflow for diagnosing unexpected experimental outcomes.

Data Presentation: On-Target vs. Off-Target Potency

When characterizing TUPA, it is crucial to establish its potency for the intended target (sEH) and compare it to its potency against common off-targets and general cytotoxicity. Aim for at least a 100-fold selectivity window.

Assay TypeTarget/EndpointMeasurementRecommended Potency Goal
On-Target Activity Recombinant human sEHIC50< 100 nM
On-Target Engagement Cellular sEHEC50 (CETSA)< 1 µM
Cellular Potency Phenotypic ReadoutEC50< 1 µM
Off-Target Selectivity Recombinant human mEHIC50> 10 µM
Major CYP IsoformsIC50> 10 µM
hERG Channel BindingIC50> 30 µM
General Cytotoxicity Cell Viability (e.g., HeLa, HepG2)CC50> 30 µM

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for sEH Target Engagement

This protocol outlines a Western Blot-based CETSA to confirm TUPA binds to sEH in intact cells.[13][17]

Materials:

  • Cells expressing endogenous sEH (e.g., HEK293, HepG2)

  • TUPA stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibodies: Primary anti-sEH, HRP-conjugated secondary

  • SDS-PAGE and Western Blotting equipment

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of TUPA (e.g., 10 µM) or Vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Gently wash cells with PBS, then harvest by scraping into a small volume of PBS. Pool the cell suspensions for each condition.

  • Heating Step: Aliquot the cell suspension for each condition into separate PCR tubes. Place tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by 3 minutes at room temperature. Include an unheated (RT) control.

  • Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine protein concentration using a BCA assay and normalize all samples to the same concentration.

  • Western Blotting: Analyze the normalized soluble fractions by SDS-PAGE and Western Blot using an anti-sEH antibody.

  • Data Analysis: Quantify the band intensity for sEH at each temperature for both TUPA-treated and vehicle-treated samples. Plot the relative band intensity against temperature. A rightward shift in the melting curve for the TUPA-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Washout Experiment to Assess Reversibility

This protocol helps determine if TUPA's effect is transient (characteristic of reversible binding) or sustained (suggesting irreversible binding or complex cellular cascades).[18][19]

Materials:

  • Cells and culture medium

  • TUPA and vehicle (DMSO)

  • Assay reagents for measuring the biological phenotype of interest

Methodology:

  • Experimental Setup: Plate cells and prepare three experimental groups:

    • Group A (Vehicle Control): Treat with DMSO for the entire experiment duration.

    • Group B (Continuous TUPA): Treat with an effective concentration of TUPA (e.g., 3x EC50) for the entire duration.

    • Group C (Washout): Treat with the same concentration of TUPA as Group B.

  • Initial Treatment: Incubate all groups for a short period (e.g., 1-2 hours) at 37°C.

  • Washout Step:

    • For Group C only, aspirate the medium containing TUPA.

    • Wash the cells gently 3 times with a large volume of pre-warmed, compound-free medium.[18]

    • After the final wash, add fresh compound-free medium to the wells.

    • For Groups A and B, perform mock washes (aspirate and replace medium with the same vehicle or TUPA-containing medium) to control for mechanical stress.

  • Incubation and Readout: Incubate all plates for a period relevant to your phenotype (e.g., 4, 8, or 24 hours post-washout). Measure the biological endpoint.

  • Data Analysis: Compare the phenotypic response of the Washout group (C) to the Vehicle (A) and Continuous TUPA (B) groups.

    • Interpretation 1 (Reversible Effect): If the phenotype in Group C returns to the level of the Vehicle control (Group A), it suggests the compound's effect is reversible and relies on its continuous presence.

    • Interpretation 2 (Irreversible Effect): If the phenotype in Group C remains at the level of the Continuous TUPA group (Group B), it suggests irreversible binding or a long-lasting downstream effect.[19]

sEH Signaling Pathway and TUPA's Mechanism of Action

G AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs Metabolism sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Effects_Good Anti-inflammatory Vasodilatory Analgesic Effects EETs->Effects_Good DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Degradation Effects_Bad Pro-inflammatory Vasoconstrictive Effects DHETs->Effects_Bad TUPA TUPA (3-(3-m-Tolyl-ureido)-propionic acid) TUPA->sEH Inhibition

Caption: TUPA inhibits sEH, preventing the degradation of beneficial EETs.

References

  • Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. (2014).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Valid
  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indic
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • CETSA. (n.d.). CETSA.
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules. (n.d.). Benchchem.
  • Target Identification and Valid
  • Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyan
  • Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (n.d.).
  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflamm
  • Kinetics of Target Binding: Impact on Drug Activity
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyop
  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020).
  • Recent advances in design of new urease inhibitors: A review. (n.d.). PubMed Central.
  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds
  • Urease and α-Chymotrypsin Inhibitory Effects of Selected Urea Derivatives. (2025).

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-m-Tolyl-ureido)-propionic acid

Welcome to the technical support center for the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific synthesis. The following content is structured in a question-and-answer format to directly tackle potential issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Issues

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue in the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid. The primary causes often revolve around the purity of reagents, reaction conditions, and the presence of side reactions.

  • Reagent Quality:

    • m-Tolyl Isocyanate Purity: Isocyanates are highly susceptible to hydrolysis.[1] Moisture contamination in your m-tolyl isocyanate will lead to the formation of an unstable carbamic acid, which then decomposes to m-toluidine and carbon dioxide.[2] This newly formed m-toluidine can then react with another molecule of m-tolyl isocyanate to produce the highly insoluble and often unwanted symmetrical urea, 1,3-di-m-tolylurea, thus consuming your starting material and reducing the yield of the desired product.[1]

      • Recommendation: Always use freshly opened or properly stored m-tolyl isocyanate. Consider purifying the isocyanate by distillation if its purity is questionable.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Solvent Purity: The solvent used for the reaction must be anhydrous. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are commonly used.[4]

      • Recommendation: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation over a suitable drying agent or passing through a solvent purification system).

  • Reaction Conditions:

    • Temperature Control: The reaction between an isocyanate and an amine is typically exothermic.[5] While the reaction is often run at room temperature, excessive heat can promote side reactions.[4]

      • Recommendation: For better control, consider starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]

    • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.

      • Recommendation: Ensure accurate measurement of both m-tolyl isocyanate and β-alanine. A slight excess of the amine (β-alanine) can sometimes be used to ensure complete consumption of the more valuable isocyanate.

  • Side Reactions:

    • Symmetrical Urea Formation: As mentioned, this is a major byproduct. Its formation is directly linked to the presence of water.[7]

    • Oligomerization/Polymerization: Although less common in this specific synthesis, isocyanates can undergo self-polymerization, especially at elevated temperatures or in the presence of certain catalysts.[3]

Question 2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?

The white, insoluble precipitate is almost certainly the symmetrical urea byproduct, 1,3-di-m-tolylurea.

  • Cause: This byproduct forms when m-tolyl isocyanate reacts with water to generate m-toluidine, which then reacts with another molecule of m-tolyl isocyanate.[1][2]

  • Prevention Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor.[1]

      • Oven-dry all glassware and cool under an inert atmosphere.

      • Use anhydrous solvents.

      • Handle m-tolyl isocyanate under an inert atmosphere.

    • Order of Addition: Adding the isocyanate dropwise to the solution of β-alanine can sometimes help to minimize side reactions by keeping the concentration of the isocyanate low at any given time.

The logical relationship for byproduct formation can be visualized as follows:

m_tolyl_isocyanate m-Tolyl Isocyanate desired_product 3-(3-m-Tolyl-ureido)- propionic acid m_tolyl_isocyanate->desired_product Desired Reaction m_toluidine m-Toluidine m_tolyl_isocyanate->m_toluidine Hydrolysis symmetrical_urea 1,3-di-m-tolylurea (Insoluble Byproduct) m_tolyl_isocyanate->symmetrical_urea water Water (Moisture) water->m_toluidine beta_alanine β-Alanine beta_alanine->desired_product m_toluidine->symmetrical_urea Side Reaction

Caption: Byproduct Formation Pathway.

Purification & Characterization

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of 3-(3-m-Tolyl-ureido)-propionic acid can be challenging due to its polarity and potential contamination with byproducts.

  • Initial Work-up:

    • If the reaction is performed in a water-miscible solvent like THF or acetonitrile, the solvent can be removed under reduced pressure.

    • If a water-immiscible solvent like DCM is used, an aqueous workup might be employed. However, given the product's carboxylic acid group, its solubility can be pH-dependent. Acidifying the aqueous layer can help in precipitating the product.

  • Purification Techniques:

    • Crystallization: This is often the most effective method for purifying solid organic compounds.

      • Solvent Selection: Experiment with different solvent systems. A good crystallizing solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

    • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be used.[8]

      • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or acetic acid to the mobile phase) is typically required to elute the polar product. A small amount of acetic acid in the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

    • Acid-Base Extraction: The carboxylic acid functionality of the desired product allows for purification via acid-base extraction.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a weak base (e.g., aqueous sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, while non-acidic impurities (like the symmetrical urea byproduct) will remain in the organic layer.

      • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified product.

      • Filter the precipitate, wash with cold water, and dry thoroughly.

Question 4: Which analytical techniques are best for confirming the structure and purity of my synthesized 3-(3-m-Tolyl-ureido)-propionic acid?

A combination of spectroscopic and analytical techniques should be used for comprehensive characterization.

Technique Purpose Expected Observations for 3-(3-m-Tolyl-ureido)-propionic acid
¹H NMR Structural elucidation and purity assessment.- Aromatic protons of the m-tolyl group.- Alkyl protons of the propionic acid backbone.- Amide (NH) protons of the urea linkage.- A broad singlet for the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.- Distinct signals for the carbonyl carbons (urea and carboxylic acid).- Aromatic and aliphatic carbon signals.
FT-IR Identification of functional groups.- Characteristic C=O stretching vibrations for the urea and carboxylic acid groups.- N-H stretching and bending vibrations for the urea.- Broad O-H stretch for the carboxylic acid.
LC-MS Purity assessment and molecular weight confirmation.- A single major peak in the chromatogram indicating purity.- The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (222.24 g/mol ).[9]
Melting Point Purity assessment.A sharp melting point range indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Various analytical methods are available for the determination of urea and its derivatives, including colorimetric and chromatographic techniques.[10][11]

Experimental Protocols

General Synthesis Protocol

This protocol provides a general procedure for the synthesis of 3-(3-m-Tolyl-ureido)-propionic acid. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation:

    • Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) and assemble under an inert atmosphere (nitrogen or argon).

  • Reaction Setup:

    • In the round-bottom flask, dissolve β-alanine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM). If solubility is an issue, a co-solvent or a different solvent system may be necessary.

    • In the dropping funnel, prepare a solution of m-tolyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

  • Reaction:

    • Cool the flask containing the β-alanine solution to 0 °C using an ice bath.

    • Add the m-tolyl isocyanate solution dropwise to the stirred β-alanine solution over a period of 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using one of the methods described in Question 3 (e.g., crystallization or acid-base extraction).

start Start prep Prepare Anhydrous Glassware & Reagents start->prep dissolve_amine Dissolve β-Alanine in Anhydrous Solvent prep->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_isocyanate Dropwise Addition of m-Tolyl Isocyanate cool->add_isocyanate react Stir at Room Temp (Monitor by TLC/LC-MS) add_isocyanate->react workup Work-up (e.g., Solvent Removal) react->workup purify Purify Product (Crystallization or Chromatography) workup->purify characterize Characterize (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: General Synthetic Workflow.

References

  • Costantino, L., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(8), 1847. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
  • Kumar, A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9037. [Link]

  • Cravotto, G., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1536-1542. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for synthesizing substituted ureas.
  • Digital Commons @ NJIT. (n.d.). Substituted ureas.
  • BenchChem. (2025).
  • Organic Reaction Mechanisms. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Substituted Ureas.
  • SlideShare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Reddit. (2022). Urea production.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US3592741A - Method for analysis of urea.
  • PubMed Central. (2023).
  • Trends in Analytical Chemistry. (2002). Analytical methodology for the determination of urea: Current practice and future trends.
  • ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process).
  • PubMed. (1997). Analytical methods for measuring urea in pharmaceutical formulations. [Link]

  • ResearchGate. (2025).
  • Frontiers. (2022). Analysis of Key Genes Responsible for Low Urea Production in Saccharomyces cerevisiae JH301.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 3-(3-m-Tolyl-ureido)-propionic acid

This technical guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the oral bioavailability of 3-(3-m-Tolyl-ureido)-propionic acid and sim...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the oral bioavailability of 3-(3-m-Tolyl-ureido)-propionic acid and similar compounds. As a molecule possessing both a urea moiety and a propionic acid functional group, it is likely to present unique challenges related to solubility and permeability. This guide provides a structured, question-and-answer-based approach to troubleshooting common experimental hurdles, grounded in established scientific principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Question 1: We are observing very low and variable plasma concentrations of 3-(3-m-Tolyl-ureido)-propionic acid in our preclinical oral dosing studies. What are the likely causes?

Low and erratic oral bioavailability is a common challenge in drug development. For a compound like 3-(3-m-Tolyl-ureido)-propionic acid, the primary reasons can be categorized based on the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability.[1][2] Given its structure, the compound is likely a BCS Class II or Class IV agent.

  • Low Aqueous Solubility (Likely BCS Class II or IV): The tolyl-ureido group contributes to the molecule's lipophilicity and crystalline structure, which can lead to poor solubility in gastrointestinal fluids. If the drug doesn't dissolve, it cannot be absorbed.[3]

  • Poor Permeability (Likely BCS Class III or IV): While the tolyl group suggests some lipophilicity, the overall polarity from the urea and carboxylic acid groups might hinder its ability to passively diffuse across the intestinal epithelium.[4]

  • First-Pass Metabolism: The drug, once absorbed, must pass through the liver before reaching systemic circulation. Hepatic enzymes can extensively metabolize the compound, reducing the amount of active drug that reaches the bloodstream.[]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, limiting its net absorption.[6]

Question 2: How can we preliminarily classify 3-(3-m-Tolyl-ureido)-propionic acid according to the Biopharmaceutics Classification System (BCS)?

A preliminary BCS classification can be established through a series of straightforward in vitro experiments:

  • Solubility Studies: Determine the equilibrium solubility of the compound in aqueous buffers across a pH range of 1.2 to 6.8 at 37°C.[7] A drug is considered "highly soluble" if its highest single therapeutic dose dissolves in 250 mL or less of this aqueous media.[2]

  • Permeability Assessment: Utilize an in vitro model like the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate its intestinal permeability.[8][9]

Based on the results, you can classify the compound as follows:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

This classification will be instrumental in selecting the most appropriate bioavailability enhancement strategy.[10]

Part 2: Troubleshooting Guide - Strategies for Enhancing Bioavailability

This section provides actionable strategies to address the challenges identified in the FAQs. The choice of strategy should be guided by the preliminary BCS classification of 3-(3-m-Tolyl-ureido)-propionic acid.

Scenario 1: Poor Solubility is the Primary Hurdle (Likely BCS Class II)

Issue: Dissolution rate is the limiting factor for absorption.

dot

Caption: Strategies for solubility enhancement.

Recommended Approaches:

  • Particle Size Reduction (Micronization and Nanosizing):

    • Why it works: Reducing the particle size dramatically increases the surface area-to-volume ratio of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][12] Nanonization, reducing particles to the sub-micron range, is particularly effective for very poorly soluble compounds.[13][14]

    • When to use it: This is often a good first approach for BCS Class II compounds.

    • Troubleshooting:

      • Agglomeration of fine particles: Use appropriate stabilizers or surfactants in the formulation.

      • Limited improvement: For some compounds, the dissolution rate may still be insufficient. Consider amorphous-based approaches.

  • Solid Dispersions:

    • Why it works: Dispersing the crystalline drug in a hydrophilic polymer matrix can convert it to a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[15][16][17] Urea itself can be used as a carrier in solid dispersions, which may have synergistic effects with the urea moiety of the target compound.[18]

    • When to use it: When particle size reduction is insufficient or when aiming for a significant increase in both the rate and extent of dissolution.

    • Troubleshooting:

      • Physical instability (recrystallization): Select a polymer with a high glass transition temperature (Tg) and good miscibility with the drug.

      • Manufacturing challenges (e.g., with hot-melt extrusion): Optimize temperature and screw speed to avoid drug degradation.

  • Cyclodextrin Complexation:

    • Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more water-soluble.[19][20][21][22]

    • When to use it: For molecules with appropriate size and lipophilicity to fit within the cyclodextrin cavity.

    • Troubleshooting:

      • Low complexation efficiency: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit.

      • Toxicity concerns with high doses: This is a consideration for some parent cyclodextrins; modified cyclodextrins often have better safety profiles.

  • Lipid-Based Formulations (e.g., SEDDS):

    • Why it works: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the GI tract. This presents the drug in a solubilized state with a large surface area for absorption.[6][8][23][24][25][26][27][28]

    • When to use it: For lipophilic compounds that have good solubility in lipidic excipients.

    • Troubleshooting:

      • Poor self-emulsification: Optimize the ratio of oil, surfactant, and co-solvent. The hydrophilic-lipophilic balance (HLB) of the surfactant is critical.

      • Drug precipitation upon dilution: Incorporate a polymer or co-solvent that can maintain the drug in a supersaturated state.

Scenario 2: Poor Permeability is a Concern (Likely BCS Class III or IV)

Issue: The compound dissolves but does not efficiently cross the intestinal membrane.

Recommended Approaches:

  • Permeation Enhancers:

    • Why it works: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, thereby increasing permeability.

    • When to use it: For compounds with good solubility but poor permeability (BCS Class III). Also applicable to BCS Class IV, in combination with a solubility-enhancing technique.

    • Troubleshooting:

      • Toxicity and intestinal irritation: Careful selection and concentration optimization of the permeation enhancer are crucial.

      • Lack of specificity: Effects may not be localized, leading to potential systemic side effects.

  • Lipid-Based Formulations:

    • Why it works: Beyond improving solubility, some lipid excipients and the resulting emulsion droplets can interact with the intestinal membrane, enhancing permeability. They can also stimulate lymphatic transport, which bypasses the liver and avoids first-pass metabolism.[29]

    • When to use it: For lipophilic compounds where both solubility and permeability are challenges.

Special Considerations for Urea-Containing Compounds

The urea functional group in 3-(3-m-Tolyl-ureido)-propionic acid can form strong hydrogen bonds, leading to high crystal lattice energy and potentially poor solubility.[30] However, urea derivatives can also act as hydrotropes, which might be leveraged in formulation.[30] Disruption of the molecular planarity by modifying substituents on the urea nitrogens has been shown to improve water solubility.[30]

Part 3: Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Compound

This protocol is designed to assess the dissolution rate of different formulations of 3-(3-m-Tolyl-ureido)-propionic acid.

dot

Dissolution_Workflow Start Prepare Dissolution Medium (e.g., pH 6.8 buffer with surfactant) Setup Set up USP Apparatus II (Paddle) - Temperature: 37°C - Paddle Speed: 50 RPM Start->Setup AddFormulation Introduce Formulation (e.g., solid dispersion, micronized powder) Setup->AddFormulation Sampling Collect Samples at Pre-defined Time Points (e.g., 5, 10, 15, 30, 45, 60 min) AddFormulation->Sampling Analysis Analyze Samples by HPLC to Determine Drug Concentration Sampling->Analysis Plot Plot % Drug Dissolved vs. Time Analysis->Plot End Compare Dissolution Profiles Plot->End

Caption: Workflow for in vitro dissolution testing.

Objective: To compare the dissolution profiles of different formulations of 3-(3-m-Tolyl-ureido)-propionic acid.

Apparatus: USP Apparatus II (Paddle Method) is commonly used for tablets and capsules.[29][31] For poorly soluble drugs, USP Apparatus IV (Flow-Through Cell) can be advantageous as it allows for the use of larger volumes of media.[13][31][32]

Materials:

  • Dissolution tester (e.g., USP Apparatus II)

  • Dissolution medium: Simulated Intestinal Fluid (SIF), pH 6.8. For very poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) may be necessary to achieve sink conditions.[33][34][35][36]

  • Formulations of 3-(3-m-Tolyl-ureido)-propionic acid

  • HPLC system for analysis

Procedure:

  • Prepare 900 mL of dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5°C.

  • Set the paddle speed to 50 RPM.

  • Place a single dose of the formulation into the vessel.

  • Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately replace the volume of withdrawn sample with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of 3-(3-m-Tolyl-ureido)-propionic acid using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point and plot it against time to generate the dissolution profile.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to predict passive permeability.[37][38]

Objective: To estimate the passive permeability of 3-(3-m-Tolyl-ureido)-propionic acid.

Materials:

  • 96-well filter plates (donor plate) and 96-well acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[38]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solution (e.g., 100 µM in PBS)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.[39]

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Place the donor plate on top of the acceptor plate.

  • Add 200 µL of the test compound solution to each well of the donor plate.[39]

  • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[39]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 3: Caco-2 Cell Permeability Assay

This is the industry-standard in vitro model for predicting human intestinal absorption, as it accounts for both passive and active transport mechanisms.[9]

Objective: To determine the bidirectional permeability of 3-(3-m-Tolyl-ureido)-propionic acid and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound solution (e.g., 10 µM in HBSS)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow them to differentiate and form a polarized monolayer.[23]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent monolayer.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayer with pre-warmed HBSS.

      • Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

      • Incubate for 2 hours at 37°C with gentle shaking.[23]

      • Collect samples from both apical and basolateral compartments.

    • Basolateral to Apical (B→A) Transport:

      • Wash the monolayer with pre-warmed HBSS.

      • Add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

      • Incubate and collect samples as described for A→B transport.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[27][40]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[6][12][23]

Table 1: Interpretation of Caco-2 Permeability Results

Papp (x 10⁻⁶ cm/s)Expected Human Absorption
< 1Low (<50%)
1 - 10Moderate (50-85%)
> 10High (>85%)
Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a lead formulation of 3-(3-m-Tolyl-ureido)-propionic acid.

dot

PK_Study_Workflow cluster_groups Animal Dosing cluster_calc Pharmacokinetic Analysis Group_IV Group 1: Intravenous (IV) (e.g., 1 mg/kg) Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Group_IV->Blood_Sampling Group_Oral Group 2: Oral (PO) (e.g., 10 mg/kg) Blood_sampling Blood_sampling Group_Oral->Blood_sampling Plasma_Separation Process Blood to Obtain Plasma Blood_Sampling->Plasma_Separation Analysis Quantify Drug Concentration in Plasma using LC-MS/MS Plasma_Separation->Analysis Plot Plot Plasma Concentration vs. Time Analysis->Plot AUC Calculate AUC for IV and PO Plot->AUC Other_Params Determine Cmax, Tmax, t1/2 Plot->Other_Params Bioavailability Calculate Absolute Bioavailability (F%) AUC->Bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Animals: Male Sprague-Dawley rats are commonly used.[4][11]

Procedure:

  • Dosing:

    • Group 1 (Intravenous): Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a low dose (e.g., 1 mg/kg).[41]

    • Group 2 (Oral): Administer the test formulation via oral gavage at a higher dose (e.g., 10 mg/kg).[4]

  • Blood Sampling: Collect blood samples from each rat at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and oral routes.

    • Calculate the following pharmacokinetic parameters using non-compartmental analysis:[18][26]

      • AUC (Area Under the Curve): The total drug exposure over time.

      • Cmax: The maximum observed plasma concentration.

      • Tmax: The time at which Cmax is reached.

      • t½: The elimination half-life.

    • Calculate Absolute Bioavailability (F%): F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100[15][16][42][43]

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
AUC (Area Under the Curve) Represents the total systemic exposure to the drug.
Cmax (Maximum Concentration) The highest concentration of the drug in the plasma.
Tmax (Time to Maximum Concentration) The time it takes to reach Cmax.
t½ (Half-life) The time required for the drug concentration to decrease by half.
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively diagnose the root cause of poor bioavailability for 3-(3-m-Tolyl-ureido)-propionic acid and rationally design formulation approaches to enhance its therapeutic potential.

References

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  • Pop, C. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

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  • PubMed. (2015). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]

  • PubMed Central. (2015). Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • Springer Protocols. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Retrieved from [Link]

  • PubMed Central. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Retrieved from [Link]

  • Bienta. (n.d.). Caco-2 Method Validation. Retrieved from [Link]

  • Labcompare. (n.d.). Dissolution Apparatus / Dissolution Tester. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug. Retrieved from [Link]

  • ResearchGate. (2022). Bi directional permeability assay Caco-2?. Retrieved from [Link]

  • AAPS. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. Retrieved from [Link]

  • PubMed. (2020). Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. Retrieved from [Link]

  • PubMed Central. (2014). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Retrieved from [Link]

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Optimization

Technical Support Center: Navigating Batch-to-Batch Variability of 3-(3-m-Tolyl-ureido)-propionic acid

Welcome to the technical support center for 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the batch-to-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the batch-to-batch variability inherent in this compound. By understanding the root causes of this variability, you can ensure the consistency and reliability of your experimental results.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability refers to the differences observed in the chemical and physical properties of a substance from one manufacturing run to another.[1] For 3-(3-m-Tolyl-ureido)-propionic acid, this variability can manifest in several ways, including alterations in purity, crystal structure (polymorphism), and solubility. These variations can significantly impact downstream applications, from analytical method development to in-vivo studies. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Purity and Impurity Profile

Q1: We've observed a new, unidentified peak in our HPLC analysis of a recent batch of 3-(3-m-Tolyl-ureido)-propionic acid. What could be the source of this impurity?

A1: The presence of new impurities in your high-performance liquid chromatography (HPLC) analysis can often be traced back to the synthetic route used to produce 3-(3-m-Tolyl-ureido)-propionic acid. While specific synthesis pathways for this exact molecule are not extensively published, we can infer potential impurities based on the common synthesis of urea and propionic acid derivatives.

A likely synthesis involves the reaction of m-tolyl isocyanate with β-alanine. Potential impurities could therefore include:

  • Unreacted Starting Materials: Residual m-tolyl isocyanate or β-alanine.

  • Byproducts of Side Reactions: Di-substituted ureas formed from the reaction of m-tolyl isocyanate with water to form an amine, which then reacts with another molecule of the isocyanate.

  • Degradation Products: Hydrolysis of the urea linkage under acidic or basic conditions.[2]

Troubleshooting Workflow for Impurity Identification:

Polymorphism Investigation A Inconsistent Physical Properties B Differential Scanning Calorimetry (DSC) A->B Thermal Analysis C Powder X-Ray Diffraction (PXRD) A->C Structural Analysis D Microscopy A->D Visual Inspection E Identify Polymorphs F Control Crystallization Conditions E->F Process Control

Caption: A workflow for the investigation and control of polymorphism.

Recommended Analytical Techniques:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions, such as melting. Different polymorphs will exhibit different melting points and enthalpies of fusion. [3][4]* Powder X-Ray Diffraction (PXRD): PXRD provides a unique "fingerprint" of the crystalline lattice. Different polymorphs will produce distinct diffraction patterns.

  • Microscopy: Visual examination of the crystals under a microscope can reveal differences in crystal habit (shape), which can be indicative of different polymorphs.

Q4: How can we control the polymorphic form of 3-(3-m-Tolyl-ureido)-propionic acid during our experiments?

A4: Controlling polymorphism involves carefully managing the crystallization conditions. Factors that can influence the resulting polymorphic form include:

  • Solvent of Crystallization: The polarity and hydrogen bonding capability of the solvent can influence how the molecules pack in the crystal lattice.

  • Cooling Rate: Rapid cooling often yields a metastable polymorph, while slow cooling favors the formation of the thermodynamically stable form. [5]* Agitation: The degree of stirring or agitation during crystallization can affect nucleation and crystal growth.

  • Presence of Seed Crystals: Introducing a small amount of the desired polymorph can template its formation.

It is crucial to develop a consistent and well-documented crystallization protocol to ensure the same polymorphic form is produced in each batch.

Section 3: Solubility and Formulation

Q5: We are struggling to achieve consistent concentrations when preparing stock solutions of 3-(3-m-Tolyl-ureido)-propionic acid. Why might this be happening?

A5: Inconsistent solubility can be a result of several factors, including polymorphism (as discussed in the previous section) and the pH of your solvent system. The propionic acid moiety of the molecule means its solubility will be pH-dependent.

Key Considerations for Dissolution:

  • pH Adjustment: The carboxylic acid group will be deprotonated at higher pH values, forming a more soluble carboxylate salt. If you are using an aqueous-based solvent, consider buffering the solution to a pH above the pKa of the carboxylic acid (typically around 4-5) to enhance solubility.

  • Solvent Choice: For non-aqueous solutions, ensure you are using a consistent and high-purity solvent. The presence of small amounts of water in organic solvents can sometimes affect the solubility of compounds with hydrogen-bonding groups.

  • Temperature: Ensure the solution has reached equilibrium at the desired temperature before use, as solubility is temperature-dependent.

  • Sonication: Using a sonicator can help to break up aggregates and facilitate the dissolution of the solid material.

Recommended Solvents for Stock Solutions:

SolventPolarityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing high-concentration stock solutions of a wide range of compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, but can be more reactive.
EthanolMediumMay be suitable for lower concentration solutions.
Phosphate-Buffered Saline (PBS)Aqueous (pH dependent)Solubility will be highly dependent on the pH of the buffer.

Table 2: Recommended solvents for preparing stock solutions of 3-(3-m-Tolyl-ureido)-propionic acid.

By systematically addressing these potential sources of variability, researchers and drug development professionals can gain better control over the properties of 3-(3-m-Tolyl-ureido)-propionic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000026). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(6-Phthalimidohexanoylamino)-3-(p-tolyl)propionic acid ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Beijing Hwrk Chemical Co., Ltd. (n.d.). 3-(3-m-Tolyl-ureido)-propionic acid - CAS:133115-50-1. Retrieved from [Link]

  • Tetrahedron. (n.d.). 133115-50-1 | 3-(3-M-tolyl-ureido)-propionic acid. Retrieved from [Link]

  • ResearchGate. (2015). Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. Retrieved from [Link]

  • PubMed Central. (2017). Production of 3-hydroxypropionic acid in engineered Methylobacterium extorquens AM1 and its reassimilation through a reductive route. Retrieved from [Link]

  • Google Patents. (n.d.). US5877349A - Process for the synthesis of 3-mercaptopropionic acid.
  • Linkam Scientific Instruments. (n.d.). Investigating drug-polymer interactions using optical DSC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • ScienceDirect. (2024). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

  • TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]

  • International Journal on Science and Technology. (n.d.). Validated RP-HPLC Method for the Sensitive Determination of Potent Hormonal Drug Residues in Support of Cleaning Validation in Pharmaceutical Manufacturing Equipment Surfaces. Retrieved from [Link]

  • ChemSrc. (2025). 3-M-TOLYL-PROPIONIC ACID ETHYL ESTER | CAS#:7297-13-4. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Differential Scanning Calorimetry in Drug-Membrane Interactions. Retrieved from [Link]

  • European Patent Office. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid.
  • Queen's University Belfast. (n.d.). High speed DSC (hyper-DSC) as a tool to measure the solubility of a drug within a solid or semi-solid matrix. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • PubMed. (n.d.). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubility and Solvation Properties of Pharmaceutically Active Ionic Liquid Benzocainium Ibuprofenate in Natural Deep Eutectic Solvent Menthol–Lauric Acid. Retrieved from [Link]

  • PubMed. (1994). Mevalonic acid-dependent degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in vivo and in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram of control and treated myristic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for 3-(3-m-Tolyl-ureido)-propionic acid Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed to provide in-depth troubleshooting and fre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-m-Tolyl-ureido)-propionic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments. The protocols and advice provided herein are based on established principles of organic chemistry and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and use of 3-(3-m-Tolyl-ureido)-propionic acid.

Q1: What are the basic molecular properties of 3-(3-m-Tolyl-ureido)-propionic acid?

A1: 3-(3-m-Tolyl-ureido)-propionic acid has the following properties:

  • Molecular Formula: C₁₁H₁₄N₂O₃[1][2]

  • Molecular Weight: 222.24 g/mol [1][2]

  • CAS Number: 133115-50-1[1]

Understanding these fundamental properties is the first step in designing any experiment.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of 3-(3-m-Tolyl-ureido)-propionic acid, it should be stored in a cool, dry place, tightly sealed from moisture and light. For long-term storage, refrigeration at 2-8°C is recommended. Urea derivatives can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

Q3: What solvents are suitable for dissolving 3-(3-m-Tolyl-ureido)-propionic acid?

A3: The solubility of 3-(3-m-Tolyl-ureido)-propionic acid will depend on the experimental context. For synthetic chemistry, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often suitable.[3] For biological assays, dimethyl sulfoxide (DMSO) is a common choice, though care must be taken as it can be challenging to remove and may affect cell viability at higher concentrations.[4] It is crucial to use fresh, anhydrous solvents to prevent unwanted side reactions or degradation.[4]

Q4: Are there any known safety hazards associated with this compound?

II. Troubleshooting Guide: Synthesis and Purification

This section provides detailed guidance on overcoming common challenges encountered during the synthesis and purification of 3-(3-m-Tolyl-ureido)-propionic acid.

Problem 1: Low or No Product Yield in Synthesis
Potential Causes & Solutions
  • Cause A: Incomplete Reaction. The reaction of an amine with an isocyanate to form a urea is typically efficient.[3] However, incomplete reactions can occur due to several factors.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[6] If the starting materials are still present after a reasonable time, consider extending the reaction time or gently heating the reaction mixture. Ensure that the stoichiometry of the reactants is correct.

  • Cause B: Impure Reagents. The quality of the starting materials, m-tolyl isocyanate and β-alanine, is critical.

    • Solution: Use freshly opened or purified reagents. Isocyanates are particularly sensitive to moisture and can hydrolyze to form an unreactive amine. β-alanine should be dry.

  • Cause C: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates and yields.

    • Solution: Aprotic solvents such as THF, DMF, or dichloromethane (DCM) are generally preferred for this type of reaction as they do not react with the isocyanate.[3] Ensure the solvent is anhydrous.

Experimental Workflow: Monitoring Reaction Progress with TLC

Caption: Workflow for monitoring reaction progress using TLC.

Problem 2: Difficulty in Product Purification
Potential Causes & Solutions
  • Cause A: Presence of Symmetrical Urea Byproduct. If the m-tolyl isocyanate is exposed to water, it can form the symmetrical N,N'-di(m-tolyl)urea. This byproduct can be difficult to separate from the desired product.

    • Solution: Recrystallization is often an effective method for purifying urea derivatives.[7] Experiment with different solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the byproduct has different solubility characteristics. A mixture of a polar solvent (e.g., ethanol, methanol) and a non-polar solvent (e.g., water, hexane) can be effective.

  • Cause B: Product is an Oil or Gummy Solid. This can occur if impurities are preventing crystallization.

    • Solution: If direct crystallization fails, column chromatography can be employed. A silica gel column with a gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can effectively separate the product from impurities.

Data Presentation: Solvent Systems for Recrystallization
Solvent System (v/v)ObservationRecommendation
Ethanol/WaterProduct precipitates upon cooling, some impurities remain in solution.Good starting point. Optimize the ratio for maximum purity and yield.
Dichloromethane/HexaneProduct may oil out.Less ideal. Try adding the non-polar solvent slowly at an elevated temperature.
Ethyl AcetateGood solubility, but may require significant cooling for precipitation.Can be effective, but may lead to lower recovery.
Problem 3: Ambiguous Product Characterization
Potential Causes & Solutions
  • Cause A: Inconclusive Spectroscopic Data. NMR or IR spectra may be difficult to interpret due to impurities or structural complexities.

    • Solution: Ensure the sample is as pure as possible before analysis. For ¹H NMR, look for the characteristic signals of the tolyl group, the propionic acid backbone, and the urea N-H protons. The urea protons may appear as broad signals and can be confirmed by a D₂O exchange experiment. In the IR spectrum, look for the characteristic C=O stretches of the urea and carboxylic acid, as well as the N-H stretches.

  • Cause B: Incorrect Mass Spectrometry Data. The molecular ion peak may be absent or have a low intensity.

    • Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods are less likely to cause fragmentation of the molecule. Look for the [M+H]⁺ or [M-H]⁻ ions.

Key Spectroscopic Data for 3-(3-m-Tolyl-ureido)-propionic acid
TechniqueExpected Signals/Bands
¹H NMR Aromatic protons (tolyl group), CH₂ protons (propionic acid), N-H protons (urea), CH₃ protons (tolyl group), COOH proton (carboxylic acid).
¹³C NMR Aromatic carbons, C=O carbons (urea and carboxylic acid), CH₂ carbons, CH₃ carbon.
IR N-H stretch (~3300 cm⁻¹), C=O stretch (urea, ~1640 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), O-H stretch (acid, broad ~2500-3300 cm⁻¹).
Mass Spec (ESI) [M+H]⁺ at m/z 223.10 or [M-H]⁻ at m/z 221.10.

III. Troubleshooting Guide: In Vitro and In Vivo Studies

This section addresses challenges that may arise when using 3-(3-m-Tolyl-ureido)-propionic acid in biological experiments.

Problem 1: Poor Solubility in Aqueous Buffers
Potential Causes & Solutions
  • Cause A: Intrinsic Low Aqueous Solubility. Many organic molecules, including this one, have limited solubility in water.

    • Solution: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[4] It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system. For cell-based assays, a final DMSO concentration of <0.5% is generally recommended. For some in vivo applications, formulations with solubilizing agents like carboxymethylcellulose (CMC-Na) may be necessary.[4]

Workflow for Preparing a Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Check a Weigh Compound b Dissolve in Anhydrous DMSO a->b c Vortex to Ensure Complete Dissolution b->c d Pipette Stock Solution into Buffer c->d e Vortex Immediately to Prevent Precipitation d->e f Visually Inspect for Precipitate e->f

Sources

Reference Data & Comparative Studies

Validation

3-(3-m-Tolyl-ureido)-propionic acid vs other similar compounds

An In-Depth Comparative Guide to 3-(3-m-Tolyl-ureido)-propionic acid and Structurally Related Bioactive Compounds Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of 3-(3-m-T...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(3-m-Tolyl-ureido)-propionic acid and Structurally Related Bioactive Compounds

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of 3-(3-m-Tolyl-ureido)-propionic acid, a specific research chemical, within the broader context of its bioactive structural analogs. We will dissect its potential applications by examining compounds where its core moieties—the ureido group and the propionic acid scaffold—are known to confer significant biological activity. Our focus will be on the burgeoning field of kinase inhibition for anticancer applications, where the m-tolyl-ureido feature has recently been identified as a key pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Introduction: The Ureido-Propionic Acid Scaffold in Medicinal Chemistry

The ureido group (-NH-CO-NH-) is a privileged scaffold in pharmaceutical chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form robust interactions with biological targets.[1] This feature has been exploited in numerous approved drugs, including the multi-kinase inhibitor Sorafenib.[1] Similarly, the propionic acid moiety and its derivatives are not merely passive structural elements; they have demonstrated intrinsic biological activities, including antimicrobial and anti-inflammatory properties.[2][3]

The subject of this guide, 3-(3-m-Tolyl-ureido)-propionic acid (TUPA), combines these two key features. While TUPA itself is a basic chemical building block, its core structure is represented in highly potent, complex molecules, particularly in the domain of oncology. This guide will use a recently discovered class of Insulin-like Growth Factor 1 Receptor (IGF1R) inhibitors as the primary lens through which to evaluate the potential and performance of the m-tolyl-ureido moiety.

Comparative Analysis: Anticancer Activity via IGF1R Kinase Inhibition

Recent groundbreaking research has identified a series of ureido-substituted 4-phenylthiazole derivatives as potent inhibitors of IGF1R, a key receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.[1] A lead compound from this study, which contains the specific 3-m-tolyl-ureido group, provides an ideal platform for comparison.

Mechanism of Action: The IGF1R Signaling Pathway

The IGF1R pathway is a critical regulator of cell growth. Upon binding its ligand (IGF-1), the receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways. These pathways ultimately promote cell cycle progression and inhibit apoptosis (programmed cell death). Dysregulation of IGF1R signaling is a hallmark of many cancers, making it a prime therapeutic target. The ureido-thiazole compounds competitively bind to the ATP-binding pocket of the IGF1R kinase domain, preventing its activation and blocking downstream signaling.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm IGF1R IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS IGF1 IGF1 IGF1->IGF1R Binding & Activation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Compound_27 Ureido-Thiazole Inhibitor (e.g., Compound 27) Compound_27->IGF1R Inhibition MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Compound Dilutions (TUPA, Cmpd 27, etc.) B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate (4h) (Allow formazan formation) E->F G 7. Solubilize Crystals (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm) G->H

Sources

Comparative

A Comparative Guide to the Efficacy of 3-(3-m-Tolyl-ureido)-propionic Acid Analogs as Novel Enzyme Inhibitors

This guide provides a comprehensive comparison of the efficacy of novel 3-(3-m-Tolyl-ureido)-propionic acid analogs, designed for researchers, scientists, and professionals in drug development. We will delve into the mec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of novel 3-(3-m-Tolyl-ureido)-propionic acid analogs, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale, comparative potency, and the experimental methodologies crucial for evaluating this promising class of enzyme inhibitors.

Introduction: Targeting Pathogenic Pathways with Ureidopropionic Acid Derivatives

The 3-(3-m-Tolyl-ureido)-propionic acid scaffold has emerged as a valuable starting point for the development of potent and selective enzyme inhibitors. These compounds are of particular interest in therapeutic areas such as oncology and immunology due to their potential to modulate key pathological processes.[1] The core structure, featuring a ureido linkage between a substituted phenyl ring and a propionic acid moiety, allows for diverse chemical modifications to optimize target engagement and pharmacokinetic properties.

The primary rationale for developing analogs of this parent compound is to enhance inhibitory potency, improve selectivity against off-target enzymes, and optimize drug-like properties such as solubility and metabolic stability. This guide will focus on a series of analogs designed to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism that plays a significant role in tumor immune evasion.[1]

Mechanism of Action: Inhibition of the IDO1 Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In a tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. This tryptophan depletion, coupled with the accumulation of immunosuppressive kynurenine metabolites, results in the suppression of anti-tumor immune responses.

The 3-(3-m-Tolyl-ureido)-propionic acid analogs are designed to act as competitive inhibitors of IDO1. The ureidopropionic acid moiety is hypothesized to interact with key residues in the active site of the enzyme, while the substituted phenyl ring can be modified to enhance binding affinity and selectivity.

Diagram: Simplified IDO1 Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for 3-(3-m-Tolyl-ureido)-propionic acid analogs as IDO1 inhibitors.

IDO1_Inhibition cluster_0 IDO1 Catalytic Cycle cluster_1 Inhibition by Analog cluster_2 Downstream Effect Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Binds to Active Site Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Catalyzes Conversion ImmuneSuppression Tumor Immune Evasion Kynurenine->ImmuneSuppression Analog 3-(3-m-Tolyl-ureido)- propionic Acid Analog Analog->IDO1 Competitive Binding IDO1_Assay_Workflow Start Start: Prepare Reagents AddReagents Add Assay Components to 96-Well Plate Start->AddReagents AddCompound Add Serially Diluted Test Compound AddReagents->AddCompound AddEnzymeSubstrate Initiate Reaction: Add IDO1 Enzyme & Tryptophan AddCompound->AddEnzymeSubstrate Incubate37 Incubate at 37°C AddEnzymeSubstrate->Incubate37 StopReaction Stop Reaction with TCA Incubate37->StopReaction Incubate60 Incubate at 60°C to Convert Product StopReaction->Incubate60 Centrifuge Centrifuge to Pellet Protein Incubate60->Centrifuge TransferSupernatant Transfer Supernatant Centrifuge->TransferSupernatant AddColorReagent Add Colorimetric Reagent TransferSupernatant->AddColorReagent ReadAbsorbance Measure Absorbance at 480 nm AddColorReagent->ReadAbsorbance DataAnalysis Data Analysis: Calculate IC50 ReadAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Step-by-step workflow for the in vitro IDO1 enzymatic assay.

Discussion and Future Directions

The comparative analysis of 3-(3-m-Tolyl-ureido)-propionic acid analogs has demonstrated that strategic modifications to the phenyl ring can significantly enhance their inhibitory potency against IDO1. Analog C, with a methyl group at the meta-position and a fluorine atom at the para-position, emerged as the most potent compound in this series.

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of analogs with diverse substitutions to further refine the structure-activity relationship.

  • Selectivity Profiling: Assessing the inhibitory activity of the most potent compounds against other related enzymes to ensure target selectivity.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of promising candidates in preclinical models of cancer to determine their therapeutic potential. [1]* Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like properties. [1] By systematically exploring the chemical space around the 3-(3-m-Tolyl-ureido)-propionic acid scaffold, there is a strong potential to develop novel and effective IDO1 inhibitors for cancer immunotherapy.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]

  • 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. PubMed. Available at: [Link]

  • Inhibition of beta-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia. SciSpace. Available at: [Link]

  • Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. Available at: [Link]

  • 3-Ureidopropionic acid. Wikipedia. Available at: [Link]

  • The mechanism of action of indole-3-propionic acid on bone metabolism. PubMed. Available at: [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. Available at: [Link]

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Validation

A Comparative Guide to the Biological Target Validation of 3-(3-m-Tolyl-ureido)-propionic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological target of the novel compound 3-(3-m-Tolyl-ureido)-propionic acid. The methodologi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological target of the novel compound 3-(3-m-Tolyl-ureido)-propionic acid. The methodologies presented herein are designed to build a robust, evidence-based case for target engagement and functional modulation, moving from initial hypothesis generation to definitive cellular confirmation.

Introduction: The Imperative of Rigorous Target Validation

In drug discovery, the definitive identification and validation of a compound's biological target is a cornerstone of a successful campaign.[1][2][3] Insufficient validation often leads to failures in clinical trials due to a lack of efficacy or unforeseen toxicity.[3] This guide uses 3-(3-m-Tolyl-ureido)-propionic acid, a compound available for research purposes, as a model to compare and contrast essential validation techniques.[4] While the specific biological activity of this molecule is not extensively documented in public literature, its structure—containing a ureido group—is common in compounds designed to interact with enzymes like kinases and hydrolases.

The validation process is a multi-step investigation designed to answer three fundamental questions:

  • Does it Bind? (Direct Target Engagement)

  • Does it Engage in a Cellular Context? (Cellular Target Engagement)

  • Does Binding Lead to a Functional Outcome? (Functional Modulation)

This guide will detail a logical progression of experiments, comparing methodologies at each stage to provide a clear understanding of their respective strengths, limitations, and the unique insights they offer.

Part 1: Biophysical Methods for Direct Target Engagement

The first step in validation is to confirm a direct, physical interaction between the compound and its hypothesized protein target.[5] Biophysical assays are the gold standard for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[5][6][7]

Comparative Analysis of Key Biophysical Techniques
Technique Principle Key Parameters Measured Throughput Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand immobilized on a sensor chip.[8][9]Kon, Koff, KD (Kinetics & Affinity)Medium to HighReal-time data, high sensitivity, requires small amounts of protein.[7][9]Requires protein immobilization which can affect activity; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[5][7][8]KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)Low"Gold standard" for thermodynamics[9], solution-based, no immobilization or labeling needed.[5]Requires large amounts of pure protein[9], low throughput, sensitive to buffer mismatches.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Monitors the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.[6]ΔTm (Shift in Melting Temperature)HighHigh throughput, low protein consumption, cost-effective for initial screening.[6][9]Indirect measure of binding; some ligands may not induce a thermal shift.
Workflow for Biophysical Analysis

The following diagram illustrates a typical workflow for using these techniques sequentially to build a comprehensive binding profile for 3-(3-m-Tolyl-ureido)-propionic acid.

Biophysical_Workflow cluster_0 Step 1: Initial Hit Finding cluster_1 Step 2: Affinity & Kinetic Analysis cluster_2 Step 3: Thermodynamic Validation TSA High-Throughput Screen (TSA / DSF) SPR Kinetic & Affinity Characterization (Surface Plasmon Resonance) TSA->SPR Confirm Hits ITC Thermodynamic Profiling (Isothermal Titration Calorimetry) SPR->ITC Validate Orthogonally

Caption: Sequential workflow for biophysical target validation.

Part 2: Cellular Target Engagement

Confirming that a compound binds to a purified protein is a critical step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in situ.[11][12][13]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[11][13] When a compound binds to its target protein within a cell, it generally increases the protein's stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts.[14] By measuring the amount of soluble protein remaining at various temperatures, one can determine if the compound engaged its target and stabilized it.[14]

CETSA_Principle cluster_2 Analysis node_A Target Protein Native node_A_heated Target Protein Denatured & Aggregated node_A->node_A_heated node_B Target Protein + Compound Stabilized Complex node_B_heated Target Protein + Compound Remains Soluble node_B->node_B_heated Heat (e.g., 55°C) Result Higher amount of soluble target protein detected in Condition B via Western Blot or Mass Spectrometry.

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

This protocol provides a step-by-step guide for performing a CETSA experiment to validate the engagement of 3-(3-m-Tolyl-ureido)-propionic acid with its target in cultured cells.

1. Cell Treatment:

  • Plate cells at an appropriate density and grow overnight.

  • Treat cells with either vehicle (e.g., DMSO) or varying concentrations of 3-(3-m-Tolyl-ureido)-propionic acid. Incubate for 1-2 hours under normal culture conditions.

2. Heating Step:

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[14]

3. Cell Lysis:

  • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

4. Separation of Soluble and Aggregated Fractions:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Quantification and Analysis:

  • Measure the total protein concentration of the soluble fraction.

  • Normalize all samples to the same total protein concentration.

  • Analyze the samples by SDS-PAGE and Western Blot using an antibody specific to the hypothesized target protein.

  • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein against temperature. A shift in the curve for compound-treated cells indicates target engagement.[14]

Part 3: Functional Validation and Chemoproteomic Approaches

Demonstrating target engagement is necessary but not sufficient. The final validation stage involves linking the binding event to a measurable biological function.[16][17][18] Additionally, unbiased chemoproteomic methods can be used to confirm the primary target and identify potential off-targets across the entire proteome.[19][20][21]

Functional Assays: From Target to Pathway

The choice of a functional assay is entirely dependent on the nature of the validated target.[17] If the target of 3-(3-m-Tolyl-ureido)-propionic acid is an enzyme, a biochemical assay measuring its activity would be the most direct functional readout.[17] If the target is part of a larger signaling pathway, a cell-based assay measuring a downstream event is more appropriate.[16]

Example Scenario: Target is a Kinase in the MAPK Pathway

Let's hypothesize that the target is a kinase (e.g., MEK1). A functional validation strategy would involve measuring the phosphorylation of its downstream substrate (e.g., ERK).

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1 (Hypothesized Target) RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 3-(3-m-Tolyl-ureido)- propionic acid Compound->MEK Inhibits

Caption: Inhibition of a hypothesized target within a signaling pathway.

A corresponding functional assay would involve treating cells with 3-(3-m-Tolyl-ureido)-propionic acid, stimulating the pathway (e.g., with a growth factor), and then measuring the levels of phosphorylated ERK (p-ERK) via Western Blot or ELISA. A dose-dependent decrease in p-ERK would provide strong functional evidence of target inhibition.

Chemoproteomics: An Unbiased Approach

To confirm target specificity, affinity-based chemoproteomics is an invaluable tool.[15][19] This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[19][20]

Experimental Protocol: Affinity Chromatography Pull-Down

1. Probe Synthesis:

  • Synthesize an analogue of 3-(3-m-Tolyl-ureido)-propionic acid that includes a linker and a reactive handle (e.g., biotin or an alkyne for click chemistry).

2. Affinity Matrix Preparation:

  • Immobilize the synthesized probe onto a solid support matrix (e.g., streptavidin beads for a biotinylated probe).[15]

3. Lysate Incubation:

  • Incubate the affinity matrix with a total cell lysate. To identify specific binders, run a parallel control experiment where the lysate is pre-incubated with an excess of the free, unmodified 3-(3-m-Tolyl-ureido)-propionic acid. True binding partners will be outcompeted in the control sample.

4. Washing and Elution:

  • Wash the beads extensively to remove non-specific proteins.

  • Elute the specifically bound proteins from the matrix.

5. Protein Identification:

  • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary target should be significantly enriched in the main experiment compared to the competition control.

Conclusion: An Integrated Strategy for Confident Target Validation

Validating the biological target of a novel compound like 3-(3-m-Tolyl-ureido)-propionic acid requires a multi-pronged, evidence-based approach. No single experiment is sufficient. By integrating quantitative biophysical assays, in-cell target engagement studies like CETSA, and functional or chemoproteomic readouts, researchers can build a robust and compelling case for a specific mechanism of action. This rigorous validation is paramount for de-risking drug discovery projects and increasing the probability of translating a promising molecule into a successful therapeutic.[3]

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Comparative

A Comprehensive Guide to Profiling the Cross-Reactivity of 3-(3-m-Tolyl-ureido)-propionic acid

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to progressing a potential therapeutic candidate. Off-target effects can lead to unforeseen toxicities or a mis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to progressing a potential therapeutic candidate. Off-target effects can lead to unforeseen toxicities or a misleading interpretation of phenotypic results.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity of the research compound 3-(3-m-Tolyl-ureido)-propionic acid. While specific biological data for this compound is not extensively published, its structural motifs—a ureido group and a propionic acid moiety—suggest potential interactions with several key protein families. The ureido group is a common feature in many bioactive molecules, including kinase inhibitors, while the propionic acid component can mimic endogenous ligands for various receptors and enzymes.[3][4][5]

This document will therefore serve as a strategic guide, outlining the experimental rationale and detailed protocols for a thorough cross-reactivity investigation. We will explore how to design a target panel, select appropriate assays, and interpret the resulting data to build a comprehensive selectivity profile.

Part 1: Initial Assessment and Target Nomination

The chemical structure of 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1) provides the initial clues for potential biological targets.[6] The urea moiety is a key hydrogen bonding motif present in numerous enzyme inhibitors, particularly those targeting ATP-binding sites like protein kinases.[4] The propionic acid tail could suggest interactions with receptors for short-chain fatty acids or other carboxylate-binding proteins. Therefore, a logical starting point for a cross-reactivity study is to screen against broad panels of kinases and G-protein coupled receptors (GPCRs).

Proposed High-Level Experimental Workflow

The following diagram outlines the proposed workflow for a comprehensive cross-reactivity study of 3-(3-m-Tolyl-ureido)-propionic acid.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Hit Confirmation & Dose-Response cluster_phase3 Phase 3: Functional Validation cluster_phase4 Phase 4: Selectivity Profiling & Reporting A Compound Procurement & QC of 3-(3-m-Tolyl-ureido)-propionic acid B Broad Kinase Panel Screen (e.g., 400+ kinases) @ 1-10 µM A->B Test Compound C Broad GPCR Binding Panel Screen (e.g., 100+ GPCRs) @ 1-10 µM A->C Test Compound D Identify Primary Hits (% Inhibition > 50%) B->D C->D E Determine IC50/Kd values for confirmed hits (10-point dose-response) D->E Confirmed Hits F Orthogonal Binding Assays (e.g., SPR, ITC) for high-affinity hits E->F Potent Hits G Cell-based Functional Assays for confirmed hits (agonist/antagonist mode) E->G Potent Hits H Data Analysis & Selectivity Score Calculation F->H G->H I Comprehensive Cross-Reactivity Report Generation H->I

Caption: High-level workflow for cross-reactivity profiling.

Part 2: Designing the Cross-Reactivity Screening Cascade

A tiered approach is the most efficient and cost-effective strategy for selectivity profiling.[7] This involves an initial broad screen at a single high concentration to identify potential off-targets, followed by more detailed dose-response studies and functional assays for any "hits."

Tier 1: Broad Panel Screening

The initial screen should be performed against large, well-characterized panels of kinases and GPCRs. Numerous commercial services offer such profiling.

  • Kinase Panel: A comprehensive kinase screen should include a diverse representation of the human kinome.[8] The compound should be tested at a concentration of 1 to 10 µM. A common method for this is a competitive binding assay where the test compound competes with a known, often fluorescently labeled, broad-spectrum kinase inhibitor.[8][9]

  • GPCR Panel: A GPCR binding assay panel is crucial for identifying interactions with this large family of drug targets.[10] These assays typically use radiolabeled ligands for a wide range of GPCRs to assess the test compound's ability to compete for the binding site.[11]

Tier 2: Dose-Response and Affinity Determination

Any target showing significant inhibition (typically >50%) in the primary screen should be followed up with a dose-response study to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[7] This involves a 10-point concentration curve to accurately quantify the compound's potency at each identified off-target.

Tier 3: Functional Validation

Binding to a target does not always translate to a functional effect. Therefore, it is critical to perform functional assays for the most potent off-targets identified in the binding assays.[12][13]

  • For Kinase Hits: A cell-free enzymatic assay measuring the phosphorylation of a substrate can confirm whether the compound inhibits the kinase's activity.[14] For hits with high potency, cell-based assays can further validate the on-target effect by measuring the phosphorylation of a known downstream substrate.[15]

  • For GPCR Hits: Functional assays for GPCRs can determine if the compound acts as an agonist, antagonist, or allosteric modulator. Common readouts include measuring changes in second messengers like cAMP or intracellular calcium.

The following diagram illustrates the decision-making process for functional assay selection based on the primary screen results.

functional_assay_decision Start Primary Screen Hit (% Inhibition > 50%) IsKinase Is the hit a protein kinase? Start->IsKinase IsGPCR Is the hit a GPCR? IsKinase->IsGPCR No EnzymaticAssay Perform cell-free enzymatic assay IsKinase->EnzymaticAssay Yes FunctionalGPCR Perform functional assay (cAMP, Ca2+ flux) IsGPCR->FunctionalGPCR Yes End Characterized Off-Target IsGPCR->End No CellularAssay Perform cell-based phospho-protein assay EnzymaticAssay->CellularAssay CellularAssay->End AgonistAntagonist Determine agonist or antagonist activity FunctionalGPCR->AgonistAntagonist AgonistAntagonist->End

Caption: Decision tree for selecting functional validation assays.

Part 3: Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner. Tables are an excellent way to present quantitative data for easy comparison.

Hypothetical Cross-Reactivity Data for 3-(3-m-Tolyl-ureido)-propionic acid

The following table is a template for presenting the data from a kinase selectivity panel. A similar table can be constructed for GPCRs and other off-targets.

Target ClassTarget NamePrimary Screen (% Inhibition @ 10 µM)Binding Affinity (Kd in µM)Functional Activity (IC50 in µM)
Primary Target Hypothetical Target X 95% 0.1 0.15
KinaseKinase A85%1.21.5
KinaseKinase B60%5.87.2
KinaseKinase C15%> 20> 20
GPCRGPCR D70%3.54.1 (Antagonist)
GPCRGPCR E5%> 20> 20

Interpreting the Data:

The selectivity of a compound is often expressed as a selectivity ratio, which is the ratio of the IC50 or Kd for an off-target to that of the primary target. A higher ratio indicates greater selectivity. In the hypothetical data above, 3-(3-m-Tolyl-ureido)-propionic acid is 12-fold more selective for its primary target over Kinase A (1.2 µM / 0.1 µM). This information is crucial for predicting potential side effects and for guiding further lead optimization efforts.[1]

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

Protocol 1: Competitive Binding Assay (Kinase Profiling)

This protocol is a generalized example for a competitive binding assay.[9][16]

  • Reagent Preparation:

    • Prepare a stock solution of 3-(3-m-Tolyl-ureido)-propionic acid in 100% DMSO.

    • Dilute the compound to the desired screening concentration (e.g., 10 µM) in the assay buffer.

    • Prepare the kinase, a fluorescently labeled tracer, and any necessary cofactors in the assay buffer.

  • Assay Procedure:

    • Add the test compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the kinase to the wells.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization or other relevant signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition by comparing the signal in the presence of the test compound to the signals from the positive (no inhibitor) and negative (no kinase) controls.

Protocol 2: Cell-Based cAMP Functional Assay (GPCR Profiling)

This protocol outlines a typical cell-based assay to measure the functional activity of a compound at a GPCR.[17]

  • Cell Culture and Plating:

    • Culture cells expressing the GPCR of interest to the appropriate density.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For antagonist mode, pre-incubate the cells with various concentrations of 3-(3-m-Tolyl-ureido)-propionic acid. Then, stimulate the cells with a known agonist of the receptor.

    • For agonist mode, directly treat the cells with various concentrations of the test compound.

  • cAMP Measurement:

    • After the appropriate incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate dose-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists) values.

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound like 3-(3-m-Tolyl-ureido)-propionic acid, a systematic and tiered approach, as outlined in this guide, is essential for building a comprehensive selectivity profile. By combining broad panel screening with detailed dose-response studies and functional validation, researchers can gain critical insights into the compound's potential on- and off-target activities. This knowledge is indispensable for making informed decisions about the future development of this and other promising chemical entities.

References

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Validation

Comparative Structure-Activity Relationship of 3-(3-m-Tolyl-ureido)-propionic Acid Derivatives: A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(3-m-Tolyl-ureido)-propionic acid derivatives, a scaffold with emerging interest in medicinal chemistry. By objectively comp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(3-m-Tolyl-ureido)-propionic acid derivatives, a scaffold with emerging interest in medicinal chemistry. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide the design of more potent and selective therapeutic agents.

Introduction: The 3-(3-m-Tolyl-ureido)-propionic Acid Scaffold

The 3-(3-m-Tolyl-ureido)-propionic acid core structure combines a substituted urea moiety with a propionic acid tail. This hybrid design offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The urea group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets, while the propionic acid moiety can influence solubility, metabolic stability, and also interact with specific receptor pockets.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3]

This guide will dissect the available data on how modifications to both the aromatic ring and the propionic acid chain impact the biological activity of this class of compounds, with a focus on their potential as antiproliferative agents.

Comparative Analysis of Derivative Activity

While a comprehensive SAR study on a single biological target for a complete series of 3-(3-m-Tolyl-ureido)-propionic acid derivatives is not extensively documented in publicly available literature, we can synthesize findings from various studies on structurally related diaryl urea and ureidopropionic acid analogs to infer likely SAR trends. The following sections will compare derivatives based on modifications to the m-tolyl ring and the propionic acid moiety.

Modifications on the Aryl Ring

The nature and position of substituents on the tolyl ring play a critical role in modulating the biological activity of these derivatives. Electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, para), can significantly alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

For instance, in studies of diaryl urea derivatives as antiproliferative agents, the substitution of chlorine and methyl groups on the phenyl rings was found to enhance activity.[4] This suggests that similar modifications to the m-tolyl ring of our core scaffold could yield compounds with improved potency.

Table 1: Postulated Impact of Aryl Ring Modifications on Antiproliferative Activity

R (Position on Tolyl Ring)Postulated Effect on ActivityRationale
H (unsubstituted)Baseline activityServes as a reference for comparison.
Cl (para)Likely increaseEnhances hydrophobic interactions and can act as a hydrogen bond acceptor.[4]
CH3 (para)Potential increaseCan improve binding through hydrophobic interactions.[4]
CF3 (meta or para)Potential increaseStrong electron-withdrawing group that can alter electronic properties and improve metabolic stability.
OCH3 (para)VariableCan act as a hydrogen bond acceptor but may also introduce steric hindrance.
Modifications of the Propionic Acid Moiety

The propionic acid tail offers another avenue for structural optimization. Modifications here can influence the compound's acidity, lipophilicity, and ability to interact with specific amino acid residues in a target's active site.

A key observation from related diaryl urea studies is the superior antiproliferative activity of compounds bearing an amide linkage compared to an ester linkage.[4] This highlights the importance of the hydrogen-bonding capacity of the linkage in this part of the molecule.

Table 2: Postulated Impact of Propionic Acid Moiety Modifications on Biological Activity

ModificationPostulated Effect on ActivityRationale
Carboxylic Acid (unmodified)Baseline activityCan form key ionic interactions and hydrogen bonds.
Methyl EsterLikely decreaseReduces hydrogen bonding capability compared to the carboxylic acid.
Amide ( unsubstituted)Potential increaseMaintains hydrogen bonding capacity and can introduce additional interaction points.[4]
N-substituted AmidesVariableAllows for the introduction of various functional groups to probe for additional binding interactions.
Bioisosteric replacements (e.g., tetrazole)Potential for improved metabolic stability and similar bindingCan mimic the acidic properties of the carboxylic acid with potentially better pharmacokinetic properties.

Mechanistic Insights and Potential Molecular Targets

The biological activity of 3-(3-m-Tolyl-ureido)-propionic acid derivatives is likely mediated through their interaction with specific molecular targets. Based on the activities of structurally similar compounds, several potential targets can be hypothesized.

Many diaryl urea derivatives, such as sorafenib, exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and angiogenesis, such as VEGFR-2 and EGFR .[4][5] Molecular docking simulations of some diaryl ureas have shown binding affinity to VEGFR-2.[4]

Furthermore, the propionic acid moiety is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] Therefore, it is plausible that some derivatives could exhibit anti-inflammatory activity through COX inhibition.

The endogenous metabolite, ureidopropionic acid, has been shown to have anti-inflammatory properties and interacts with enzymes like β-ureidopropionase .[7][8]

Diagram 1: Potential Signaling Pathways Targeted by 3-(3-m-Tolyl-ureido)-propionic Acid Derivatives

G cluster_0 Cellular Processes cluster_1 Potential Molecular Targets Proliferation Cell Proliferation Angiogenesis Angiogenesis Inflammation Inflammation EGFR EGFR EGFR->Proliferation Promotes VEGFR2 VEGFR-2 VEGFR2->Angiogenesis Promotes COX COX Enzymes COX->Inflammation Mediates Derivative 3-(3-m-Tolyl-ureido)- propionic acid Derivative Derivative->EGFR Inhibition Derivative->VEGFR2 Inhibition Derivative->COX Inhibition

Caption: Potential molecular targets and downstream cellular effects of 3-(3-m-Tolyl-ureido)-propionic acid derivatives.

Experimental Protocols

To facilitate further research and validation of the SAR of these compounds, detailed experimental protocols for key assays are provided below.

Synthesis of 3-(3-m-Tolyl-ureido)-propionic Acid Derivatives

A general synthetic route for the preparation of 3-(3-m-Tolyl-ureido)-propionic acid derivatives involves the reaction of 3-aminopropionic acid with m-tolyl isocyanate.

Diagram 2: General Synthetic Scheme

G Reactant1 3-Aminopropionic Acid Reaction + Reactant1->Reaction Reactant2 m-Tolyl Isocyanate Reactant2->Reaction Product 3-(3-m-Tolyl-ureido)-propionic Acid Reaction->Product Solvent, Base

Caption: General synthesis of the core scaffold.

Step-by-Step Protocol:

  • Dissolve 3-aminopropionic acid in a suitable solvent (e.g., anhydrous DMF or DCM).

  • Add a base (e.g., triethylamine) to the solution and stir.

  • Slowly add m-tolyl isocyanate to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[2]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., COX Inhibition)

The ability of the compounds to inhibit enzyme activity can be assessed using commercially available assay kits or established protocols.

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Reaction Initiation: In a 96-well plate, add the enzyme and the test compound (or vehicle control). Pre-incubate for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 3-(3-m-Tolyl-ureido)-propionic acid scaffold holds promise for the development of novel therapeutic agents, particularly in the area of oncology. The preliminary SAR analysis presented in this guide, based on related chemical series, suggests that modifications to both the m-tolyl ring and the propionic acid moiety can significantly impact biological activity. Specifically, the introduction of halo and alkyl substituents on the aromatic ring and the maintenance of a hydrogen-bond-donating group on the propionic acid chain appear to be favorable for antiproliferative effects.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-(3-m-Tolyl-ureido)-propionic acid derivatives against a panel of cancer cell lines and specific molecular targets. This will enable the construction of a more definitive SAR and facilitate the rational design of next-generation compounds with enhanced potency and selectivity. In silico modeling and docking studies can further aid in understanding the binding modes of these derivatives and guide future optimization efforts.

References

  • BenchChem. (2025).
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  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
  • Full article: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Taylor & Francis Online.
  • Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed.
  • URD12: A urea derivative with marked antitumor activities.
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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Ureidopropionic acid | Endogenous Metabolite. TargetMol.
  • Ureidopropionic acid (ECMDB00026) (M2MDB000006). ECMDB.
  • Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. PubMed Central.
  • 3-(1-Phenyl-ureido)-propionic acid. BenchChem.
  • Design, Synthesis, and SAR of Antiproliferative Activity of Trioxatriangulene Deriv
  • Showing metabocard for Ureidopropionic acid (HMDB0000026).
  • Propionic Acid Groups and Multiple Aromatic Rings Induce Binding of Ketoprofen and Naproxen to the Hydrophobic Core of Bovine Serum Albumin.
  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PubMed.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • Synthesis and biological evaluation of new epalrestat analogues as aldose reductase inhibitors (ARIs).
  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. MDPI.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
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  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. PubMed.
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Validation

A Comparative Guide for Researchers: 3-(3-m-Tolyl-ureido)-propionic Acid - A Molecule of Untapped Potential

For researchers and drug development professionals, the vast chemical space of potential therapeutic agents holds both promise and challenge. In this guide, we turn our focus to a lesser-explored molecule: 3-(3-m-Tolyl-u...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the vast chemical space of potential therapeutic agents holds both promise and challenge. In this guide, we turn our focus to a lesser-explored molecule: 3-(3-m-Tolyl-ureido)-propionic acid . While direct, peer-reviewed studies on this specific compound are not available in the current literature, a detailed analysis of its structural components—the aryl propionic acid scaffold and the ureido linkage—provides a compelling rationale for its investigation. This guide will, therefore, serve as a comparative and predictive analysis, drawing upon established research on related compounds to build a hypothesis-driven framework for its potential applications and to propose a roadmap for its experimental validation.

Structural and Mechanistic Context: An Intersection of Proven Pharmacophores

3-(3-m-Tolyl-ureido)-propionic acid (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24)[1][2][3] is an intriguing hybrid structure. It combines the core of a propionic acid, a well-known pharmacophore, with a tolyl-substituted urea moiety. This unique combination suggests the potential for multifaceted biological activity.

The Aryl Propionic Acid Heritage: A Foundation in Anti-Inflammatory and Anticancer Activity

The aryl propionic acid class is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like Ibuprofen and Ketoprofen.[4][5] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] Beyond inflammation, this class of molecules has demonstrated significant potential as anticancer agents.[6] The propionic acid moiety is crucial for their pharmacological activity.[5]

The Ureido Linkage: More Than a Spacer

The ureido group is not merely a linker; it is a versatile functional group known to participate in hydrogen bonding and can influence the overall polarity and metabolic stability of a molecule. In a broader context, the parent compound, 3-ureidopropionic acid (also known as N-carbamoyl-β-alanine), is an endogenous metabolite in the pyrimidine degradation pathway.[7][8][9][10] Pathological accumulation of 3-ureidopropionate has been linked to neurotoxicity, suggesting that ureido-containing compounds can interact with biological systems.[11] Furthermore, recent research into novel anticancer agents has highlighted aryl-ureido fatty acids, which induce cancer cell death by increasing reactive oxygen species (ROS) and disrupting mitochondrial function.[12]

Comparative Analysis and Predicted Therapeutic Profile

Based on the activities of its constituent parts, we can construct a comparative profile of 3-(3-m-Tolyl-ureido)-propionic acid against established compounds.

Compound Class Well-Known Example(s) Primary Mechanism(s) Predicted Overlap with 3-(3-m-Tolyl-ureido)-propionic acid Potential Advantages of the Target Compound
Aryl Propionic Acids (Profens) Ibuprofen, KetoprofenCOX-1/COX-2 inhibition[4]Potential for anti-inflammatory and analgesic activity.The ureido substitution may modulate COX selectivity, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.[4] It could also introduce novel, non-COX mediated anticancer mechanisms.
Aryl Ureido Compounds Sorafenib (a multi-kinase inhibitor with a urea core), CTU (an aryl-ureido fatty acid)[12]Kinase inhibition, ROS production, mitochondrial disruption[12]The tolyl-ureido moiety suggests a potential for anticancer activity through mechanisms distinct from traditional profens.Could offer a dual-action profile: anti-inflammatory and direct cytotoxic effects on cancer cells. The propionic acid tail could influence solubility and cell permeability compared to more complex ureido compounds.
Endogenous Ureidopropionates 3-Ureidopropionic acidMetabolite in pyrimidine breakdown; neurotoxic at high levels[11]The core structure is present, suggesting potential interaction with metabolic pathways.The m-tolyl group significantly increases lipophilicity compared to the endogenous metabolite, likely altering its distribution, cellular uptake, and biological targets.

A Proposed Experimental Roadmap for Characterization

To move 3-(3-m-Tolyl-ureido)-propionic acid from a hypothetical molecule to a characterized agent, a structured experimental plan is essential. The following workflows are proposed based on its predicted activities.

Workflow for Assessing Anti-Inflammatory Potential

This workflow aims to determine if the compound exhibits NSAID-like activity.

G cluster_0 Phase 1: In Vitro COX Inhibition cluster_1 Phase 2: Cell-Based Assays a Compound Synthesis & Purity Analysis b COX-1 & COX-2 Enzyme Inhibition Assays a->b c IC50 Determination vs. Ibuprofen b->c d LPS-stimulated Macrophages (e.g., RAW 264.7) c->d Proceed if active e Measure Prostaglandin E2 (PGE2) Production d->e f Assess Cytotoxicity (MTT Assay) d->f

Caption: Proposed workflow for evaluating anti-inflammatory activity.

Workflow for Investigating Anticancer Efficacy

This workflow explores the potential of the compound as a cytotoxic agent against cancer cells.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies a Screen against a panel of cancer cell lines (e.g., NCI-60) b Determine GI50 values a->b c Compare with a standard chemotherapeutic (e.g., Doxorubicin) b->c d Select sensitive cell line b->d Proceed with potent compounds e Apoptosis Assay (Annexin V/PI staining) d->e f Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA assay) d->f g Mitochondrial Membrane Potential Assay (e.g., JC-1) d->g

Caption: Proposed workflow for evaluating anticancer properties.

Detailed Experimental Protocols

The following are foundational protocols that would be essential for the initial characterization of 3-(3-m-Tolyl-ureido)-propionic acid.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity generates a colored product from a probe molecule (e.g., TMPD), which can be quantified spectrophotometrically.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Test compound (3-(3-m-Tolyl-ureido)-propionic acid)

  • Reference inhibitor (e.g., Ibuprofen, SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme to each well.

  • Add 20 µL of the test compound at various concentrations (serial dilutions). For control wells, add solvent only.

  • Incubate the plate at 25°C for 10 minutes.

  • To initiate the reaction, add 20 µL of arachidonic acid solution and 20 µL of TMPD solution to each well.

  • Immediately read the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the test compound on a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 24-72 hours (duration to be optimized).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

While 3-(3-m-Tolyl-ureido)-propionic acid remains an uncharacterized entity in peer-reviewed literature, its chemical structure provides a strong foundation for hypothesizing its potential as a dual-action anti-inflammatory and anticancer agent. The tolyl-ureido moiety offers a distinct modification to the classic aryl propionic acid scaffold, potentially altering its target specificity and introducing novel mechanisms of action, such as ROS production and mitochondrial targeting.

The true value of this molecule will only be revealed through rigorous experimental validation. The proposed workflows and protocols in this guide offer a starting point for any research group interested in exploring this promising area of chemical space. Its synthesis and subsequent biological evaluation could lead to the development of a new class of therapeutic agents with a unique pharmacological profile.

References

  • Felker, S. et al. 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. PubMed. Available at: [Link]

  • Jawaid, T. et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

  • Wikipedia. 3-Ureidopropionic acid. Wikipedia. Available at: [Link]

  • E. coli Metabolome Database. Ureidopropionic acid (ECMDB00026). ECMDB. Available at: [Link]

  • PubChem. N-carbamoyl-beta-alanine. PubChem. Available at: [Link]

  • Jawaid, T. et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

  • Roc-Ambroise, C. et al. The Novel Anticancer Aryl-Ureido Fatty Acid CTU Increases Reactive Oxygen Species Production That Impairs Mitochondrial Fusion Mechanisms and Promotes MDA-MB-231 Cell Death. PubMed. Available at: [Link]

  • Human Metabolome Database. Ureidopropionic acid (HMDB0000026). HMDB. Available at: [Link]

  • Gouda, A. M. et al. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. Available at: [Link]

  • Beijing xinhua hengyan technology co. LTD. 3-(3-m-Tolyl-ureido)-propionic acid. Chem-Platform. Available at: [Link]

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Comparative

A Guide to the Methodical Evaluation of Novel Chemical Entities: A Case Study in the Absence of Prior Art for 3-(3-m-Tolyl-ureido)-propionic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Rigorous Validation for Novel Compounds In the landscape of drug discovery and chemical biology, the emergence o...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Rigorous Validation for Novel Compounds

In the landscape of drug discovery and chemical biology, the emergence of novel chemical entities presents both tantalizing opportunities and significant challenges. The path from a newly synthesized molecule to a well-characterized compound with validated biological activity is paved with rigorous, methodical, and transparent scientific inquiry. A cornerstone of this process is the principle of independent replication, which serves to build confidence in scientific findings and ensure their reliability.[1][2]

This guide addresses a unique scenario: the evaluation of a compound for which there is no existing body of published research detailing its biological effects. Our subject, 3-(3-m-Tolyl-ureido)-propionic acid (CAS 133115-50-1), exists as a cataloged chemical with basic identifiers but, as of this writing, lacks a footprint in the scientific literature regarding its bioactivity.[2] This absence of prior findings precludes a traditional "replication study."

Therefore, this document is structured not as a guide to replicating existing data, but as a foundational framework for the initial, robust characterization of such a novel compound. We will use 3-(3-m-Tolyl-ureido)-propionic acid as a hypothetical case study to outline a self-validating system of inquiry, from initial synthesis and characterization to preliminary biological screening and data interpretation. This guide is intended to provide a logical and scientifically sound pathway for researchers to generate high-quality, reproducible data for previously uncharacterized molecules.

Part 1: Foundational Characterization of the Novel Compound

Before any biological assessment can be undertaken, the identity, purity, and stability of the test compound must be unequivocally established. This foundational step is critical for the integrity of all subsequent experiments.

Synthesis and Purification

Hypothetical Synthesis Protocol:

  • Dissolve β-alanine in a suitable polar aprotic solvent (e.g., dimethylformamide).

  • Slowly add an equimolar amount of m-tolyl isocyanate to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and acidify to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Physicochemical Characterization

The purified product must be rigorously characterized to confirm its identity and purity.

Analytical Method Purpose Expected Outcome for 3-(3-m-Tolyl-ureido)-propionic acid
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the expected mass (222.24 g/mol ).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.Spectral data consistent with the proposed structure, showing characteristic peaks for the tolyl and ureidopropionic acid moieties.
High-Performance Liquid Chromatography (HPLC) To determine the purity.A single major peak indicating a purity of >95%.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.Characteristic absorption bands for N-H, C=O, and C-N bonds of the ureido group, and the O-H and C=O of the carboxylic acid.

Part 2: A Tiered Approach to Preliminary Biological Screening

Given the lack of pre-existing data, a broad, tiered screening approach is recommended to identify potential biological activities. This strategy allows for a cost-effective initial assessment, followed by more focused investigations.

Rationale for Target Selection

The structure of 3-(3-m-Tolyl-ureido)-propionic acid contains an aryl propionic acid-like scaffold. Derivatives of aryl propionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Additionally, various propionic acid derivatives have demonstrated antimicrobial properties.[5] Therefore, initial screening for anti-inflammatory and antimicrobial activities is a logical starting point.

Experimental Workflow for Initial Screening

Caption: Tiered screening workflow for a novel compound.

Detailed Protocols for Tier 1 Screening

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a stock solution of 3-(3-m-Tolyl-ureido)-propionic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations. Include a known NSAID (e.g., ibuprofen) as a positive control and a vehicle control (DMSO).

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

    • Calculate the percentage of inhibition for each concentration.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well plates.

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in the broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.

Part 3: Comparative Analysis and The Path Forward

Assuming the initial screening yields a "hit" in one of the assays, the next critical phase involves validating this finding and placing it in the context of existing alternatives.

Comparative Data Table (Hypothetical Outcome)

Let's hypothesize that our compound shows selective COX-2 inhibition. The data should be presented clearly for comparison with known drugs.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
3-(3-m-Tolyl-ureido)-propionic acid 150530
Ibuprofen (Non-selective) 10250.4
Celecoxib (COX-2 selective) >2000.8>250
Logical Framework for Hit Validation

Hit_Validation_Logic Initial_Hit Initial Hit Identified (e.g., COX-2 Activity) Resynthesis Resynthesize and Re-purify Compound Initial_Hit->Resynthesis Critical First Step Confirm_Activity Confirm Activity of New Batch Resynthesis->Confirm_Activity Purity >95% Orthogonal_Assay Test in an Orthogonal Assay (e.g., Cell-based PGE₂ Assay) Confirm_Activity->Orthogonal_Assay Validate Mechanism SAR Initial Structure-Activity Relationship (SAR) Studies Confirm_Activity->SAR Explore Chemical Space In_Vivo Proceed to In Vivo Model (if warranted) Orthogonal_Assay->In_Vivo Strong In Vitro Evidence

Caption: Logical flow for validating an initial screening hit.

The most crucial step in validating a novel finding is to demonstrate that the observed activity is intrinsic to the compound itself and not an artifact. This is achieved by re-synthesizing the compound, purifying it to a high degree, and confirming that the new, independently prepared batch exhibits the same activity. This internal replication is a fundamental component of building trustworthiness in the data.

Conclusion: A Commitment to Reproducibility from Inception

The journey of a novel chemical entity from obscurity to a validated lead is one that demands a steadfast commitment to scientific rigor and reproducibility. In the absence of prior art, as is the case for 3-(3-m-Tolyl-ureido)-propionic acid, the initial burden of proof lies entirely with the investigating researchers. By adhering to a framework that emphasizes meticulous compound characterization, tiered and logical biological screening, and a self-validating approach to hit confirmation, the scientific community can build a reliable foundation of knowledge for new molecules. This methodical approach not only enhances the credibility of the initial findings but also accelerates the potential translation of these discoveries into meaningful applications. The principles outlined in this guide are universal and can be applied to the initial investigation of any novel chemical entity, ensuring that the resulting data is robust, reliable, and, most importantly, reproducible.

References

  • Vertex AI Search. (2025). Why Replication Science?
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(3-m-Tolyl-ureido)-propionic acid.
  • AJE. (2024). Why is Replication in Research Important?
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • ResearchGate. (2025). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • PubMed. (n.d.). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.

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Validation

A Senior Application Scientist's Guide to Benchmarking 3-(3-m-Tolyl-ureido)-propionic acid Against Known Kinase Inhibitors

Introduction 3-(3-m-Tolyl-ureido)-propionic acid is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a thorough characterization of its biological activity is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-m-Tolyl-ureido)-propionic acid is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a thorough characterization of its biological activity is paramount. This guide provides a comprehensive framework for benchmarking this compound, assuming its putative target has been identified as a protein kinase. For the purposes of this illustrative guide, we will proceed with the hypothetical scenario that preliminary screening has identified "Kinase X" as the primary molecular target.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, multi-faceted strategy for comparing the performance of 3-(3-m-Tolyl-ureido)-propionic acid against well-established inhibitors of Kinase X. By integrating biochemical, biophysical, and cell-based assays, we can build a detailed profile of the compound's potency, selectivity, and mechanism of action, thereby providing the critical data necessary for its continued development.

Part 1: The Foundational Step - Target Identification and Validation

Before any meaningful benchmarking can commence, the molecular target of a novel compound must be unequivocally identified and validated. Phenotypic screens, while valuable for identifying compounds with desired cellular effects, do not reveal the underlying mechanism of action. Therefore, a crucial first step in the characterization of a compound like 3-(3-m-Tolyl-ureido)-propionic acid is target deconvolution.[1][2][3]

There are several powerful techniques to achieve this, often used in combination for robust validation:

  • Chemical Proteomics: This approach utilizes the small molecule of interest to probe the proteome and identify binding partners. A common method is affinity chromatography coupled with mass spectrometry, where the compound is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate.[4]

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein confers thermal stability. By heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein, one can identify the target protein that is stabilized by the compound.

  • Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS identifies target proteins by observing their increased resistance to proteolysis in the presence of a binding ligand.[5]

The following diagram illustrates a general workflow for target identification:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation phenotypic_screen Phenotypic Screening Identifies 3-(3-m-Tolyl-ureido)-propionic acid target_deconvolution Target Deconvolution (e.g., Chemical Proteomics, CETSA, DARTS) phenotypic_screen->target_deconvolution putative_targets Identification of Putative Protein Targets (e.g., Kinase X) target_deconvolution->putative_targets biophysical_assays Biophysical Assays (e.g., SPR, ITC) Confirm Direct Binding putative_targets->biophysical_assays knockdown_studies Genetic Validation (e.g., siRNA/CRISPR) Phenocopies Compound Effect putative_targets->knockdown_studies validated_target Validated Target: Kinase X biophysical_assays->validated_target knockdown_studies->validated_target

Caption: A generalized workflow for the identification and validation of a novel compound's molecular target.

Part 2: A Multi-Pronged Approach to Benchmarking

Once "Kinase X" has been validated as the target of 3-(3-m-Tolyl-ureido)-propionic acid, a direct comparison against known inhibitors can be performed. The selection of appropriate benchmark compounds is critical; they should include inhibitors with varying potencies and, if applicable, different mechanisms of action (e.g., ATP-competitive vs. allosteric). For our hypothetical Kinase X, we will select two well-characterized inhibitors: "Inhibitor A" (a highly potent, ATP-competitive inhibitor) and "Inhibitor B" (a moderately potent inhibitor with a different chemical scaffold).

Biochemical Assays: Quantifying Inhibitory Potency and Mechanism

The first step in benchmarking is to determine the compound's in vitro inhibitory activity against the purified Kinase X enzyme. This is typically done by measuring the reduction in enzyme activity as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X in kinase buffer.

    • Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.

    • Prepare serial dilutions of 3-(3-m-Tolyl-ureido)-propionic acid, Inhibitor A, and Inhibitor B in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add 5 µL of the 2X Kinase X solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Elucidating the Mechanism of Inhibition

To understand how our compound inhibits Kinase X, we perform enzyme kinetic studies by measuring the initial reaction velocities at various substrate (ATP) and inhibitor concentrations. The data are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[7] The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals its mechanism.[8][9][10]

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Table 1: Comparison of Biochemical Data

CompoundIC50 (nM)Mechanism of Inhibition
3-(3-m-Tolyl-ureido)-propionic acidExperimental ResultDetermined from Kinetic Studies
Inhibitor A (Positive Control)5Competitive
Inhibitor B (Positive Control)150Competitive
Biophysical Assays: Characterizing Direct Binding

Biophysical assays are essential for confirming direct physical interaction between the compound and the target protein and for quantifying the binding affinity (KD) and kinetics (kon and koff).[][12][13] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize recombinant Kinase X onto a sensor chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of 3-(3-m-Tolyl-ureido)-propionic acid, Inhibitor A, and Inhibitor B in running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized kinase.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Table 2: Comparison of Biophysical Binding Data

CompoundKD (nM)kon (1/Ms)koff (1/s)
3-(3-m-Tolyl-ureido)-propionic acidExperimental ResultExperimental ResultExperimental Result
Inhibitor A (Positive Control)21 x 10^62 x 10^-3
Inhibitor B (Positive Control)1005 x 10^55 x 10^-2

The following diagram illustrates the experimental workflow for benchmarking:

G cluster_0 Biochemical & Biophysical Benchmarking cluster_1 Cell-Based Benchmarking compound 3-(3-m-Tolyl-ureido)-propionic acid & Benchmark Inhibitors kinase_assay In Vitro Kinase Assay compound->kinase_assay spr_assay Surface Plasmon Resonance compound->spr_assay cell_viability Cell Viability Assay (e.g., MTT) compound->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) compound->target_engagement ic50 Determine IC50 kinase_assay->ic50 kinetics Elucidate Mechanism of Inhibition kinase_assay->kinetics binding Determine KD, kon, koff spr_assay->binding cc50 Determine CC50 cell_viability->cc50 ec50 Determine EC50 target_engagement->ec50

Caption: Workflow for the comprehensive benchmarking of a novel kinase inhibitor.

Cell-Based Assays: Assessing Cellular Potency and Toxicity

While in vitro assays are crucial, it is equally important to assess a compound's activity in a more physiologically relevant context.[14][15] Cell-based assays can determine a compound's ability to enter cells, engage its target, and exert a biological effect (EC50), as well as its general cytotoxicity (CC50).

Experimental Protocol: Cellular Target Engagement and Viability Assays

  • Cell Culture: Culture a cell line that expresses Kinase X and is dependent on its activity for a measurable phenotype (e.g., proliferation or phosphorylation of a downstream substrate).

  • Compound Treatment:

    • Plate the cells in 96-well plates.

    • Treat the cells with a serial dilution of 3-(3-m-Tolyl-ureido)-propionic acid, Inhibitor A, and Inhibitor B for a predetermined time (e.g., 24-72 hours).

  • Target Engagement (Western Blot):

    • Lyse the cells and perform a Western blot to detect the phosphorylated form of a known downstream substrate of Kinase X.

    • A reduction in the phosphorylated substrate indicates target engagement.

    • Quantify the band intensities to determine the EC50 for target inhibition.

  • Cell Viability (MTT Assay):

    • Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.

    • Solubilize the crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of viable cells relative to the DMSO-treated control to determine the CC50.

Table 3: Comparison of Cellular Activity Data

CompoundTarget Inhibition EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
3-(3-m-Tolyl-ureido)-propionic acidExperimental ResultExperimental ResultCalculated
Inhibitor A (Positive Control)20> 10> 500
Inhibitor B (Positive Control)500510

The following diagram illustrates the hypothetical signaling pathway of Kinase X:

G upstream_signal Upstream Signal kinase_x Kinase X upstream_signal->kinase_x Activates substrate Substrate kinase_x->substrate Phosphorylates p_substrate p-Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response inhibitor 3-(3-m-Tolyl-ureido)- propionic acid inhibitor->kinase_x Inhibits

Caption: A simplified signaling pathway illustrating the role of Kinase X and the point of intervention for our novel inhibitor.

Conclusion

The benchmarking of a novel compound such as 3-(3-m-Tolyl-ureido)-propionic acid is a systematic process that requires a combination of biochemical, biophysical, and cell-based assays. This multi-pronged approach provides a comprehensive understanding of the compound's potency, mechanism of action, and cellular efficacy. By directly comparing these parameters to those of well-characterized inhibitors, researchers can make informed decisions about the compound's potential as a therapeutic agent and guide its future development. The self-validating nature of using orthogonal assays (e.g., confirming biochemical inhibition with direct binding studies) is a cornerstone of trustworthy and robust drug discovery.

References

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Comparative

A Comparative Guide to Urea-Based Multi-Kinase Inhibitors in Oncology Research

An In-Depth Analysis of Sorafenib and its Alternatives, Regorafenib and Lenvatinib, in the Context of Hepatocellular Carcinoma For researchers and drug development professionals navigating the complex landscape of cancer...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Sorafenib and its Alternatives, Regorafenib and Lenvatinib, in the Context of Hepatocellular Carcinoma

For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the selection of appropriate chemical tools and drug candidates is paramount. The initial query regarding "3-(3-m-Tolyl-ureido)-propionic acid" led to an exploration of a broader, more extensively researched class of compounds: multi-kinase inhibitors featuring a central urea moiety. While specific research on "3-(3-m-Tolyl-ureido)-propionic acid" is limited, its core structure is reminiscent of a class of highly successful anti-cancer agents. This guide, therefore, provides a comprehensive meta-analysis and comparison of three prominent urea-based multi-kinase inhibitors: Sorafenib, and its key alternatives, Regorafenib and Lenvatinib. The primary focus of this comparison will be their application in the treatment of unresectable hepatocellular carcinoma (HCC), a setting where all three have been extensively studied, providing a rich dataset for comparative analysis.

Introduction to Urea-Based Kinase Inhibitors

The urea or ureido moiety is a critical pharmacophore in a number of kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes it a versatile scaffold for designing potent and selective inhibitors. Sorafenib, a diaryl urea, was a pioneering oral multi-kinase inhibitor that demonstrated significant clinical benefit in HCC and other cancers.[1] Its success spurred the development of other urea-containing kinase inhibitors, including Regorafenib, a structurally similar analogue, and Lenvatinib, which also incorporates this functional group. These drugs exert their anti-tumor effects by targeting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Mechanism of Action: A Tale of Three Kinase Inhibitors

At a glance, Sorafenib, Regorafenib, and Lenvatinib may appear to have overlapping mechanisms of action. However, a deeper dive into their kinase inhibition profiles reveals subtle but significant differences that can translate into varied clinical efficacy and safety profiles.

Sorafenib is a potent inhibitor of several receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[2] It also inhibits the Raf/MEK/ERK signaling pathway by targeting Raf kinases (c-Raf and B-Raf), which are crucial for cell proliferation.[2]

Regorafenib , a close structural analogue of Sorafenib, also inhibits a broad spectrum of kinases. Its targets include those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[3] This broader spectrum of activity may contribute to its efficacy in patients who have progressed on Sorafenib.

Lenvatinib is another multi-kinase inhibitor with a distinct target profile. It potently inhibits VEGFR1-3, Fibroblast Growth Factor Receptors (FGFR1-4), PDGFRα, RET, and KIT.[4] The inhibition of the FGFR pathway is a key differentiator from Sorafenib and is thought to be a significant contributor to its anti-tumor activity.

The following diagram illustrates the primary signaling pathways targeted by these three inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K FGFR FGFR FGFR->PI3K KIT KIT KIT->PI3K RET RET RET->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->KIT Sorafenib->RET Sorafenib->RAF Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->PDGFR Lenvatinib->FGFR Lenvatinib->KIT Lenvatinib->RET

Caption: Simplified signaling pathways targeted by Sorafenib, Regorafenib, and Lenvatinib.

Comparative Performance: In Vitro and Clinical Data

The true measure of a drug's utility lies in its performance. This section provides a comparative analysis of Sorafenib, Regorafenib, and Lenvatinib based on their in vitro potency and clinical efficacy in hepatocellular carcinoma.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the three drugs against key target kinases. It is important to note that these values can vary depending on the specific assay conditions.

Target KinaseSorafenib IC50 (nM)Regorafenib IC50 (nM)Lenvatinib IC50 (nM)Reference
VEGFR190221.3[5]
VEGFR2204.24[5]
VEGFR315135.2[5]
PDGFR-β5713051[5]
FGFR1-3922[5]
c-Raf61.5-[5]
B-Raf2228-[5]
KIT68771.8[5]
RET53440.4[5]
Clinical Efficacy in Hepatocellular Carcinoma

Clinical trials provide the most robust data for comparing the real-world performance of these drugs. The following table summarizes key efficacy endpoints from pivotal clinical trials in patients with unresectable HCC.

Efficacy EndpointSorafenibRegorafenib (Second-line after Sorafenib)LenvatinibReference
Overall Survival (OS) 10.7 - 12.3 months10.6 months13.6 months[3][4][6]
Progression-Free Survival (PFS) 3.7 - 5.5 months3.1 months7.4 months[3][4][6]
Objective Response Rate (ORR) 2 - 9.2%11%24.1 - 40.6%[3][4][6][7]

Note: The data for Regorafenib is from a second-line setting after progression on Sorafenib, which should be considered when making direct comparisons.

Safety and Tolerability

The adverse event profiles of these three drugs share some similarities due to their shared mechanisms of action, but also exhibit key differences.

| Common Adverse Events (Any Grade) | Sorafenib | Regorafenib | Lenvatinib | Reference | | :--- | :--- | :--- | :--- | | Hand-foot skin reaction | High incidence | High incidence | Lower incidence |[8][9] | | Diarrhea | Common | Common | Common |[8][9] | | Hypertension | Common | Common | High incidence |[8][9] | | Fatigue | Common | Common | Common |[8][9] | | Decreased appetite | Common | Common | Common |[8][9] |

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize these kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.[10]

Objective: To measure the binding affinity of an inhibitor to a target kinase.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.

Materials:

  • Target kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase buffer

  • Test compounds (e.g., Sorafenib, Regorafenib, Lenvatinib)

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add in the following order:

    • Test compound solution

    • Kinase/antibody mixture

    • Tracer solution

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on a compatible plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor® 647 acceptor (665 nm) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Step1 Prepare serial dilutions of test compounds Start->Step1 Step2 Prepare kinase/antibody and tracer solutions Step1->Step2 Step3 Add reagents to 384-well plate Step2->Step3 Step4 Incubate for 1 hour at room temperature Step3->Step4 Step5 Read FRET signal on plate reader Step4->Step5 Step6 Calculate IC50 value Step5->Step6 End End Step6->End G cluster_workflow MTT Assay Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Treat cells with test compounds Step1->Step2 Step3 Add MTT solution and incubate Step2->Step3 Step4 Solubilize formazan crystals Step3->Step4 Step5 Measure absorbance at 570 nm Step4->Step5 Step6 Calculate cell viability and IC50 Step5->Step6 End End Step6->End

Caption: Workflow for a standard cell proliferation (MTT) assay.

Conclusion

While the initial inquiry into "3-(3-m-Tolyl-ureido)-propionic acid" highlighted a compound with a limited public research profile, the structural similarities to established multi-kinase inhibitors provided a valuable opportunity for a broader comparative analysis. Sorafenib, Regorafenib, and Lenvatinib, all featuring a core urea moiety, have demonstrated significant clinical utility in hepatocellular carcinoma and other malignancies. Their distinct kinase inhibition profiles lead to variations in their clinical efficacy and safety, offering researchers and clinicians a range of therapeutic options. This guide provides a comprehensive overview of their mechanisms of action, comparative performance data, and detailed experimental protocols to aid in the rational design and evaluation of future kinase inhibitors. As our understanding of cancer biology continues to evolve, the principles of multi-targeted kinase inhibition, exemplified by these compounds, will undoubtedly remain a cornerstone of modern oncology research.

References

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  • Comparing Sorafenib and Lenvatinib for the Frontline Treatment of Advanced HCC. Targeted Oncology. Link

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Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 3-(3-m-Tolyl-ureido)-propionic acid

< Executive Summary This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-m-Tolyl-ureido)-propionic acid (CAS No. 133115-50-1).

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-m-Tolyl-ureido)-propionic acid (CAS No. 133115-50-1). As a research chemical, specific safety and disposal data are not extensively published.[1][2][3] Therefore, this guide is built upon established principles of chemical safety, regulatory standards set by the Environmental Protection Agency (EPA), and data inferred from its constituent chemical groups: a carboxylic acid, a urea derivative, and an aromatic tolyl group. The primary directive is to treat this compound as a hazardous chemical waste to ensure maximum safety and environmental protection.[4][5][6] All procedures must be performed in alignment with your institution's Environmental Health and Safety (EHS) department guidelines.[5][7]

Hazard Assessment & Chemical Profile

  • Carboxylic Acid Group: Carboxylic acids can be corrosive or irritants.[8] They can cause skin and eye irritation. Disposal must consider their acidic nature.[8]

  • Urea Moiety: Urea-based compounds are generally of low toxicity but can be skin and eye irritants.[9][10] Some urea derivatives are known skin sensitizers.[11]

  • Aromatic (Tolyl) Group: Aromatic compounds should be handled with care, as many have long-term health implications. Their environmental persistence necessitates proper disposal to prevent ecological harm.

Given these characteristics, the compound should be handled as, at minimum, a skin, eye, and respiratory irritant. The overarching principle is that all laboratory chemical waste should be considered hazardous unless explicitly determined otherwise by comprehensive testing and regulatory guidance.[12][13]

Property Value / Assessment Source
CAS Number 133115-50-1[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[1][2]
Molecular Weight 222.24 g/mol [2][3]
Physical Form Solid (Assumed)N/A
Inferred Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant
Disposal Classification Hazardous Chemical Waste[5][6][7]

Personal Protective Equipment (PPE) & Handling

Prior to handling or preparing 3-(3-m-Tolyl-ureido)-propionic acid for disposal, all laboratory personnel must be equipped with the appropriate PPE. The goal is to prevent any direct contact with the chemical.[14][15]

Equipment Specification Rationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne dust particles.[10]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[9][15] Always check manufacturer compatibility charts.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.[11][14]
Respiratory Protection Not typically required for small quantitiesHandle in a certified chemical fume hood to control dust and vapors.[15][16]

Waste Segregation & Disposal Workflow

Proper segregation is the most critical step in the waste disposal process.[4][17] Mixing incompatible chemicals can lead to dangerous reactions.[14] 3-(3-m-Tolyl-ureido)-propionic acid waste must be collected as solid organic chemical waste .

NEVER dispose of this chemical down the drain or in the regular trash.[5][16] This practice is a regulatory violation and can harm aquatic ecosystems.[18]

The following diagram outlines the decision-making process for the compliant disposal of this chemical.

G Diagram 1: Disposal Workflow for 3-(3-m-Tolyl-ureido)-propionic acid start Waste Generated: 3-(3-m-Tolyl-ureido)-propionic acid (Solid) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select a Designated Hazardous Waste Container (Solid, Non-Halogenated Organic) ppe->container labeling 3. Affix EHS Hazardous Waste Label to the Container container->labeling transfer 4. Carefully Transfer Waste into the Container (Minimize Dust Generation) labeling->transfer close 5. Securely Close the Container (Keep closed except when adding waste) transfer->close log 6. Log the Waste (List full chemical name and quantity) close->log storage 7. Store in Designated Satellite Accumulation Area (SAA) log->storage pickup 8. Arrange for Pickup via Institutional EHS Department storage->pickup

Logical workflow for the safe disposal of 3-(3-m-Tolyl-ureido)-propionic acid.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and compliance.[19]

  • Container Selection:

    • Obtain a hazardous waste container designated for solid organic waste . The container must be in good condition, free of damage, and have a secure, leak-proof lid.[17] Plastic containers are often preferred to glass to minimize the risk of breakage.[5][7]

  • Labeling:

    • Before adding any waste, affix a hazardous waste label provided by your institution's EHS department to the container.[9][12]

    • Write the full chemical name, "3-(3-m-Tolyl-ureido)-propionic acid," and its CAS number, 133115-50-1. Do not use abbreviations.[5]

    • List all constituents if it is a mixture.

    • Include the date waste is first added and the laboratory/room number of origin.[5][6]

  • Waste Transfer:

    • Working inside a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a dedicated spatula or scoop.

    • Avoid creating dust.[9] If the material is a fine powder, handle it with extreme care to prevent inhalation.

  • Container Management:

    • Securely close the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[7][20]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][12]

    • Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents.[9]

  • Disposal Request:

    • Once the container is full or is no longer being used, complete a chemical collection request form as required by your EHS department.[5][9]

    • Your EHS office will then collect the waste for final disposal at a licensed facility, typically via incineration.[6]

Spill & Decontamination Procedures

In the event of a small spill, follow these steps:

  • Alert personnel in the immediate area.

  • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully sweep or scoop the contaminated material into a designated hazardous waste container.[9]

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

Empty containers that once held 3-(3-m-Tolyl-ureido)-propionic acid must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected as liquid hazardous waste.

Trustworthiness & Self-Validation

This protocol is designed as a self-validating system grounded in the universal principles of laboratory safety and hazardous waste management as mandated by regulatory bodies like the EPA.[5][21] The core tenets are:

  • Assume Hazard: In the absence of specific data, always treat unknown or novel research chemicals as hazardous.

  • Segregate: Proper waste segregation prevents dangerous reactions and ensures compliant disposal.

  • Contain & Label: Secure containment and clear labeling are the foundation of safe waste handling.

  • Consult Authority: Your institution's EHS department is the final authority on waste disposal procedures and must be consulted.[11]

By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in compliance with federal and local environmental regulations.[17]

References

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Handling

A Senior Application Scientist's Guide to Handling 3-(3-m-Tolyl-ureido)-propionic acid

Foreword: A Proactive Stance on Laboratory Safety Hazard Analysis: An Evidence-Based Risk Profile Understanding the potential hazards is the critical first step in developing a safe handling plan. Based on data from clos...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Stance on Laboratory Safety

Hazard Analysis: An Evidence-Based Risk Profile

Understanding the potential hazards is the critical first step in developing a safe handling plan. Based on data from closely related molecules, such as 3-(p-Tolyl)propionic acid and generic urea compounds, we can anticipate the primary risks associated with 3-(3-m-Tolyl-ureido)-propionic acid.

The primary hazards are categorized as:

  • Skin Irritation: Direct contact with the solid powder may cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant, with the potential for damage if contact occurs.[2][3]

  • Respiratory Tract Irritation: As a fine powder, inhalation of airborne dust can lead to irritation of the respiratory system.[2][3]

These hazards necessitate a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure are effectively blocked.

The Core PPE Ensemble: Your Non-Negotiable Laboratory Armor

For any procedure involving 3-(3-m-Tolyl-ureido)-propionic acid, a baseline level of PPE is mandatory. This core ensemble is designed to protect against incidental contact and minor spills.

PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical safety goggles with side shields (ANSI Z87.1 certified)Protects against dust particles and potential splashes. Goggles provide a more complete seal than standard safety glasses.[4][5]
Hand Protection Nitrile or Neoprene GlovesOffers chemical resistance to organic compounds. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4][6]
Body Protection Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination by dust or spills.[4][6]

Operational Protocols & Task-Specific PPE Escalation

Safe handling extends beyond simply wearing PPE; it involves integrating safety into every step of your workflow. The required level of PPE can escalate based on the nature of the task, particularly the quantity of material and the potential for generating airborne dust.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the designated workspace (preferably a chemical fume hood or a well-ventilated area) is operational.[6][7]

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[4][6]

  • Assemble All Materials: Have the compound, necessary equipment, and waste containers prepared to minimize movement and potential for accidents.

Step-by-Step Guide: Weighing and Handling Solid Compound

This protocol is designed to minimize dust generation when handling small-to-moderate quantities of the solid.

  • Don Core PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Prepare the Weighing Area: Use a draft shield or conduct all weighing operations inside a chemical fume hood to contain any airborne powder.[4]

  • Transfer the Compound: Use a spatula to carefully transfer the desired amount of 3-(3-m-Tolyl-ureido)-propionic acid to a tared container. Avoid dropping or tapping the container in a way that could aerosolize the powder.

  • Secure the Container: Promptly and securely close the stock container.

  • Clean the Area: Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth in the designated chemical waste container.

  • Proceed with Experiment: Transport the weighed compound in a sealed, secondary container to the reaction area.

PPE Escalation for High-Risk Tasks

For tasks involving larger quantities or with a high likelihood of dust generation (e.g., bulk transfers, milling), an escalation in respiratory protection is required.

  • Respiratory Protection: A NIOSH-approved N95 dust mask is recommended for handling small quantities where dust is possible.[4] For larger quantities or in areas with insufficient ventilation, a half-mask respirator with P100 (HEPA) filters should be used.[6][8]

The following workflow provides a logical pathway for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_procedure Procedure Evaluation cluster_ppe Required PPE Level Start Start: Assess Task Quantity Quantity of Compound? Start->Quantity Dust Potential for Dust Generation? Quantity->Dust < 1g Quantity->Dust > 1g CorePPE Level 1: Core PPE - Goggles - Nitrile Gloves - Lab Coat Dust->CorePPE Low N95 Level 2: Add N95 Mask Dust->N95 Medium Respirator Level 3: Add Respirator (P100 Filter) Dust->Respirator High

Caption: PPE selection workflow based on task-specific risks.

Emergency Response and Disposal Plan

Preparedness is paramount. Adherence to the following procedures for emergencies and waste disposal is critical for maintaining a safe laboratory environment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Management

For small spills of solid material:

  • Cordon off the area to prevent cross-contamination.

  • Wearing your full PPE ensemble (including respiratory protection), gently sweep up the spilled material. Avoid actions that create dust clouds.

  • Place the swept material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[7]

  • Clean the spill area with a wet cloth, then decontaminate with an appropriate laboratory cleaner.

Waste Disposal Protocol

All materials contaminated with 3-(3-m-Tolyl-ureido)-propionic acid must be treated as hazardous chemical waste.

Waste_Disposal_Flowchart cluster_sources Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Source1 Used Gloves & PPE CollectionBag Labeled Hazardous Solid Waste Bag Source1->CollectionBag Source2 Contaminated Labware (e.g., weigh boats, wipes) Source2->CollectionBag Source3 Residual Compound Source3->CollectionBag FinalContainer Sealed Hazardous Waste Drum CollectionBag->FinalContainer DisposalVendor Disposal via Institutional EHS Program FinalContainer->DisposalVendor

Caption: Waste disposal stream for contaminated materials.

All waste must be disposed of in accordance with institutional, state, and local environmental regulations.[4] Never dispose of this chemical down the drain or in regular trash receptacles.

Storage and Handling

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[6] Always wash hands thoroughly after handling and before leaving the laboratory.[4][9]

By integrating these protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 3-(3-m-Tolyl-ureido)-propionic acid, ensuring a safe and productive research environment.

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  • SAFETY DATA SHEET - 3-(3-Methylphenyl)propionic acid. Fisher Scientific.
  • SAFETY DATA SHEET UREA 46-0-0.
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Sources

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